1-(2,4-Dihydroxyphenyl)butan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-3-9(12)8-5-4-7(11)6-10(8)13/h4-6,11,13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWADIQGGJLCBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195983 | |
| Record name | 2',4'-Dihydroxybutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-(2,4-Dihydroxyphenyl)-1-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4390-92-5 | |
| Record name | 4-Butanoylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4390-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butanoylresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004390925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4390-92-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2',4'-Dihydroxybutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4'-dihydroxybutyrophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BUTANOYLRESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN887B5Y9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-(2,4-Dihydroxyphenyl)-1-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
73 °C | |
| Record name | 1-(2,4-Dihydroxyphenyl)-1-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
1-(2,4-Dihydroxyphenyl)butan-1-one synthesis methods
An In-depth Technical Guide to the Synthesis of 1-(2,4-Dihydroxyphenyl)butan-1-one
Introduction
This compound, also known as 4-butyrylresorcinol, is a phenolic ketone that serves as a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds.[1][2] Its structure, featuring a butyryl group attached to a resorcinol (1,3-dihydroxybenzene) core, makes it a valuable precursor for compounds like 4-n-butylresorcinol, a potent skin-whitening agent that functions by inhibiting tyrosinase.[3][4] This guide provides a detailed overview of the primary synthetic routes for this compound, focusing on experimental protocols, quantitative data, and reaction pathways for researchers and professionals in drug development and chemical synthesis.
Core Synthesis Methodologies
The principal methods for synthesizing this compound leverage the electron-rich nature of the resorcinol ring. The most prominent and commercially significant methods include:
-
Friedel-Crafts Acylation: The direct acylation of resorcinol with a butyrylating agent using a Lewis acid catalyst.
-
Fries Rearrangement: An intramolecular rearrangement of a resorcinol ester to form the corresponding hydroxy aryl ketone.
-
Houben-Hoesch Reaction: The reaction of resorcinol with a nitrile in the presence of an acid catalyst.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is the most direct and widely utilized method for preparing this compound.[3] This electrophilic aromatic substitution involves reacting resorcinol with an acylating agent, such as butyric acid, butanoyl chloride, or butyric anhydride, catalyzed by a Lewis acid (e.g., zinc chloride, aluminum chloride, boron trifluoride).[3][5][6][7] The use of butyric acid is often preferred from a green chemistry perspective as the only byproduct is water.[8]
Reaction Pathway: Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation of resorcinol with butyric acid.
Experimental Protocol (Zinc Chloride Catalyst)
This protocol is adapted from a common industrial synthesis method.[9][10][11]
-
Charging the Reactor: To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and a water separator (e.g., Dean-Stark apparatus), add resorcinol (1.0 eq), toluene (as solvent, approx. 3-4 volumes relative to resorcinol), and anhydrous zinc chloride (1.3-1.5 eq).
-
Addition of Acylating Agent: Slowly add n-butyric acid (1.2-1.8 eq) to the stirred mixture.
-
Reaction: Heat the mixture to reflux (approximately 105-120°C).[9][11] The water generated during the reaction is continuously removed by the water separator.
-
Monitoring: Monitor the reaction progress using a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) until the consumption of resorcinol is complete (typically 4-6 hours).[9][10]
-
Work-up: Cool the reaction mixture to room temperature. Add water (approx. 2 volumes) to dissolve the zinc chloride complex. The mixture will separate into an organic and an aqueous layer.
-
Extraction: Separate the organic (toluene) layer. Extract the aqueous layer 2-3 times with a suitable solvent like ethyl acetate.
-
Purification: Combine all organic phases. Wash sequentially with water and a saturated sodium bicarbonate solution.[10] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oily product.
-
Recrystallization: Purify the crude product by recrystallization from an ethanol/water or toluene mixture to obtain this compound as a solid.[9]
Quantitative Data for Friedel-Crafts Acylation
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| n-Butyric Acid | Zinc Chloride | Toluene | 105-110 | 4-6 | 84.7 | [9] |
| n-Butyric Acid | Zinc Chloride | n-Butyric Acid (solvent-free) | 100-120 | - | High | [11] |
| n-Butyric Acid | Zinc Chloride | Toluene | Reflux | - | 89.3 | [10] |
| Butyric Acid | BF₃·Et₂O | Chlorobenzene | 80 | - | 99 | [10] |
Fries Rearrangement
The Fries rearrangement is an alternative method that proceeds in two steps. First, resorcinol is esterified with a butyric acid derivative (like butyric anhydride or butanoyl chloride) to form a phenolic ester (resorcinol dibutyrate). This ester then undergoes an intramolecular rearrangement catalyzed by a Lewis acid to yield the target hydroxy aryl ketone.[3][12] The regioselectivity (ortho vs. para acylation) of the rearrangement is highly dependent on reaction conditions, particularly temperature.[12][13][14] Lower temperatures generally favor the para-isomer.[3]
Workflow: Fries Rearrangement
Caption: Two-step workflow for the Fries Rearrangement synthesis.
Experimental Protocol
Detailed protocols for the specific synthesis of this compound via Fries rearrangement are less common in readily available literature compared to Friedel-Crafts acylation. However, a general procedure can be outlined based on the known mechanism.[12][13][14][15]
-
Esterification: React resorcinol (1.0 eq) with butyric anhydride (2.2 eq) in the presence of a base catalyst (e.g., pyridine) or a small amount of strong acid to form resorcinol dibutyrate. Purify the resulting ester by distillation or chromatography.
-
Rearrangement: Dissolve the purified resorcinol dibutyrate in a suitable solvent (e.g., nitrobenzene or nitromethane). Cool the solution (typically below 60°C to favor para-substitution).[3]
-
Catalyst Addition: Add a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), portion-wise while maintaining the low temperature.[13][14]
-
Reaction: Allow the reaction to proceed with stirring for several hours. The optimal time and temperature must be determined empirically to maximize the yield of the desired isomer.
-
Work-up: Quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the final product using column chromatography or recrystallization.
Quantitative Data for Fries Rearrangement
Quantitative data for this specific molecule is sparse in the provided results. The yield is highly dependent on achieving the correct regioselectivity. For related phenolic esters, yields for the para-rearranged product are reported to be in the range of 80-92% under optimized low-temperature conditions with AlCl₃ in nitromethane.[14]
| Reactant | Catalyst | Solvent | Temperature | Key Feature | Yield (%) | Reference |
| Phenolic Esters (general) | AlCl₃ | Nitromethane | Low Temp. (<60°C) | Favors para-product | Moderate to Good | [3][13] |
| Phenyl Benzoate | AlCl₃ | Nitromethane | Room Temp. | Model Reaction | 92 | [14] |
Houben-Hoesch Reaction
The Houben-Hoesch reaction is a classic method for synthesizing aryl ketones from electron-rich phenols or phenol ethers and nitriles.[16][17] For the synthesis of this compound, resorcinol would react with butyronitrile (CH₃CH₂CH₂CN) in the presence of a Lewis acid catalyst and hydrogen chloride (HCl). The reaction proceeds through an imine intermediate, which is subsequently hydrolyzed to the ketone.[16] This method is particularly effective for polyhydroxyphenols like resorcinol.[17]
Reaction Pathway: Houben-Hoesch Reaction
Caption: Houben-Hoesch synthesis via a ketimine intermediate.
Experimental Protocol (General)
-
Setup: Suspend resorcinol (1.0 eq) and a Lewis acid catalyst (e.g., anhydrous zinc chloride, 1.0 eq) in a suitable anhydrous solvent (e.g., dry ether).
-
Reagent Addition: Add butyronitrile (1.1 eq) to the mixture.
-
HCl Gas: Pass a stream of dry hydrogen chloride (HCl) gas through the cooled (0-5°C) and vigorously stirred solution. The reaction can take several hours. An imine hydrochloride salt will typically precipitate.
-
Isolation of Intermediate: Filter the precipitated ketimine salt and wash with anhydrous ether.
-
Hydrolysis: Heat the isolated salt in water or dilute acid to hydrolyze the imine to the corresponding ketone.
-
Purification: Cool the solution and collect the precipitated product by filtration. The crude product can be further purified by recrystallization.
Quantitative Data for Houben-Hoesch Reaction
| Phenol | Nitrile | Catalyst | Key Feature |
| Phloroglucinol | Acetonitrile | HCl, AlCl₃ | Synthesis of 2,4,6-Trihydroxyacetophenone |
| Polyphenols (general) | Alkyl Nitriles | HCl, ZnCl₂ | Effective for highly activated rings |
Comparative Summary
| Method | Key Reactants | Catalyst | Advantages | Disadvantages | Typical Yield |
| Friedel-Crafts Acylation | Resorcinol, Butyric Acid/Chloride | Lewis Acid (ZnCl₂, AlCl₃, BF₃) | Direct, one-pot, high yielding, industrially scalable. | Requires stoichiometric or excess catalyst; catalyst can be moisture-sensitive.[5][7] | 85-99% |
| Fries Rearrangement | Resorcinol Butyrate Ester | Lewis Acid (AlCl₃) | Useful when direct acylation is problematic; can offer regioselectivity. | Two-step process; risk of isomer formation; conditions can be harsh.[12][15] | Moderate-Good |
| Houben-Hoesch Reaction | Resorcinol, Butyronitrile | HCl, Lewis Acid | Good for highly activated phenols; avoids polyacylation. | Requires handling of HCl gas; nitrile may be less available than carboxylic acid. | Good (inferred) |
References
- 1. alfa-chemical.com [alfa-chemical.com]
- 2. Resorcinol - Wikipedia [en.wikipedia.org]
- 3. This compound | 4390-92-5 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. future4200.com [future4200.com]
- 9. Novel 4-butylresorcinol synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 10. 2',4'-dihydroxybutyrophenone synthesis - chemicalbook [chemicalbook.com]
- 11. CN109534961B - Method for synthesizing 4-alkylresorcinol by solvent-free system - Google Patents [patents.google.com]
- 12. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 13. ajchem-a.com [ajchem-a.com]
- 14. ajchem-a.com [ajchem-a.com]
- 15. Fries Rearrangement [organic-chemistry.org]
- 16. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 17. Chemicals [chemicals.thermofisher.cn]
An In-depth Technical Guide to the Physicochemical Properties of 4-Butylresorcinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butylresorcinol, also known by its IUPAC name 4-butylbenzene-1,3-diol, is a resorcinol derivative that has garnered significant attention in the fields of dermatology and cosmetology for its potent skin-lightening effects.[1][2] Its primary mechanism of action involves the inhibition of key enzymes in the melanin biosynthesis pathway, making it a valuable active ingredient in the treatment of hyperpigmentation disorders such as melasma and age spots.[3][4][5] This technical guide provides a comprehensive overview of the physicochemical properties of 4-butylresorcinol, along with detailed experimental protocols and a visualization of its biological mechanism.
Physicochemical Properties
The physicochemical properties of 4-Butylresorcinol are crucial for its formulation, delivery, and biological activity. A summary of these properties is presented in the tables below.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 4-butylbenzene-1,3-diol | [1][6] |
| Common Names | 4-n-Butylresorcinol, Rucinol | [2] |
| CAS Number | 18979-61-8 | [2][6][7] |
| Molecular Formula | C₁₀H₁₄O₂ | [6][8] |
| Molecular Weight | 166.22 g/mol | [8] |
| Chemical Structure |
| [6] |
Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 50-55 °C | [9] |
| Boiling Point | 300-301 °C at 760 mmHg (estimated) | [7] |
| Solubility | Slightly soluble in water. Soluble in most organic solvents, methanol, and methylene chloride. | [9] |
| logP (Octanol-Water Partition Coefficient) | 2.4 (estimated) | [7] |
| pKa (Predicted) | 9.95 ± 0.18 | [8] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of 4-Butylresorcinol are outlined below. These protocols are adapted from standard laboratory procedures and are intended to provide a framework for researchers.
Determination of Melting Point (Capillary Method)
Objective: To determine the melting point range of 4-Butylresorcinol.
Materials:
-
4-Butylresorcinol, crystalline powder
-
Capillary tubes (one end sealed)
-
Melting point apparatus
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the 4-Butylresorcinol sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar.
-
Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially, until the temperature is approximately 15-20°C below the expected melting point (around 30-35°C).
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid droplet is observed (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Determination of Solubility
Objective: To qualitatively and quantitatively assess the solubility of 4-Butylresorcinol in various solvents.
Materials:
-
4-Butylresorcinol
-
A selection of solvents (e.g., water, ethanol, methanol, DMSO, propylene glycol)
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Analytical balance
-
Spectrophotometer (for quantitative analysis)
Procedure (Qualitative):
-
Add a small, accurately weighed amount of 4-Butylresorcinol (e.g., 10 mg) to a vial containing a known volume of solvent (e.g., 1 mL).
-
Cap the vial and vortex or stir the mixture vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, the substance is considered soluble in that solvent at that concentration. If not, it is classified as partially soluble or insoluble.
Procedure (Quantitative - using UV-Vis Spectrophotometry):
-
Prepare a series of standard solutions of 4-Butylresorcinol in a suitable solvent (in which it is freely soluble, e.g., methanol) of known concentrations.
-
Measure the absorbance of these standards at the wavelength of maximum absorbance (λmax) to generate a calibration curve. The λmax for 4-Butylresorcinol can be determined by scanning a dilute solution over a range of UV wavelengths.[10][11]
-
Prepare a saturated solution of 4-Butylresorcinol in the solvent of interest by adding an excess of the compound to the solvent and stirring until equilibrium is reached (e.g., 24 hours).
-
Filter the saturated solution to remove any undissolved solid.
-
Dilute a known volume of the clear filtrate with the solvent used for the calibration curve.
-
Measure the absorbance of the diluted filtrate at the λmax.
-
Use the calibration curve to determine the concentration of 4-Butylresorcinol in the diluted sample and calculate the solubility in the original saturated solution.
Determination of pKa (Spectrophotometric Method)
Objective: To experimentally determine the acid dissociation constant (pKa) of 4-Butylresorcinol.
Materials:
-
4-Butylresorcinol
-
A series of buffer solutions with a range of known pH values (e.g., pH 8 to 11)
-
UV-Vis Spectrophotometer
-
pH meter
Procedure:
-
Prepare a stock solution of 4-Butylresorcinol in a suitable solvent (e.g., methanol).
-
For each buffer solution, add a small, constant volume of the 4-Butylresorcinol stock solution to a cuvette and dilute with the buffer to a final constant volume.
-
Measure the UV absorbance spectrum of each solution over a relevant wavelength range to identify the λmax for both the protonated (acidic) and deprotonated (basic) forms of the molecule.
-
Measure the absorbance of each solution at the λmax of the deprotonated species.
-
Plot the absorbance values against the corresponding pH values of the buffer solutions.
-
The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.
Mechanism of Action and Signaling Pathway
4-Butylresorcinol exerts its depigmenting effect primarily through the potent inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[3][4][12] It also demonstrates an inhibitory effect on tyrosinase-related protein-1 (TRP-1).[8] The mechanism is multifaceted, involving not only competitive inhibition of the enzyme's active site but also the enhancement of its proteolytic degradation.[13]
References
- 1. 4-BUTYLRESORCINOL - Ataman Kimya [atamanchemicals.com]
- 2. 4-Butylresorcinol - Wikipedia [en.wikipedia.org]
- 3. qvsiete.com [qvsiete.com]
- 4. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. 4-Butylresorcinol | C10H14O2 | CID 205912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-butyl resorcinol, 18979-61-8 [thegoodscentscompany.com]
- 8. 4-Butylresorcinol | 18979-61-8 [chemicalbook.com]
- 9. specialchem.com [specialchem.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Enhanced stability and reduced irritation of 4-n-butylresorcinol via nanoemulsion formulation: Implications for skin pigmentation treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 1-(2,4-Dihydroxyphenyl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,4-Dihydroxyphenyl)butan-1-one, commonly known as 4-butylresorcinol, is a potent skin-lightening agent with a well-defined mechanism of action primarily centered on the direct inhibition of key enzymes in the melanogenesis pathway. This technical guide provides a comprehensive overview of its molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways. Its high efficacy and favorable safety profile make it a compound of significant interest for the development of topical treatments for hyperpigmentation disorders.
Core Mechanism of Action: Potent Inhibition of Tyrosinase
The principal mechanism by which 4-butylresorcinol exerts its hypopigmenting effect is through the potent inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[4] This direct inhibition effectively blocks the initial and crucial steps of melanogenesis.[5]
Furthermore, evidence suggests that 4-butylresorcinol also inhibits tyrosinase-related protein-1 (TRP-1), another important enzyme involved in the later stages of eumelanin production.[6][7][8][9] This dual inhibition of both tyrosinase and TRP-1 contributes to its superior efficacy in reducing melanin content.
Secondary Mechanism: Enhancement of Tyrosinase Degradation
Beyond enzymatic inhibition, 4-butylresorcinol has been shown to reduce the protein levels of tyrosinase without affecting its mRNA levels.[4] This indicates a post-transcriptional mechanism of action. The proposed pathway involves the activation of p38 mitogen-activated protein kinase (MAPK), which leads to an increase in the ubiquitination of tyrosinase.[4] This ubiquitination marks the tyrosinase enzyme for proteolytic degradation by the proteasome, thereby reducing the total amount of available enzyme for melanin synthesis.[4]
Specificity of Action
Notably, the hypopigmentary effect of 4-butylresorcinol appears to be highly specific to the melanogenesis pathway. Studies have shown that it does not induce the activation of extracellular signal-regulated kinase (ERK) or Akt signaling pathways, nor does it affect the degradation of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[2][10][11][12][13][14] Additionally, it has no effect on cAMP response element-binding protein (CREB) phosphorylation, which is upstream of MITF expression.[2][10][11][12][13][14] This specificity distinguishes it from other depigmenting agents that may act through broader cellular signaling pathways.
Quantitative Data: Inhibitory Efficacy
The potency of this compound as a tyrosinase inhibitor has been quantified in various studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values, demonstrating its superiority over other well-known hypopigmenting agents.
Table 1: Inhibition of Human Tyrosinase Activity
| Compound | IC50 (μmol/L) | Reference(s) |
| This compound | 21 | [1] |
| Kojic Acid | 500 | [1] |
| Arbutin | in the millimolar range | [1] |
| Hydroquinone | in the millimolar range | [1] |
Table 2: Inhibition of Melanin Production in MelanoDerm™ Skin Model
| Compound | IC50 (μmol/L) | Reference(s) |
| This compound | 13.5 | [1] |
| Hydroquinone | < 40 | [1] |
| Kojic Acid | > 400 | [1] |
| Arbutin | > 5000 | [1] |
Table 3: Comparison with Other Resorcinol Derivatives on Human Tyrosinase
| Compound | IC50 (μmol/L) | Reference(s) |
| 4-Butylresorcinol | 21 | [15] |
| 4-Hexylresorcinol | 94 | [15] |
| 4-Phenylethylresorcinol | 131 | [15] |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound.
Experimental Protocols
The following are generalized methodologies for key experiments used to elucidate the mechanism of action of this compound.
Human Tyrosinase Inhibition Assay (Cell-Free)
Objective: To determine the direct inhibitory effect of this compound on human tyrosinase activity.
Materials:
-
Recombinant human tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8-7.0)
-
This compound (test compound)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, various concentrations of the test compound, and a fixed concentration of human tyrosinase.
-
Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding L-DOPA solution to each well.
-
Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals for a specified duration.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Melanin Content Assay in B16F10 Melanoma Cells
Objective: To assess the effect of this compound on melanin synthesis in a cellular model.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis
-
This compound (test compound)
-
1N NaOH
-
96-well microplate reader
Procedure:
-
Seed B16F10 cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound in the presence of α-MSH for a specified period (e.g., 72 hours).
-
After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them.
-
To measure melanin content, dissolve the cell pellets in 1N NaOH by heating at 80°C for 1 hour.
-
Measure the absorbance of the supernatant at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of each sample.
-
Calculate the percentage of melanin inhibition relative to the α-MSH-treated control cells.
Western Blot for Tyrosinase Protein Levels
Objective: To determine the effect of this compound on the expression level of tyrosinase protein.
Materials:
-
B16F10 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against tyrosinase
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat B16F10 cells with this compound for a designated time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against tyrosinase.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the tyrosinase protein levels.
Clinical Significance and Applications
Clinical studies have consistently demonstrated the efficacy and safety of topically applied 4-butylresorcinol for the treatment of hyperpigmentation.[1][15] It has shown significant effectiveness in reducing the appearance of age spots and melasma.[7][9][15] In comparative studies, 4-butylresorcinol was found to be more effective than 4-hexylresorcinol and 4-phenylethylresorcinol in lightening age spots.[15] Formulations containing 0.1% and 0.3% 4-butylresorcinol have been shown to be safe and well-tolerated in clinical trials for melasma.[7][8][16]
Conclusion
This compound is a highly effective and specific inhibitor of melanogenesis. Its primary mechanism of action involves the potent competitive inhibition of tyrosinase and TRP-1, key enzymes in the melanin synthesis pathway. A secondary mechanism involving the p38 MAPK-mediated ubiquitination and subsequent proteasomal degradation of tyrosinase further contributes to its efficacy. The compound's targeted action, without interference with major cellular signaling pathways like ERK and Akt, underscores its specificity. The substantial body of in vitro, ex vivo, and clinical data supports its position as a leading active ingredient in the development of advanced dermatological products for the management of hyperpigmentation disorders.
References
- 1. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. [PDF] Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. | Semantic Scholar [semanticscholar.org]
- 4. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Melanogenesis by Some Well-Known Polyphenolics: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. The Efficacy and Safety of 4-n-butylresorcinol 0.1% Cream for the Treatment of Melasma: A Randomized Controlled Split-face Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of efficacy, safety, and tolerability of 4-n-butylresorcinol 0.3% cream: an Indian multicentric study on melasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 4-Butylresorcinol | Tyrosinase | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. qvsiete.com [qvsiete.com]
- 16. snu.elsevierpure.com [snu.elsevierpure.com]
An In-depth Technical Guide to the Structural Elucidation and Characterization of Resorcinolbutanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining "Resorcinolbutanone"
The term "resorcinolbutanone" designates a butanone moiety attached to a resorcinol (1,3-dihydroxybenzene) core. This nomenclature can refer to two primary isomers, distinguished by the position of the carbonyl group on the butyl chain. The most probable structures are 4-(2,4-dihydroxyphenyl)butan-2-one and 1-(2,4-dihydroxyphenyl)butan-1-one (also known as 2',4'-dihydroxybutyrophenone). Due to the limited availability of direct experimental data for the former, this guide will focus on its predicted characteristics, drawing analogies from structurally related compounds, and will present the available information for the latter, more documented isomer.
These compounds are of interest due to their structural analogy to other bioactive phenolic ketones, such as raspberry ketone [4-(4-hydroxyphenyl)butan-2-one], and the known antioxidant and anti-inflammatory properties of the resorcinol scaffold. This document provides a comprehensive overview of the synthetic routes, structural elucidation techniques, and potential biological activities relevant to these molecules.
Structural Elucidation
The definitive identification of resorcinolbutanone isomers relies on a combination of spectroscopic techniques. While specific data for 4-(2,4-dihydroxyphenyl)butan-2-one is scarce in the literature, its expected spectral characteristics can be inferred from its structure and comparison with analogues.
Data Presentation: Spectroscopic Characteristics
The following tables summarize the predicted and known spectroscopic data for the two primary isomers of resorcinolbutanone.
Table 1: Predicted ¹H NMR and ¹³C NMR Data for 4-(2,4-dihydroxyphenyl)butan-2-one
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Proton | 2.15 | Singlet | 3H | -CH₃ (keto group) |
| 2.80 | Triplet | 2H | -CH₂- (adjacent to keto) | |
| 2.95 | Triplet | 2H | -CH₂- (benzylic) | |
| 6.3-6.5 | Multiplet | 2H | Aromatic H | |
| 6.9-7.1 | Multiplet | 1H | Aromatic H | |
| 5.0-6.0 | Broad Singlet | 1H | Ar-OH | |
| 8.0-9.0 | Broad Singlet | 1H | Ar-OH | |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| Carbon | 208-210 | C=O | ||
| 155-160 | C-OH (aromatic) | |||
| 130-135 | C-H (aromatic) | |||
| 115-120 | C-CH₂ (aromatic) | |||
| 102-108 | C-H (aromatic) | |||
| 45-50 | -CH₂- (adjacent to keto) | |||
| 30-35 | -CH₃ (keto group) | |||
| 25-30 | -CH₂- (benzylic) |
Table 2: Known Properties of this compound (2',4'-Dihydroxybutyrophenone)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| Appearance | Solid | [2] |
| CAS Number | 4390-92-5 | [1][2][3] |
| Boiling Point | 338.5 °C at 760 mmHg | [2] |
| pKa | 7.72 ± 0.35 | [2] |
Table 3: Predicted IR and Mass Spectrometry Data for Resorcinolbutanone Isomers
| Technique | Predicted/Known Peaks | Assignment |
| IR (Infrared Spectroscopy) | 3200-3500 cm⁻¹ (broad) | O-H stretch (phenolic) |
| 2850-3000 cm⁻¹ | C-H stretch (aliphatic) | |
| ~1710 cm⁻¹ (for 4-(2,4...)) | C=O stretch (aliphatic ketone) | |
| ~1640 cm⁻¹ (for 1-(2,4...)) | C=O stretch (aryl ketone, H-bonded) | |
| 1500-1600 cm⁻¹ | C=C stretch (aromatic) | |
| MS (Mass Spectrometry) | m/z 180 [M]⁺ | Molecular Ion |
| m/z 165 | [M-CH₃]⁺ | |
| m/z 121 | [M-CH₂COCH₃]⁺ (McLafferty for 4-(2,4...)) | |
| m/z 137 | [M-C₃H₇]⁺ (for 1-(2,4...)) | |
| m/z 110 | Dihydroxybenzene fragment |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of resorcinolbutanone are crucial for reproducible research.
Synthesis Protocol: Proposed Houben-Hoesch Reaction for 4-(2,4-dihydroxyphenyl)butan-2-one
The Houben-Hoesch reaction is a classic method for synthesizing aryl ketones from electron-rich phenols and nitriles.[4][5]
-
Reagents and Materials : Resorcinol, 3-oxobutanenitrile (acetoacetonitrile), anhydrous zinc chloride (ZnCl₂), anhydrous diethyl ether, gaseous hydrogen chloride (HCl), hydrochloric acid (aqueous), sodium bicarbonate solution, magnesium sulfate, rotary evaporator, standard glassware.
-
Procedure :
-
A solution of resorcinol (1.0 eq) and 3-oxobutanenitrile (1.1 eq) in anhydrous diethyl ether is prepared in a three-necked flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer.
-
Anhydrous zinc chloride (1.2 eq) is added, and the mixture is cooled to 0°C in an ice bath.
-
A stream of dry hydrogen chloride gas is bubbled through the stirred solution for 3-4 hours.
-
The reaction mixture is allowed to stand at room temperature overnight, during which a ketimine hydrochloride precipitate is expected to form.
-
The ether is decanted, and the residue is hydrolyzed by heating with aqueous hydrochloric acid (10%) at 100°C for 1-2 hours.
-
The solution is cooled, and the crude product is extracted with ethyl acetate.
-
The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel.
-
Synthesis Protocol: Nencki Reaction for this compound
This procedure is adapted from established methods for the acylation of resorcinol.[1][6]
-
Reagents and Materials : Resorcinol, n-butyric acid, anhydrous zinc chloride (ZnCl₂), toluene, saturated sodium bicarbonate solution, hydrochloric acid, standard glassware for reflux with a water separator (e.g., Dean-Stark apparatus).
-
Procedure :
-
To a suitable reaction flask, add resorcinol (1.5 mol) and toluene (1.0 L).[1]
-
With stirring, slowly add n-butyric acid (1.8 mol) followed by anhydrous zinc chloride (1.8 mol) as the catalyst.[1]
-
Heat the mixture to reflux, collecting the water generated during the reaction using a water separator.[1]
-
Monitor the reaction progress by gas chromatography (GC).[1]
-
Upon completion, cool the mixture and remove the zinc catalyst (e.g., by filtration or aqueous wash).[1]
-
Wash the organic phase sequentially with water and saturated sodium bicarbonate solution.[1]
-
Concentrate the organic phase under reduced pressure to obtain the crude 2',4'-dihydroxybutyrophenone.[1]
-
Further purification can be achieved by recrystallization or column chromatography.
-
Visualization of Workflows and Pathways
Experimental and Logical Diagrams
Caption: Workflow for Synthesis and Structural Elucidation.
Potential Biological Activity and Signaling Pathway
Phenolic compounds, including resorcinol derivatives, are widely recognized for their antioxidant and anti-inflammatory properties.[5][7][8] They can act as radical scavengers and modulate inflammatory signaling pathways. While the specific activity of resorcinolbutanone has not been extensively studied, it is plausible that it exerts anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.
Caption: Postulated Anti-Inflammatory Signaling Pathway.
References
- 1. 2',4'-dihydroxybutyrophenone | 4390-92-5 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 2’,4’-Dihydroxybutyrophenone | SIELC Technologies [sielc.com]
- 4. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenolic metabolites as therapeutic in inflammation and neoplasms: Molecular pathways explaining their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4-Butylresorcinol Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Butylresorcinol, a potent tyrosinase inhibitor, is a cornerstone ingredient in dermatological and cosmetic formulations for treating hyperpigmentation. Its efficacy in inhibiting melanin synthesis has driven extensive research into the synthesis of its derivatives and analogues to enhance potency, improve stability, and modulate pharmacokinetic properties. This technical guide provides a comprehensive overview of the core synthetic methodologies for 4-butylresorcinol and its related compounds. It includes detailed experimental protocols for key reactions, a comparative analysis of synthetic routes, and quantitative data on the biological activity of these molecules. Furthermore, this guide illustrates the underlying biochemical pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding for researchers in medicinal chemistry and drug development.
Introduction to 4-Butylresorcinol and its Significance
4-n-butylresorcinol is a derivative of resorcinol that has garnered significant attention for its potent inhibitory effects on tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[1][2] Compared to other well-known skin-whitening agents like kojic acid and arbutin, 4-butylresorcinol exhibits superior tyrosinase inhibitory activity at lower concentrations.[3] Its primary mechanism of action is the direct, competitive inhibition of tyrosinase, which catalyzes the conversion of L-tyrosine to dopaquinone, a crucial step in the melanin production pathway.[1][4] Studies have shown that its hypopigmentary effect results from this direct inhibition, without significantly affecting signaling pathways such as ERK or Akt that can also modulate melanogenesis.[1][2]
The clinical effectiveness of 4-butylresorcinol in reducing the appearance of age spots and melasma has been demonstrated, making it a valuable active ingredient.[5] However, challenges such as potential skin irritation and compound instability have spurred the development of derivatives and analogues.[3] The goal of these synthetic efforts is to create novel compounds with improved safety profiles, enhanced skin penetration, and potentially greater efficacy.
Core Synthetic Strategies for 4-Alkylresorcinols
The synthesis of 4-butylresorcinol and its analogues predominantly follows a two-step process: an acylation or condensation reaction to introduce the carbonyl-containing side chain, followed by a reduction of the keto group.
Route 1: Friedel-Crafts Acylation Followed by Reduction
This is the most conventional and widely employed method for synthesizing 4-alkylresorcinols. It involves the electrophilic acylation of the electron-rich resorcinol ring, followed by the complete reduction of the resulting ketone.
-
Step 1: Friedel-Crafts Acylation: Resorcinol is reacted with an acylating agent, such as butyric acid or butyryl chloride, in the presence of a Lewis acid catalyst (e.g., zinc chloride, aluminum trichloride) or a Brønsted acid.[6] This reaction introduces the butyryl group at the 4-position of the resorcinol ring to form 4-butyrylresorcinol. The use of stoichiometric or even excess amounts of the catalyst is often necessary.[6]
-
Step 2: Reduction of the Acyl Group: The carbonyl group of 4-butyrylresorcinol is reduced to a methylene group (CH₂) to yield 4-butylresorcinol. Several reduction methods are available, with the choice depending on the presence of other functional groups in the molecule and desired reaction conditions.[7][8]
-
Clemmensen Reduction: This classic method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[7] It is highly effective for aryl ketones but is performed under harsh acidic conditions, making it unsuitable for acid-sensitive substrates.[9][10]
-
Wolff-Kishner Reduction: This reaction employs hydrazine (NH₂NH₂) and a strong base (e.g., KOH) at high temperatures.[7] The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, is a common variant.[11] It is ideal for substrates that are stable in strong base but may not be suitable for thermally labile compounds.[8][12]
-
Catalytic Hydrogenation: A greener and often milder alternative involves the use of a catalyst, typically palladium on carbon (Pd/C), with a hydrogen source.[13][14] Hydrogen gas (H₂) can be used, but for safety and convenience, hydrogen donors like polymethylhydrosiloxane (PMHS) are also effective.[15] This method avoids the use of toxic metals like mercury and harsh acidic or basic conditions.
-
Other Methods: A two-step reduction using sodium borohydride to form the alcohol, followed by reduction with Raney Nickel, has also been reported, offering high yields under relatively mild conditions.[16]
-
Figure 1: Core synthetic routes to 4-Butylresorcinol.
Alternative Synthetic Routes
While less common, other routes have been developed. One such method involves the Claisen-Schmidt condensation of 4-acetylresorcinol with an alkyl aldehyde (like propionaldehyde) under basic conditions. This forms an α,β-unsaturated ketone intermediate, which is then reduced via catalytic hydrogenation to yield the final 4-alkylresorcinol.
Synthesis of 4-Butylresorcinol Derivatives and Analogues
Modifying the core 4-butylresorcinol structure is a key strategy for developing new agents with improved properties.
Ester Derivatives
Esterification of the hydroxyl groups on the resorcinol ring or modification of the alkyl chain with an ester moiety can alter the compound's lipophilicity and skin permeability. In one study, twelve resorcinol derivatives were synthesized by linking L-ascorb-6-yl, ethyl, and glyceryl groups to the core structure via alkyl chains of varying lengths.[3] This approach aims to create compounds that are more effective and safer than the parent molecule.[3]
Figure 2: General workflow for ester derivative synthesis.
Polymeric Derivatives for Delivery Systems
4-Butylresorcinol can be chemically modified to act as an initiator for polymerization, creating novel drug delivery systems. For instance, a bromoester-modified 4-butylresorcinol was used as an initiator in Atom Transfer Radical Polymerization (ATRP) to synthesize amphiphilic copolymers.[17] These copolymers can self-assemble into micelles to encapsulate and deliver other cosmetic active ingredients like vitamins.[17]
Detailed Experimental Protocols
The following protocols are synthesized from published literature and patents, providing a practical guide for laboratory synthesis.
Protocol 1: Synthesis of 4-Butyrylresorcinol via Friedel-Crafts Acylation[15]
-
Reaction Setup: To a 2000 mL three-necked flask equipped with a mechanical stirrer and a water separator, add resorcinol (220g, 1.0 eq), toluene (700 mL), zinc chloride (350 g, 1.3 eq), and butyric acid (220 g, 1.25 eq).
-
Reaction: Heat the mixture to 105-110°C and maintain the reaction for 4-6 hours. Monitor the reaction progress using HPLC.
-
Work-up: After the reaction is complete, cool the mixture and add 500g of water to the flask, resulting in a red solution.
-
Purification: Distill off the toluene under heating. Cool the remaining aqueous solution to room temperature and extract 2-3 times with 200 mL of ethyl acetate per extraction.
-
Isolation: Combine the organic phases, concentrate to dryness to obtain an oil. Recrystallize the oil from an ethanol/water mixture and dry to obtain the 4-butyrylresorcinol product.
-
Expected Yield: Approximately 84.7%.[15]
Protocol 2: Synthesis of 4-Butylresorcinol via Huang-Minlon Reduction[11]
-
Reaction Setup: In a suitable flask, dissolve 4-butyrylresorcinol and an alkali (e.g., potassium hydroxide) in an organic solvent (e.g., diethylene glycol).
-
Hydrazone Formation: Add an excess of hydrazine hydrate to the solution and heat at reflux for 1-3 hours.
-
Reduction: Distill off the excess hydrazine hydrate and water until the reaction temperature reaches 170-220°C.
-
Reaction Completion: Maintain the reaction at this temperature and reflux for 1-4 hours until the reaction is complete (monitor by TLC or HPLC).
-
Work-up: Cool the reaction mixture, neutralize with acid (e.g., HCl), and perform an extraction with a suitable organic solvent.
-
Isolation: Wash the organic phase, dry it over an anhydrous salt (e.g., MgSO₄), concentrate under reduced pressure, and recrystallize to obtain pure 4-butylresorcinol.
Protocol 3: Synthesis of 4-Butylresorcinol via Catalytic Hydrogenation with PMHS[15]
-
Reaction Setup: In a 2000 mL three-necked flask, add 4-butyrylresorcinol (300 g, 1.0 eq), 5% Pd/C (2 g, 0.007x), and methanol (1200 mL).
-
Addition of Hydrogen Source: Add polymethylhydrosiloxane (PMHS, 320 mL, hydrogen equivalent > 5 eq).
-
Reaction: Raise the temperature to 50°C and stir for 3-4 hours. Monitor the reaction completion by HPLC.
-
Catalyst Removal: Filter off the palladium on carbon catalyst.
-
Isolation: Concentrate the mother liquor to dryness under reduced pressure to obtain an oily substance.
-
Purification: Recrystallize the product from n-hexane, optionally using activated carbon for decolorization, to obtain 4-butylresorcinol.
-
Expected Yield: Approximately 72.3%.[15]
Protocol 4: General Procedure for Synthesis of Ethyl Ester Derivatives[3]
-
Reaction Setup: To a solution of the appropriate 4-(carboxyalkyl)resorcinol intermediate in ethanol (2 mL), add concentrated H₂SO₄ (10 µL) at room temperature.
-
Reaction: Stir the mixture at 80°C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water (10 mL).
-
Extraction: Extract the resulting solution with a hexane/ethyl acetate mixture (1:1, 10 mL).
-
Purification: Wash the organic extract successively with saturated NaHCO₃ solution and brine, then dry over MgSO₄.
-
Isolation: After filtration, concentrate the filtrate in vacuo. Purify the residue by silica gel column chromatography to obtain the desired ester derivative.
Quantitative Data and Structure-Activity Relationship
The efficacy of 4-butylresorcinol and its analogues is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against tyrosinase. A lower IC₅₀ value indicates higher potency.
Table 1: Comparison of Tyrosinase Inhibitory Activity
| Compound | Tyrosinase Source | IC₅₀ (µmol/L) | Reference(s) |
| 4-Butylresorcinol | Human | 21 | [5][18] |
| Mushroom | 11.27 | [19] | |
| 4-Hexylresorcinol | Human | 94 | |
| 4-Phenylethylresorcinol | Human | 131 | [20] |
| Kojic Acid | Human | 500 | [5][18] |
| Arbutin | Human | ~6500 | [5] |
| Hydroquinone | Human | ~4400 | [5] |
Data compiled from multiple sources highlight the superior in vitro potency of 4-Butylresorcinol against human tyrosinase compared to commonly used depigmenting agents.[5][18]
Mechanism of Action and Signaling Pathways
Melanin synthesis, or melanogenesis, is a complex process occurring within melanosomes in melanocytes. The process is primarily regulated by the enzyme tyrosinase.
// Nodes UV [label="UV Radiation / α-MSH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; MC1R [label="MC1R Receptor", fillcolor="#FFFFFF", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#FFFFFF", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#FFFFFF", fontcolor="#202124"]; CREB [label="CREB", fillcolor="#FFFFFF", fontcolor="#202124"]; MITF [label="MITF\n(Transcription Factor)", fillcolor="#FBBC05", fontcolor="#202124"]; Tyrosinase_Gene [label="Tyrosinase Gene\nExpression", fillcolor="#FFFFFF", fontcolor="#202124"]; Tyrosinase [label="Tyrosinase Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L_Tyrosine [label="L-Tyrosine", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; L_DOPA [label="L-DOPA", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Dopaquinone [label="Dopaquinone", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Melanin [label="Melanin", shape=box, fillcolor="#202124", fontcolor="#FFFFFF"]; Inhibitor [label="4-Butylresorcinol\n& Analogues", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges UV -> MC1R [label="Stimulates"]; MC1R -> AC; AC -> cAMP; cAMP -> PKA; PKA -> CREB; CREB -> MITF [label="Activates"]; MITF -> Tyrosinase_Gene [label="Upregulates"]; Tyrosinase_Gene -> Tyrosinase; L_Tyrosine -> L_DOPA [arrowhead=normal, headlabel=" Tyrosinase", fontcolor="#5F6368"]; L_DOPA -> Dopaquinone [arrowhead=normal, headlabel=" Tyrosinase", fontcolor="#5F6368"]; Dopaquinone -> Melanin [label="Multiple Steps"];
// Inhibition Inhibitor -> Tyrosinase [arrowhead=tee, color="#EA4335", style=dashed, label=" Competitive\n Inhibition ", fontcolor="#EA4335"]; } }
Figure 3: Simplified melanogenesis pathway and the inhibition point of 4-Butylresorcinol.
External stimuli, such as UV radiation, trigger the release of signaling molecules like α-melanocyte-stimulating hormone (α-MSH).[21] This hormone binds to the melanocortin 1 receptor (MC1R) on melanocytes, activating a cascade that increases intracellular cyclic AMP (cAMP).[22][23] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor.[24] Activated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte function.[22] MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase.
4-Butylresorcinol and its active analogues exert their effect by directly binding to the active site of the tyrosinase enzyme, competitively inhibiting its ability to convert L-tyrosine into precursors of melanin.[1][20] This direct inhibition is the primary mechanism for their depigmenting action.[2]
Conclusion
The synthesis of 4-butylresorcinol and its analogues remains a field of active research, driven by the demand for effective and safe treatments for hyperpigmentation. The foundational synthetic route via Friedel-Crafts acylation followed by reduction is robust and versatile, allowing for numerous modifications. The development of greener reduction methods and the synthesis of novel derivatives, including esters and polymer conjugates, offer promising avenues for creating next-generation skin-lightening agents. A thorough understanding of these synthetic strategies, coupled with quantitative biological evaluation and an appreciation of the underlying mechanism of action, is critical for professionals engaged in the discovery and development of new dermatological therapies.
References
- 1. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. future4200.com [future4200.com]
- 7. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. CN103159596A - Preparation method for 4-butylresorcinol - Google Patents [patents.google.com]
- 12. organic chemistry - Clemmensen reduction vs. Wolff-Kishner reduction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Novel 4-butylresorcinol synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN110511117B - Method for synthesizing 4-n-butylresorcinol by microchannel reaction - Google Patents [patents.google.com]
- 17. 4-n-Butylresorcinol-Based Linear and Graft Polymethacrylates for Arbutin and Vitamins Delivery by Micellar Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Analysis of 1-(2,4-Dihydroxyphenyl)butan-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2,4-Dihydroxyphenyl)butan-1-one, also known as 4-Butyrylresorcinol, is an aromatic ketone with a chemical structure featuring a resorcinol moiety acylated with a butyryl group.[1] This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to the presence of both phenolic hydroxyl and ketone functional groups.[2] Accurate structural elucidation and purity assessment are critical for research and development, making a thorough understanding of its spectroscopic characteristics essential.
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It includes tabulated spectral data, detailed experimental protocols for data acquisition, and a logical workflow for its structural confirmation.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Synonym | 4-Butyrylresorcinol[1] |
| CAS Number | 4390-92-5[1][3][4] |
| Molecular Formula | C₁₀H₁₂O₃[3][4][5] |
| Molecular Weight | 180.20 g/mol [1][3][4] |
| InChIKey | IWADIQGGJLCBRK-UHFFFAOYSA-N[1][5] |
Spectroscopic Data Summary
The following sections present the predicted and expected spectroscopic data for this compound based on its known structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[1] Predicted chemical shifts are provided below.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.0 - 12.0 | Broad Singlet | 2H | Phenolic -OH |
| ~6.3 - 7.7 | Multiplet | 3H | Aromatic C-H |
| ~2.9 | Triplet | 2H | -C(=O)-CH₂ - |
| ~1.6 | Sextet | 2H | -CH₂-CH₂ -CH₃ |
| ~0.9 | Triplet | 3H | -CH₂-CH₃ |
Data sourced from predicted values. Actual values may vary based on solvent and experimental conditions.[1]
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~205 | C =O (Ketone) |
| ~165 | Aromatic C -OH |
| ~162 | Aromatic C -OH |
| ~133 | Aromatic C -H |
| ~114 | Aromatic C (quaternary) |
| ~108 | Aromatic C -H |
| ~45 | -C(=O)-CH₂ - |
| ~20 | -CH₂-CH₂ -CH₃ |
| ~14 | -CH₂-CH₃ |
Data sourced from predicted values. Actual values may vary based on solvent and experimental conditions.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by features of the phenolic hydroxyl groups, the aromatic ring, and the conjugated ketone.
Table 4: Expected Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description of Band |
|---|---|---|
| 3500 - 3200 | O-H (Phenol) | Strong, very broad |
| 3100 - 3000 | C-H (Aromatic) | Medium to weak |
| 2960 - 2850 | C-H (Aliphatic) | Medium |
| 1685 - 1665 | C=O (Aromatic Ketone) | Strong, sharp[6] |
| 1610, 1500, 1450 | C=C (Aromatic) | Medium to strong, sharp |
| ~1260 | C-O (Phenol) | Strong |
Note: The ketone C=O stretch is at a lower wavenumber than a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the phenyl ring.[6][7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Table 5: Predicted High-Resolution Mass Spectrometry Data
| m/z | Adduct / Fragment | Formula |
|---|---|---|
| 181.08592 | [M+H]⁺ | [C₁₀H₁₃O₃]⁺ |
| 203.06786 | [M+Na]⁺ | [C₁₀H₁₂O₃Na]⁺ |
| 180.07864 | [M]⁺ | [C₁₀H₁₂O₃]⁺ |
| 179.07136 | [M-H]⁻ | [C₁₀H₁₁O₃]⁻ |
| 137.05973 | [M-C₃H₅]⁺ | [C₇H₅O₃]⁺ |
| 121.02840 | [M-C₃H₅O]⁺ | [C₇H₅O₂]⁺ |
Predicted m/z values for various adducts and likely fragments from alpha-cleavage of the butyl chain. Data sourced from PubChem and typical fragmentation patterns.[1][5]
Experimental Protocols
The following protocols outline standard methodologies for acquiring the spectroscopic data presented above.
NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for phenolic compounds to ensure the hydroxyl protons are observable. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9][10][11][12]
-
Instrumentation: Utilize a Fourier-transform NMR spectrometer operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition: Acquire a 1D proton spectrum using a standard pulse sequence. Ensure an adequate relaxation delay (e.g., 5 seconds) for accurate integration, especially for quantitative analysis.
-
¹³C NMR Acquisition: Acquire a 1D carbon spectrum with proton decoupling. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio, as the ¹³C nucleus is less sensitive than ¹H.
-
Confirmation of -OH Protons: To unequivocally identify the phenolic hydroxyl proton signals, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The -OH peaks will disappear or significantly diminish due to proton-deuterium exchange.
IR Data Acquisition
-
Sample Preparation (ATR Method): Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Ensure firm and even contact using the pressure clamp. This method requires minimal sample preparation.
-
Sample Preparation (KBr Pellet Method): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Collection: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹.[13] Collect a background spectrum of the empty ATR crystal or a pure KBr pellet first, which will be automatically subtracted from the sample spectrum.
Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[14]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an appropriate ion source. Electrospray ionization (ESI) is a common and effective soft ionization technique for polar molecules like phenols.[15]
-
Ionization: Introduce the sample solution into the ESI source via direct infusion or through an LC system.[16][17] Operate the source in both positive and negative ion modes to detect various adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).[14]
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da). For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation to observe characteristic fragment ions.
Workflow for Structural Elucidation
The unambiguous identification of this compound is achieved by integrating data from all three primary spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combination provides definitive proof of the molecule's identity and purity. The logical workflow for this process is illustrated below.
Figure 1. Logical workflow for the structural elucidation of this compound.
References
- 1. This compound | 4390-92-5 | Benchchem [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. 1(2,4-Dihydroxyphenyl)butan-1-one,4390-92-5-chemable-chemable [chemable.net]
- 5. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butan-ol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 14. diva-portal.org [diva-portal.org]
- 15. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]
- 16. rroij.com [rroij.com]
- 17. pubcompare.ai [pubcompare.ai]
The Biological Activities of 4-Butylresorcinol: A Technical Guide
Introduction
4-Butylresorcinol, also known as Rucinol, is a resorcinol derivative that has emerged as a highly potent and safe active ingredient for addressing skin hyperpigmentation.[1][2][3] Its chemical structure allows for effective interaction with key enzymes in the melanin synthesis pathway, making it a compound of significant interest for researchers, dermatologists, and drug development professionals.[4] Unlike traditional agents such as hydroquinone and kojic acid, 4-butylresorcinol exhibits superior inhibitory capacity against human tyrosinase with a favorable safety profile.[5][6] This guide provides an in-depth overview of the multifaceted biological activities of 4-butylresorcinol, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.
Primary Biological Activity: Potent Inhibition of Melanogenesis
The principal and most well-documented biological activity of 4-butylresorcinol is its ability to inhibit melanogenesis, the complex biochemical process responsible for melanin production. This activity is primarily mediated through a multi-pronged attack on the pathway's key regulatory enzyme, tyrosinase.
Mechanism 1: Direct Competitive Inhibition of Tyrosinase and TRP-1
The primary mechanism of action is the direct, competitive inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[3][7] 4-Butylresorcinol binds to the active site of the enzyme, preventing it from catalyzing the initial steps of melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][3] Furthermore, it also demonstrates inhibitory effects on Tyrosinase-Related Protein-1 (TRP-1), another critical enzyme involved in the later stages of melanin formation.[2][4][8] Studies show this direct inhibition occurs without affecting signaling pathways like ERK or Akt, which can also modulate melanin synthesis.[9][10][11][12][13]
Mechanism 2: Enhanced Proteolytic Degradation of Tyrosinase
Beyond competitive inhibition, 4-butylresorcinol has a secondary mechanism that reduces the total amount of available tyrosinase enzyme within the cell. It activates the p38 Mitogen-Activated Protein Kinase (p38 MAPK) signaling pathway.[7] This activation leads to an increase in the ubiquitination of the tyrosinase protein. Ubiquitination marks the protein for degradation by the proteasome, effectively reducing cellular tyrosinase protein levels without altering its mRNA expression.[7] This dual-action of both inhibiting and degrading the enzyme contributes to its high efficacy.
Quantitative Efficacy Data
The potency of 4-butylresorcinol has been quantified in both in vitro biochemical assays and in vivo clinical trials, consistently demonstrating its superiority over other common depigmenting agents.
Table 1: In Vitro Inhibitory Activity of 4-Butylresorcinol and Comparator Compounds
| Compound | Inhibition of Human Tyrosinase (IC50) | Inhibition of Melanin Production (IC50, MelanoDerm™ Model) |
| 4-Butylresorcinol | 21 µmol/L [5][6] | 13.5 µmol/L [5][6] |
| Kojic Acid | ~500 µmol/L[5][6] | > 400 µmol/L[5][6] |
| Hydroquinone | ~4400 µmol/L[5] | < 40 µmol/L[5][6] |
| Arbutin | ~6500 µmol/L[5] | > 5000 µmol/L[5][6] |
| Note: The high potency of hydroquinone in the cellular model is believed to be due to mechanisms other than direct tyrosinase inhibition.[5][6] |
Table 2: Summary of Clinical Efficacy of 4-Butylresorcinol in Hyperpigmentation
| Condition | Concentration & Vehicle | Duration | Key Outcome | Reference |
| Melasma | 0.1% Cream | 8 Weeks | Significant decrease in Melanin Index (MI) vs. vehicle (p<0.0005).[14][15] | Huh SY, et al. (2010)[14][15] |
| Melasma | 0.3% Cream | 8 Weeks | 56.07% mean reduction in modified Melasma Area and Severity Index (mMASI) score (p<0.001).[16][17] | Mohan NM, et al. (2016)[16][17] |
| Melasma | 0.3% Serum | 12 Weeks | Significant clinical improvement vs. vehicle control. | Khemis A, et al. (2007) |
| Age Spots | 1% Solution | 8-12 Weeks | Visible reduction in age spot appearance, superior to 4-hexylresorcinol and 4-phenylethylresorcinol.[5] | Kolbe L, et al. (2013)[5] |
Other Biological Activities
In addition to its well-established role in melanogenesis inhibition, 4-butylresorcinol exhibits other beneficial properties relevant to dermatological applications.
-
Antioxidant Activity : 4-butylresorcinol functions as an antioxidant, capable of scavenging free radicals.[3] This activity helps protect skin cells from oxidative stress, a key contributor to skin aging and damage. One study highlighted its antioxidant properties against DPPH radicals.[18]
-
Anti-glycation Effects : It has been shown to possess anti-glycation properties. Glycation is a process where sugar molecules bind to proteins like collagen, leading to the formation of Advanced Glycation End-products (AGEs). This process contributes to loss of skin elasticity and the formation of wrinkles.
-
DNA Protection : Some evidence suggests 4-butylresorcinol has a protective effect against H₂O₂-induced DNA damage.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the bioactivity of 4-butylresorcinol.
Protocol 1: In Vitro Tyrosinase Inhibition Assay (Cell-Free)
This assay quantifies the direct inhibitory effect of a compound on purified tyrosinase enzyme activity by measuring the rate of L-DOPA oxidation to dopachrome.
Materials:
-
Mushroom or human tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
50 mM Sodium Phosphate Buffer (pH 6.5 - 7.0)
-
4-Butylresorcinol and other test compounds
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475-490 nm
Procedure:
-
Preparation of Reagents :
-
Prepare a stock solution of L-DOPA (e.g., 15 mM) in phosphate buffer immediately before use.[19]
-
Prepare a stock solution of tyrosinase (e.g., 500-1000 units/mL) in cold phosphate buffer.[20]
-
Prepare stock solutions of 4-butylresorcinol and controls (e.g., kojic acid) in DMSO, followed by serial dilutions in phosphate buffer.
-
-
Assay Reaction :
-
In a 96-well plate, add 80 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound dilution (or vehicle control) to the respective wells.
-
Add 10 µL of the tyrosinase enzyme solution to each well and incubate for 10 minutes at room temperature or 37°C.
-
Initiate the reaction by adding 100 µL of the L-DOPA substrate solution to all wells.[21]
-
-
Measurement :
-
Data Analysis :
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and calculate the IC50 value using non-linear regression.
-
Protocol 2: Melanin Content Assay in B16F10 Melanoma Cells
This cellular assay measures the ability of a compound to inhibit melanin production in a relevant cell line.
Materials:
-
B16F10 mouse melanoma cells
-
DMEM culture medium with 10% FBS
-
α-Melanocyte-Stimulating Hormone (α-MSH) (optional, for stimulation)
-
4-Butylresorcinol
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Lysis solution: 1N NaOH with 10% DMSO[23]
-
6-well or 24-well culture plates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Culture and Treatment :
-
Seed B16F10 cells into 6-well plates (e.g., at 2.5 x 10⁴ cells/well) and allow them to adhere for 24 hours.[24]
-
Replace the medium with fresh medium containing various concentrations of 4-butylresorcinol (and α-MSH if stimulating melanogenesis). Include a vehicle-only control.
-
-
Cell Lysis and Melanin Solubilization :
-
Wash the cells twice with cold PBS.
-
Harvest the cells by trypsinization and centrifuge to form a cell pellet.
-
Discard the supernatant and dissolve the cell pellet in 100-200 µL of the 1N NaOH / 10% DMSO solution.[23]
-
Incubate at 60-80°C for 1-2 hours to fully solubilize the melanin pigment.[24][25][26]
-
-
Measurement :
-
Data Analysis :
-
(Optional but recommended) Normalize the melanin content to the total protein content of a parallel cell lysate to account for any effects on cell proliferation.
-
Calculate the percentage of melanin content relative to the control-treated cells.
-
Protocol 3: Western Blot for Tyrosinase Protein Levels
This protocol is used to determine if 4-butylresorcinol affects the expression level of the tyrosinase protein.
Materials:
-
Treated B16F10 cell pellets (from Protocol 2)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Tyrosinase (e.g., T311)[27]
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Protein Extraction : Lyse cell pellets in RIPA buffer, vortex, and centrifuge to collect the supernatant containing total protein.
-
Protein Quantification : Determine protein concentration using a BCA assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[27]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation :
-
Incubate the membrane with the primary anti-tyrosinase antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis : Strip the membrane and re-probe with an anti-β-actin antibody as a loading control. Quantify band intensity using densitometry software and normalize tyrosinase levels to β-actin.[30]
Conclusion
4-Butylresorcinol is a formidable and clinically validated agent in the management of hyperpigmentation. Its biological activity is characterized by a potent, dual-action mechanism against tyrosinase—direct competitive inhibition and enhancement of its proteolytic degradation—which sets it apart from other agents.[4][7] Quantitative in vitro and clinical data robustly support its superior efficacy.[5][16] Coupled with ancillary antioxidant and anti-glycation properties, 4-butylresorcinol represents a cornerstone ingredient for the development of advanced dermatological products aimed at achieving an even and radiant skin tone. Future research may focus on novel delivery systems to further enhance its bioavailability and synergistic combinations with other actives to target multiple pathways in skin aging and pigmentation disorders.
References
- 1. cipherskincare.com [cipherskincare.com]
- 2. 4-Butylresorcinol: activities, clinical application and safety_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. dovepress.com [dovepress.com]
- 5. qvsiete.com [qvsiete.com]
- 6. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Efficacy and Safety of 4-n-butylresorcinol 0.1% Cream for the Treatment of Melasma: A Randomized Controlled Split-face Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. [PDF] Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. | Semantic Scholar [semanticscholar.org]
- 11. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. – ScienceOpen [scienceopen.com]
- 12. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. snu.elsevierpure.com [snu.elsevierpure.com]
- 16. Assessment of efficacy, safety, and tolerability of 4-n-butylresorcinol 0.3% cream: an Indian multicentric study on melasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of efficacy, safety, and tolerability of 4-n-butylresorcinol 0.3% cream: an Indian multicentric study on melasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 2.8. Tyrosinase activity assay [bio-protocol.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. 2.3. Tyrosinase activity assay [bio-protocol.org]
- 22. pepolska.pl [pepolska.pl]
- 23. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Determination of melanin content in melanoma cells [bio-protocol.org]
- 26. med.upenn.edu [med.upenn.edu]
- 27. Tyrosinase Monoclonal Antibody (T311) (35-6000) [thermofisher.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
1-(2,4-Dihydroxyphenyl)butan-1-one CAS number 4390-92-5
An In-depth Technical Guide to 4-Butylresorcinol
Disclaimer: The initial request specified 1-(2,4-Dihydroxyphenyl)butan-1-one, CAS number 4390-92-5. However, a comprehensive literature search revealed a significant lack of in-depth technical data for this specific compound. In contrast, a closely related and structurally similar molecule, 4-Butylresorcinol (CAS 18979-61-8), is the subject of extensive research and application, particularly in the fields of dermatology and cosmetology. It is highly probable that the compound of interest for an in-depth guide is 4-Butylresorcinol. This guide will, therefore, focus on 4-Butylresorcinol, providing a comprehensive overview of its properties, mechanism of action, and experimental protocols as requested.
Introduction
4-Butylresorcinol, also known as 4-n-butylresorcinol, is a derivative of resorcinol that has emerged as a highly potent and safe skin-lightening agent.[1][2][3][4] Its primary application is in the treatment of hyperpigmentation disorders, such as melasma and age spots, where it functions by inhibiting the key enzyme in melanin synthesis, tyrosinase.[1][3][4] This technical guide provides a detailed overview of 4-Butylresorcinol for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Butylresorcinol is presented in Table 1.
Table 1: Physicochemical Properties of 4-Butylresorcinol
| Property | Value | Reference |
| IUPAC Name | 4-butylbenzene-1,3-diol | [4][5] |
| Synonyms | 4-n-Butylresorcinol, Rucinol | [1][3][4] |
| CAS Number | 18979-61-8 | [1][4] |
| Molecular Formula | C10H14O2 | [1][4][5] |
| Molecular Weight | 166.22 g/mol | [4][5] |
| Appearance | White to light beige or pink solid powder or crystals | [1][4] |
| Melting Point | 50.0 to 55.0 °C | [6] |
| Boiling Point | 166 °C at 7 mmHg | [6] |
| Solubility | Soluble in organic solvents, poorly soluble in water. Soluble in DMSO (150 mg/mL). | [4][6] |
Biological Activity and Mechanism of Action
4-Butylresorcinol is a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis.[2][3][4][7][8] Its mechanism of action involves the direct inhibition of tyrosinase activity, thereby reducing the production of melanin.[7][8]
Tyrosinase Inhibition
Clinical and in-vitro studies have demonstrated that 4-Butylresorcinol is a more potent inhibitor of human tyrosinase than other well-known skin-lightening agents such as hydroquinone, arbutin, and kojic acid.[2][3][9][10]
Table 2: Comparative Tyrosinase Inhibition (IC50 values)
| Compound | Human Tyrosinase IC50 (µmol/L) | Melanin Production in MelanoDerm™ IC50 (µmol/L) | Reference |
| 4-Butylresorcinol | 21 | 13.5 | [9] |
| Kojic Acid | 500 | > 400 | [9] |
| Hydroquinone | 4400 | < 40 | [9] |
| Arbutin | 6500 | > 5000 | [9] |
Signaling Pathways
Studies have investigated the effect of 4-Butylresorcinol on various signaling pathways involved in melanogenesis. It has been shown that 4-Butylresorcinol's hypopigmentary effect is primarily due to the direct inhibition of tyrosinase and does not significantly involve the ERK or Akt signaling pathways, nor does it affect MITF (microphthalmia-associated transcription factor) degradation or CREB (cAMP response element-binding protein) phosphorylation.[7][8] However, some research suggests that 4-butylresorcinol can enhance the proteolytic degradation of tyrosinase by activating the p38 MAPK pathway, leading to increased ubiquitination of the enzyme.[11]
Caption: Mechanism of 4-Butylresorcinol in inhibiting melanin synthesis.
Synthesis and Formulation
Synthesis
The synthesis of 4-Butylresorcinol typically involves the Friedel-Crafts acylation of resorcinol with butanoyl chloride or butyric anhydride in the presence of a Lewis acid catalyst.[12] An alternative and effective method is the Fries rearrangement, where resorcinol is first esterified with a butyric acid derivative.[12] A one-pot method involving the reaction of resorcinol with an alkali in n-butyl alcohol to form a monophenolate intermediate, followed by reaction with a Lewis acid and acidolysis, is also employed for its synthesis.[3]
Caption: Simplified workflow for the synthesis of 4-Butylresorcinol.
Formulation
4-Butylresorcinol is formulated in various topical preparations, including creams, serums, and chemical peels, for the treatment of hyperpigmentation.[1][2] Clinical studies have demonstrated the efficacy of 0.1% and 0.3% 4-Butylresorcinol creams in reducing melasma.[3][13]
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay
This protocol is adapted from studies evaluating the inhibitory effect of compounds on tyrosinase activity.[14][15]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-Butylresorcinol on tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
4-Butylresorcinol
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of 4-Butylresorcinol in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the 4-Butylresorcinol stock solution in phosphate buffer.
-
In a 96-well plate, add a fixed amount of mushroom tyrosinase solution to each well.
-
Add the different concentrations of 4-Butylresorcinol to the respective wells. A control well should contain only the enzyme and buffer.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding L-DOPA solution to all wells.
-
Measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals to monitor the formation of dopachrome.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Melanin Synthesis Assay in Cell Culture
This protocol is based on studies investigating the effect of 4-Butylresorcinol on melanin production in melanocyte cell lines.[7][8]
Objective: To quantify the effect of 4-Butylresorcinol on melanin synthesis in a melanocyte cell line (e.g., B16F10 or Mel-Ab).
Materials:
-
Melanocyte cell line (e.g., B16F10)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
4-Butylresorcinol
-
Lysis buffer (e.g., phosphate buffer with 1% Triton X-100)
-
Sodium hydroxide (NaOH)
-
Microplate reader
Procedure:
-
Seed the melanocyte cells in a culture plate and allow them to adhere.
-
Treat the cells with various concentrations of 4-Butylresorcinol for a specified period (e.g., 72 hours).
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using the lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
To measure the melanin content, dissolve the cell pellet in NaOH solution by heating (e.g., at 60°C).
-
Measure the absorbance of the resulting solution at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration.
-
Compare the melanin content of the treated cells to that of the untreated control cells to determine the inhibitory effect of 4-Butylresorcinol.
Safety and Toxicology
4-Butylresorcinol is generally considered safe for topical use and is well-tolerated, with a low incidence of skin irritation.[1][4] It is considered a safer alternative to hydroquinone, which has been associated with concerns regarding its long-term use.[2] While it is largely non-comedogenic and suitable for sensitive skin, a patch test is always recommended before widespread use.[1]
Conclusion
4-Butylresorcinol is a highly effective and safe tyrosinase inhibitor with significant potential in the treatment of hyperpigmentation disorders. Its potent activity, favorable safety profile, and well-characterized mechanism of action make it a valuable compound for researchers, scientists, and professionals in the field of drug development and dermatology. Further research may focus on optimizing delivery systems to enhance its efficacy and exploring its potential in combination therapies.
References
- 1. specialchem.com [specialchem.com]
- 2. amik-cosmetics.com [amik-cosmetics.com]
- 3. cipherskincare.com [cipherskincare.com]
- 4. macsenlab.com [macsenlab.com]
- 5. 4-Butylresorcinol | C10H14O2 | CID 205912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Butylresorcinol CAS#: 18979-61-8 [amp.chemicalbook.com]
- 7. [PDF] Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. | Semantic Scholar [semanticscholar.org]
- 8. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. qvsiete.com [qvsiete.com]
- 10. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | 4390-92-5 | Benchchem [benchchem.com]
- 13. snu.elsevierpure.com [snu.elsevierpure.com]
- 14. activeconceptsllc.com [activeconceptsllc.com]
- 15. activeconceptsllc.com [activeconceptsllc.com]
A Technical Guide to Resorcinolbutanone: Natural Occurrence and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of Resorcinolbutanone, with a specific focus on 4-(2,4-dihydroxyphenyl)butan-2-one. This document details its known and putative natural occurrences, explores its biosynthetic origins through the polyketide pathway, and furnishes detailed experimental protocols for its isolation and analysis.
Natural Occurrence
Direct evidence for the natural occurrence of 4-(2,4-dihydroxyphenyl)butan-2-one is limited in currently available scientific literature. However, the broader class of resorcinolic compounds is widely distributed in nature, being found in bacteria, fungi, and plants. A related compound, 4-(3,4-dihydroxyphenyl)butan-2-one, has been isolated from the bacterium Lactobacillus plantarum subsp. argentoratensis, highlighting the potential for microbial sources of similar structures[1]. The well-known raspberry ketone, 4-(4-hydroxyphenyl)-2-butanone, is found in a variety of fruits, further suggesting that hydroxylated phenylbutanones are part of the natural product landscape[2]. It is plausible that 4-(2,4-dihydroxyphenyl)butan-2-one may exist as a yet-to-be-identified minor constituent in a variety of organisms that produce other resorcinolic compounds.
Table 1: Occurrence of Selected Resorcinolbutanone Derivatives and Related Compounds
| Compound | Natural Source(s) | Reference(s) |
| 4-(3,4-dihydroxyphenyl)butan-2-one | Lactobacillus plantarum subsp. argentoratensis | [1] |
| 4-(4-hydroxyphenyl)-2-butanone (Raspberry Ketone) | Raspberry (Rubus idaeus), Cranberry, Blackberry | [2] |
| Alkylresorcinols | Bacteria (Azotobacter vinelandii, Streptomyces griseus), Fungi (Neurospora crassa), Plants (Sorghum bicolor, Oryza sativa) | [3] |
Biosynthesis
The biosynthesis of 4-(2,4-dihydroxyphenyl)butan-2-one is proposed to follow the well-established polyketide pathway, which is responsible for the formation of a wide array of natural products, including many phenolic lipids. Specifically, it is hypothesized to be synthesized by a Type III polyketide synthase (PKS).
The proposed biosynthetic pathway begins with a starter molecule, likely a derivative of coenzyme A (CoA), such as butyryl-CoA or a related four-carbon unit. This starter unit is then sequentially condensed with three molecules of malonyl-CoA, an extender unit, in a series of decarboxylative Claisen condensation reactions catalyzed by the PKS enzyme. The resulting linear polyketide intermediate undergoes an intramolecular C2-C7 aldol condensation, followed by aromatization, to form the characteristic resorcinol ring. Subsequent modification, such as decarboxylation, would yield the final 4-(2,4-dihydroxyphenyl)butan-2-one structure. This proposed pathway is analogous to the biosynthesis of other alkylresorcinols.[3][4][5][6]
Caption: Putative biosynthetic pathway of 4-(2,4-dihydroxyphenyl)butan-2-one.
Experimental Protocols
The following sections outline generalized experimental protocols for the extraction, isolation, and characterization of 4-(2,4-dihydroxyphenyl)butan-2-one from a biological matrix. These protocols are based on established methods for the analysis of phenolic compounds and should be optimized for the specific source material.
Extraction of Resorcinolbutanone
Objective: To extract resorcinolic compounds from a biological sample (e.g., microbial culture, plant material).
Materials:
-
Biological sample (lyophilized if possible)
-
Solvents: Methanol, ethanol, acetone, ethyl acetate, hexane (HPLC grade)
-
Mortar and pestle or blender
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filter paper
Protocol:
-
Sample Preparation: Homogenize the dried and ground biological sample.
-
Solvent Extraction:
-
Macerate the homogenized sample with a suitable solvent or solvent mixture (e.g., 80% methanol) at a ratio of 1:10 (sample:solvent, w/v).
-
Agitate the mixture at room temperature for 24 hours in the dark.
-
Alternatively, use ultrasonication or Soxhlet extraction for improved efficiency.
-
-
Filtration and Concentration:
-
Filter the extract through filter paper to remove solid debris.
-
Centrifuge the filtrate to pellet any remaining fine particles.
-
Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
-
Liquid-Liquid Partitioning (optional):
-
Resuspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate) to fractionate the compounds based on their polarity. The resorcinolbutanone is expected to be in the more polar fractions.
-
Isolation and Purification by Chromatography
Objective: To isolate and purify 4-(2,4-dihydroxyphenyl)butan-2-one from the crude extract.
Materials:
-
Crude extract or fraction
-
Silica gel for column chromatography
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Solvents for chromatography (e.g., acetonitrile, methanol, water, formic acid)
Protocol:
-
Column Chromatography (Initial Purification):
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Load the concentrated extract onto the column.
-
Elute the column with a gradient of increasing solvent polarity (e.g., hexane:ethyl acetate gradient).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the target compound.
-
-
High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Dissolve the partially purified fraction in a suitable solvent.
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use a mobile phase gradient, for example, of water (with 0.1% formic acid) and acetonitrile.
-
Monitor the elution profile with a UV detector at a wavelength of approximately 280 nm.
-
Collect the peak corresponding to the retention time of 4-(2,4-dihydroxyphenyl)butan-2-one.
-
Structural Elucidation
Objective: To confirm the chemical structure of the isolated compound.
Techniques:
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound. This can be coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) for simultaneous separation and identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons and their neighboring atoms.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between atoms in the molecule.
-
The expected spectral data for 4-(2,4-dihydroxyphenyl)butan-2-one would include signals corresponding to the aromatic protons of the resorcinol ring, the methylene and methyl protons of the butanone side chain, and the corresponding carbon signals.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the isolation and analysis of Resorcinolbutanone from a natural source.
Caption: Generalized experimental workflow for Resorcinolbutanone analysis.
Conclusion
While the natural occurrence of 4-(2,4-dihydroxyphenyl)butan-2-one remains to be definitively established, its biosynthesis is plausibly linked to the well-characterized polyketide pathway. The experimental protocols outlined in this guide provide a robust framework for the future isolation and identification of this and other related resorcinolic compounds from novel natural sources. Further research into microbial and plant metabolomes may yet uncover the natural reservoirs of this intriguing molecule, opening avenues for its potential applications in drug development and other scientific fields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-(4'-Hydroxyphenyl)-2-butanone | C10H12O2 | CID 21648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polyketide synthases [rasmusfrandsen.dk]
- 5. mdpi.com [mdpi.com]
- 6. A type III polyketide synthase cluster in the phylum Planctomycetota is involved in alkylresorcinol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol: Synthesis of 1-(2,4-Dihydroxyphenyl)butan-1-one via Friedel-Crafts Acylation of Resorcinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-Dihydroxyphenyl)butan-1-one, also known as 4-butyrylresorcinol, is a valuable synthetic intermediate in the development of various pharmaceutical compounds and other fine chemicals.[1][2] Its structure, featuring a resorcinol moiety, imparts significant biological properties, including potential antioxidant and tyrosinase inhibitory activities.[1] The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of resorcinol.[1] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of resorcinol using an acylating agent in the presence of a Lewis acid catalyst.[3][4]
This document provides a detailed protocol for the laboratory-scale synthesis of this compound through the Friedel-Crafts acylation of resorcinol with butanoyl chloride, utilizing aluminum chloride as the Lewis acid catalyst.
Principle of the Reaction
The Friedel-Crafts acylation of resorcinol proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, aluminum chloride (AlCl₃), activates the butanoyl chloride, forming a highly electrophilic acylium ion. The electron-rich resorcinol ring then attacks the acylium ion, leading to the formation of a sigma complex. Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the desired this compound. Due to the formation of a stable complex between the product and the aluminum chloride, a stoichiometric amount of the catalyst is typically required.[3][4]
Experimental Protocol
Materials:
-
Resorcinol (C₆H₆O₂)
-
Butanoyl chloride (C₄H₇ClO)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous 1,2-dichloroethane
-
5% Hydrochloric acid (HCl), chilled
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Acetone
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser with a drying tube.
-
Reagent Addition: Suspend resorcinol (0.3 mol) and anhydrous aluminum chloride (0.9 mol) in 250 mL of anhydrous 1,2-dichloroethane. Cool the mixture in an ice bath with continuous stirring.
-
Acylation: Add butanoyl chloride (0.45 mol) dropwise to the stirred suspension via the dropping funnel over a period of 1 hour, maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 3 hours. Subsequently, allow the mixture to warm to room temperature and stir for another 20 hours.
-
Quenching: Carefully quench the reaction by slowly adding 500 mL of chilled 5% hydrochloric acid to the reaction mixture while stirring in an ice bath. This will hydrolyze the aluminum chloride complex.
-
Work-up:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer three times with 150 mL portions of ethyl acetate.
-
Combine all organic extracts and wash them with water until the aqueous layer is neutral.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/acetone mixture (e.g., 5:1 v/v) as the eluent.
-
Characterization: Characterize the purified this compound by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry) to confirm its identity and purity.
Data Presentation
| Parameter | Value |
| Reactants | |
| Resorcinol | 0.3 mol |
| Butanoyl Chloride | 0.45 mol |
| Anhydrous Aluminum Chloride | 0.9 mol |
| Solvent | |
| Anhydrous 1,2-Dichloroethane | 250 mL |
| Reaction Conditions | |
| Initial Temperature | 0-5 °C |
| Reaction Time (at 0-5 °C) | 4 hours |
| Reaction Time (at RT) | 20 hours |
| Work-up | |
| Quenching Agent | 500 mL of 5% aq. HCl |
| Extraction Solvent | Ethyl Acetate (3 x 150 mL) |
| Drying Agent | Anhydrous Sodium Sulfate |
| Purification | |
| Method | Flash Column Chromatography |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane/Acetone (e.g., 5:1 v/v) |
| Expected Product | |
| Name | This compound |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Simplified mechanism of the Friedel-Crafts acylation of resorcinol.
Safety Precautions
-
Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.
-
Anhydrous Conditions: Aluminum chloride is highly hygroscopic and reacts violently with water. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Corrosive Reagents: Butanoyl chloride and aluminum chloride are corrosive. Hydrochloric acid is also corrosive. Handle these reagents with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Exothermic Reaction: The reaction of aluminum chloride with the reactants and the quenching step are exothermic. Proper cooling and slow, controlled addition of reagents are crucial to prevent the reaction from becoming uncontrollable.
Greener Alternatives
While the described protocol is a classic and effective method, it utilizes a stoichiometric amount of a hazardous Lewis acid (AlCl₃) and a chlorinated solvent. For more environmentally benign syntheses, researchers can explore the use of solid acid catalysts such as zeolites, clays, or ion-exchange resins.[5][6] These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, minimizing waste generation.[6] Additionally, using the carboxylic acid (butyric acid) directly as the acylating agent can be a greener alternative to the acyl chloride, as the only byproduct is water.[5]
References
Application Note: Quantitative Analysis of 4-Butylresorcinol using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-Butylresorcinol. This compound is a potent tyrosinase inhibitor and is increasingly utilized in cosmetic and pharmaceutical formulations for its skin-lightening properties. The described method is applicable to the analysis of 4-Butylresorcinol in various sample matrices, including raw materials and finished products. This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical protocol.
Introduction
4-Butylresorcinol (4-n-butyl-1,3-dihydroxybenzene) is a resorcinol derivative that effectively inhibits the activity of tyrosinase, a key enzyme in the synthesis of melanin. Its efficacy in treating hyperpigmentation has led to its widespread use in dermatological and cosmetic products. Accurate and precise quantification of 4-Butylresorcinol is crucial for quality control, formulation development, and stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accepted technique for this purpose, offering high sensitivity and specificity. This application note outlines a validated reverse-phase HPLC (RP-HPLC) method for the quantification of 4-Butylresorcinol.
Chemical Properties of 4-Butylresorcinol
| Property | Value |
| Chemical Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| CAS Number | 18979-61-8 |
| Appearance | Light beige powder |
| Solubility | Soluble in ethanol and methanol. |
HPLC Method Parameters
Two exemplary HPLC methods are summarized below, providing flexibility for laboratory instrumentation and specific sample requirements.
Method 1: Methanol-Based Mobile Phase [1][2]
| Parameter | Condition |
| HPLC System | Agilent 1260 HPLC system or equivalent |
| Column | C18 (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Methanol:Water:Glacial Acetic Acid (79:20:1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 279 nm[1] |
Method 2: Acetonitrile-Based Mobile Phase [3][4]
| Parameter | Condition |
| HPLC System | HPLC system with UV detector |
| Column | C18 (e.g., Newcrom R1) |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid |
| Flow Rate | 0.6 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Detection | UV at 279 nm |
Method Validation Summary
The following table summarizes the validation parameters for the methanol-based HPLC method, demonstrating its suitability for the quantitative analysis of 4-Butylresorcinol.[1][2]
| Validation Parameter | Result |
| Linearity (Concentration Range) | 5 - 55 µg/mL[1] |
| Correlation Coefficient (r) | 0.999[1] |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 1.21 µg/mL[1] |
| Limit of Quantification (LOQ) | 4.04 µg/mL[1] |
Experimental Protocol
This protocol details the steps for the quantitative analysis of 4-Butylresorcinol using the validated methanol-based HPLC method.
1. Reagents and Materials
-
4-Butylresorcinol analytical standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Glacial Acetic Acid (analytical grade)
-
Ethanol (analytical grade) for sample preparation
-
Syringe filters (0.45 µm)
2. Instrument and Chromatographic Conditions
-
HPLC system equipped with a UV detector
-
C18 analytical column
-
Set the chromatographic conditions as per Method 1 in the HPLC Method Parameters table.
3. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of 4-Butylresorcinol analytical standard and dissolve it in a 100 mL volumetric flask with ethanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the linear range (e.g., 5, 10, 20, 40, 60 µg/mL).
4. Preparation of Sample Solutions
-
The sample preparation will vary depending on the matrix. For a cosmetic cream, an extraction procedure is required.
-
Extraction from Cream: Accurately weigh a known amount of the cream sample (e.g., 1 g) into a suitable container. Add a known volume of ethanol (e.g., 10 mL) and vortex thoroughly to disperse the cream.
-
Sonicate the mixture for 15-20 minutes to ensure complete extraction of 4-Butylresorcinol.
-
Centrifuge the sample to separate the excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.
5. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration.
-
Inject the sample solutions.
-
Record the peak areas of the chromatograms.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r).
-
Determine the concentration of 4-Butylresorcinol in the sample solutions by interpolating their peak areas on the calibration curve.
-
Calculate the final concentration of 4-Butylresorcinol in the original sample, taking into account the initial sample weight and any dilution factors.
Experimental Workflow
References
Application Notes and Protocols: In Vitro Tyrosinase Inhibition Assay Using 1-(2,4-Dihydroxyphenyl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and freckles. Consequently, the inhibition of tyrosinase is a critical target for the development of skin-lightening agents and treatments for hyperpigmentation. 1-(2,4-Dihydroxyphenyl)butan-1-one, a resorcinol derivative, is a promising candidate for tyrosinase inhibition due to its structural similarity to known tyrosinase inhibitors. The 2,4-dihydroxyphenyl moiety, in particular, is recognized for its potent inhibitory activity.[2][3][4] These application notes provide detailed protocols for assessing the in vitro tyrosinase inhibitory activity of this compound using mushroom tyrosinase, a common model enzyme.
Principle of the Assay
The in vitro tyrosinase inhibition assay is a spectrophotometric method that measures the enzymatic conversion of a substrate (L-tyrosine or L-DOPA) to colored products. Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone then undergoes a series of non-enzymatic reactions to form a colored pigment, dopachrome, which exhibits a characteristic absorbance that can be measured over time.[1] The presence of an inhibitor, such as this compound, will decrease the rate of dopachrome formation, and the extent of this inhibition can be quantified.
Data Presentation: Comparative Inhibitory Activity
| Compound | Substrate | IC50 Value (µM) | Reference |
| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | L-Tyrosine | 0.013 ± 0.64 | [2] |
| L-DOPA | 0.93 ± 0.22 | [2] | |
| Kojic Acid (Positive Control) | L-Tyrosine | 22.84 ± 0.09 | [2] |
| L-DOPA | 24.57 ± 0.23 | [2] | |
| MHY1498 | L-DOPA | 4.1 ± 0.6 | [5] |
| 2,4,2′,4′,6′-pentahydroxychalcone | L-Tyrosine | KI = 3.1 | [3] |
Experimental Protocols
Two primary protocols are provided, utilizing either L-tyrosine (monophenolase activity) or L-DOPA (diphenolase activity) as the substrate. It is recommended to test both activities to fully characterize the inhibitory profile of the compound.
Protocol 1: Monophenolase Activity Inhibition Assay (L-Tyrosine as Substrate)
This protocol assesses the inhibitor's effect on the hydroxylation of L-tyrosine.
1. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-Tyrosine
-
This compound
-
Kojic Acid (positive control)
-
Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
2. Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in distilled water. Adjust pH to 6.8.
-
Mushroom Tyrosinase Solution (1000 units/mL): Dissolve mushroom tyrosinase powder in cold phosphate buffer. Prepare fresh daily and keep on ice.
-
L-Tyrosine Solution (2 mM): Dissolve L-tyrosine in the phosphate buffer. Gentle heating may be required to fully dissolve the substrate. Cool to room temperature before use.
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.
-
Kojic Acid Stock Solution (10 mM): Dissolve kojic acid in DMSO.
-
Working Solutions: Prepare serial dilutions of the test compound and kojic acid in phosphate buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in the well should not exceed 2%.
3. Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
140 µL of 50 mM Phosphate Buffer (pH 6.8)
-
20 µL of the test compound or positive control at various concentrations. For the negative control, add 20 µL of the buffer (containing the same percentage of DMSO as the test samples).
-
20 µL of 2 mM L-Tyrosine solution.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of mushroom tyrosinase solution (1000 units/mL) to each well.
-
Immediately measure the absorbance at 475-490 nm using a microplate reader in kinetic mode, taking readings every minute for 20-30 minutes.
4. Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor and the control by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration using the following formula:
% Inhibition = [(V_control - V_sample) / V_control] * 100
Where:
-
V_control is the rate of reaction of the negative control.
-
V_sample is the rate of reaction in the presence of the test compound.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Protocol 2: Diphenolase Activity Inhibition Assay (L-DOPA as Substrate)
This protocol evaluates the effect of the inhibitor on the oxidation of L-DOPA.
1. Materials and Reagents:
-
Same as in Protocol 1, with L-DOPA replacing L-Tyrosine.
2. Reagent Preparation:
-
All reagents are prepared as in Protocol 1, except for the substrate solution.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in the phosphate buffer. Prepare fresh as it is prone to auto-oxidation.
3. Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
140 µL of 50 mM Phosphate Buffer (pH 6.8)
-
20 µL of the test compound or positive control at various concentrations. For the negative control, add 20 µL of the buffer (with DMSO).
-
20 µL of 10 mM L-DOPA solution.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Start the reaction by adding 20 µL of mushroom tyrosinase solution (1000 units/mL) to each well.
-
Immediately measure the absorbance at 475 nm in a microplate reader in kinetic mode, with readings taken every minute for 20-30 minutes.
4. Data Analysis:
-
Follow the same data analysis steps as described in Protocol 1 to determine the percentage of inhibition and the IC50 value.
Mandatory Visualizations
Caption: Mechanism of direct tyrosinase inhibition.
Caption: Experimental workflow for the tyrosinase inhibition assay.
References
- 1. activeconceptsllc.com [activeconceptsllc.com]
- 2. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Formulation of 4-Butylresorcinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and efficacy testing of 4-Butylresorcinol for topical applications. The information is intended to support research and development of novel skincare and pharmaceutical products targeting hyperpigmentation.
Introduction to 4-Butylresorcinol
4-Butylresorcinol (4-n-butylresorcinol) is a potent inhibitor of tyrosinase and tyrosinase-related protein-1 (TRP-1), the key enzymes in melanin synthesis.[1][2] Its efficacy in reducing hyperpigmentation, such as melasma and age spots, has been demonstrated in numerous in vitro and in vivo studies.[1][2] However, its formulation presents challenges due to poor water solubility, potential for skin irritation, and instability.[3] Advanced formulation strategies, such as nanoemulsions, can enhance its stability, improve skin penetration, and reduce irritation.[3]
Physicochemical Properties and Formulation Considerations
A summary of key formulation parameters for 4-Butylresorcinol is provided in the table below.
| Parameter | Value/Recommendation | Source(s) |
| INCI Name | 4-Butylresorcinol | [4] |
| Appearance | Light beige powder/flakes | [5] |
| Solubility | Soluble in oils and organic solvents (e.g., ethanol, propylene glycol); slightly soluble in water. | [4] |
| Effective Concentration | 0.1% - 0.3% for leave-on products (creams, serums, lotions). Up to 1.0% may be used in professional treatments. | [2] |
| Optimal pH Range | 4.5 - 5.5 | [4] |
| Stability | Sensitive to light and oxidation. Formulations should be in opaque, airless packaging. | [4] |
Synergistic Ingredients and Excipients
The efficacy and stability of 4-Butylresorcinol formulations can be enhanced by the inclusion of synergistic active ingredients and appropriate excipients.
| Category | Examples | Purpose | Source(s) |
| Antioxidants | Vitamin E (Tocopherol), Ferulic Acid, Butylated Hydroxytoluene (BHT) | Prevent oxidation and discoloration of 4-Butylresorcinol. | [4] |
| Chelating Agents | Disodium EDTA | Prevent discoloration by chelating metal ions. | [4] |
| Penetration Enhancers | Propylene Glycol, Liposomes, Nanoemulsions | Improve the delivery of 4-Butylresorcinol to the target site in the epidermis. | [6] |
| Soothing Agents | Allantoin, Bisabolol, Licorice Extract | Mitigate potential skin irritation. | [6][7] |
| Other Depigmenting Agents | Niacinamide, Tranexamic Acid, Kojic Acid, Vitamin C derivatives | Target different steps in the melanogenesis pathway for a multi-pronged approach. | [7] |
Example Formulation Protocols
Protocol for a 0.3% 4-Butylresorcinol Oil-in-Water (O/W) Cream
This protocol outlines the preparation of a stable O/W cream containing 0.3% 4-Butylresorcinol.
Equipment:
-
Two temperature-controlled water baths
-
Homogenizer/emulsifier
-
Overhead stirrer
-
Beakers, weighing scales, and other standard laboratory glassware
Ingredients:
| Phase | Ingredient | Function | % w/w |
| A (Oil Phase) | Cetearyl Alcohol | Thickener, Emulsifier | 5.0 |
| Glyceryl Stearate | Emulsifier | 3.0 | |
| Caprylic/Capric Triglyceride | Emollient, Solvent | 8.0 | |
| 4-Butylresorcinol | Active Ingredient | 0.3 | |
| Vitamin E (Tocopherol) | Antioxidant | 0.5 | |
| B (Water Phase) | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 3.0 | |
| Xanthan Gum | Thickener | 0.2 | |
| Disodium EDTA | Chelating Agent | 0.1 | |
| C (Cool-down Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 |
| Citric Acid or Sodium Hydroxide | pH adjuster | q.s. |
Procedure:
-
Preparation of Phase A: In a sanitized beaker, combine all ingredients of Phase A. Heat to 75°C in a water bath and stir until all components are completely melted and the phase is uniform.
-
Preparation of Phase B: In a separate sanitized beaker, disperse the Xanthan Gum in Glycerin to form a slurry. Add the deionized water and Disodium EDTA. Heat to 75°C in a water bath and stir until the Xanthan Gum is fully hydrated and the solution is clear.
-
Emulsification: Slowly add Phase A to Phase B while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes until a uniform, white emulsion is formed.
-
Cooling: Transfer the emulsion to a vessel with an overhead stirrer and begin cooling while stirring gently.
-
Addition of Phase C: When the emulsion has cooled to below 40°C, add the preservative system (Phase C).
-
pH Adjustment: Check the pH of the cream and adjust to the target range of 4.5-5.5 using Citric Acid or Sodium Hydroxide solution as needed.
-
Final Mixing: Continue stirring until the cream is smooth and has reached room temperature.
-
Packaging: Package the final cream in an opaque, airless container to protect it from light and air.
Protocol for a 4-Butylresorcinol Nanoemulsion
This protocol describes the preparation of a nanoemulsion to enhance the solubility and reduce the irritation of 4-Butylresorcinol.[3]
Equipment:
-
High-pressure homogenizer or ultrasonicator
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware
Ingredients:
| Phase | Ingredient | Function | % w/w |
| Oil Phase | Caprylic/Capric Triglyceride | Oil | 10.0 |
| 4-Butylresorcinol | Active Ingredient | 1.0 | |
| Aqueous Phase | Deionized Water | Solvent | q.s. to 100 |
| Surfactant/Co-surfactant | PEG-40 Hydrogenated Castor Oil | Surfactant | 15.0 |
| Propylene Glycol | Co-surfactant | 5.0 |
Procedure:
-
Preparation of the Oil Phase: Dissolve the 4-Butylresorcinol in the Caprylic/Capric Triglyceride with gentle heating and stirring until a clear solution is obtained.
-
Preparation of the Aqueous Phase: In a separate beaker, mix the deionized water, PEG-40 Hydrogenated Castor Oil, and Propylene Glycol.
-
Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.
-
Nanoemulsification: Subject the coarse emulsion to high-energy emulsification using either a high-pressure homogenizer (e.g., 5 cycles at 15,000 psi) or an ultrasonicator until a translucent nanoemulsion with the desired particle size is achieved.
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.
Experimental Protocols for Efficacy and Safety Assessment
In Vitro Tyrosinase Inhibition Assay
This assay determines the ability of 4-Butylresorcinol to inhibit the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
4-Butylresorcinol test solution (in a suitable solvent like DMSO or ethanol)
-
Kojic acid (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare serial dilutions of the 4-Butylresorcinol test solution and the kojic acid positive control.
-
In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test/control solutions.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the enzyme reaction without an inhibitor, and A_sample is the absorbance with the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the tyrosinase activity by 50%.
Measurement of Melanin Content
The Mexameter® MX 18 is a widely used device for non-invasively measuring the melanin index of the skin.
Procedure:
-
Calibrate the Mexameter® MX 18 according to the manufacturer's instructions.
-
Allow the subjects to acclimatize to the room conditions (temperature and humidity) for at least 20 minutes before taking measurements.
-
Select the hyperpigmented area of interest on the skin.
-
Gently place the probe of the Mexameter® on the skin surface, ensuring even and constant pressure.
-
Take three consecutive readings from the same spot and calculate the average to obtain the melanin index.
-
Repeat the measurements at baseline and at specified time points throughout the study (e.g., week 4, 8, and 12) to assess the change in melanin content.
In Vitro Skin Irritation Test
This test evaluates the potential of a topical formulation to cause skin irritation using a reconstructed human epidermis (RhE) model.
Materials:
-
Reconstructed human epidermis tissue kit (e.g., EpiDerm™, SkinEthic™)
-
Assay medium provided with the kit
-
Phosphate-buffered saline (PBS)
-
Test formulation containing 4-Butylresorcinol
-
Negative control (e.g., PBS)
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol
Procedure:
-
Culture the RhE tissues according to the manufacturer's protocol.
-
Topically apply a defined amount of the test formulation, negative control, and positive control to the surface of triplicate tissues.
-
Incubate for a specified exposure time (e.g., 60 minutes).
-
After incubation, thoroughly rinse the tissues with PBS to remove the test substance.
-
Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours).
-
Assess cell viability by incubating the tissues with MTT solution. Viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Extract the formazan crystals using isopropanol and quantify the amount by measuring the absorbance at 570 nm.
-
Calculate the percentage of cell viability for the test formulation relative to the negative control. A reduction in viability below a certain threshold (typically 50%) indicates a potential for skin irritation.
Quantitative Data Summary
The following tables summarize the efficacy of 4-Butylresorcinol from published studies.
Table 1: In Vitro Tyrosinase Inhibition
| Compound | IC50 (Human Tyrosinase) | Source(s) |
| 4-Butylresorcinol | 21 µmol/L | [1] |
| Kojic Acid | ~500 µmol/L | [1] |
| Hydroquinone | ~4400 µmol/L | [1] |
| Arbutin | ~6500 µmol/L | [1] |
Table 2: Clinical Efficacy on Melasma
| Formulation | Study Duration | Change in Melanin Index (MI) | p-value | Source(s) |
| 0.1% 4-Butylresorcinol Cream | 8 weeks | Significant decrease compared to vehicle | <0.0005 | [2] |
| 0.3% 4-Butylresorcinol Cream | 8 weeks | -56.07% reduction in mMASI score | <0.001 | [2] |
Visualizations
Signaling Pathway of Melanogenesis Inhibition
Caption: Mechanism of 4-Butylresorcinol in inhibiting melanin synthesis.
Experimental Workflow for Formulation Development and Testing
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activated Resorcinol ™ (4-BUTYL RESORCINOL, E.Q. Kopcinol) [myskinrecipes.com]
- 5. specialchem.com [specialchem.com]
- 6. WO2018150395A2 - 4-n-butylresorcinol preparations - Google Patents [patents.google.com]
- 7. GB2562991A - 4-N butylresorcinol in a skincare formulation in concentrations of twenty percent, up to and including sixty percent - Google Patents [patents.google.com]
Application Notes and Protocols for Melanin Synthesis Inhibition Studies with 4-Butylresorcinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butylresorcinol, a resorcinol derivative, has emerged as a potent inhibitor of melanin synthesis, making it a compound of significant interest for the development of skin lightening agents and treatments for hyperpigmentation disorders.[1][2] Its primary mechanism of action is the direct inhibition of tyrosinase, the rate-limiting enzyme in the melanogenesis pathway.[1][3] This document provides detailed experimental protocols for studying the melanin synthesis inhibitory effects of 4-butylresorcinol, along with data presentation guidelines and visualizations of the key biological pathways and experimental workflows.
Mechanism of Action: Direct Tyrosinase Inhibition
4-Butylresorcinol competitively inhibits tyrosinase, which is a key enzyme in the conversion of tyrosine to melanin.[4][5] Unlike some other skin lightening agents, its inhibitory effect does not significantly involve the downregulation of melanogenesis-related signaling pathways like the ERK or Akt pathways.[3] The primary action is a direct blockade of the tyrosinase enzyme's active site.[1][3]
Below is a diagram illustrating the simplified melanogenesis pathway and the point of inhibition by 4-butylresorcinol.
Caption: Simplified melanogenesis pathway and the inhibitory action of 4-Butylresorcinol on tyrosinase.
Experimental Protocols
In Vitro Tyrosinase Activity Assay (Mushroom Tyrosinase)
This protocol describes a cell-free assay to determine the direct inhibitory effect of 4-butylresorcinol on mushroom tyrosinase activity.
Workflow Diagram:
Caption: Workflow for the in vitro mushroom tyrosinase activity assay.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
4-Butylresorcinol
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.
-
Prepare a stock solution of 4-butylresorcinol in DMSO and make serial dilutions in phosphate buffer. The final DMSO concentration in the assay should be non-inhibitory (typically <1%).
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of various concentrations of 4-butylresorcinol solution. For the control, add 20 µL of the buffer (with the same DMSO concentration as the test wells). Kojic acid can be used as a positive control.[6]
-
Add 50 µL of the mushroom tyrosinase solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.[6]
-
Initiate the reaction by adding 30 µL of the L-DOPA solution to each well.[6]
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every minute) for 20-30 minutes, or as an endpoint reading after a fixed time.[7]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of tyrosinase inhibition for each concentration of 4-butylresorcinol using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Determine the IC50 value (the concentration of 4-butylresorcinol that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Quantitative Data Summary:
| Compound | IC50 (Human Tyrosinase) | IC50 (Mushroom Tyrosinase) | Reference |
| 4-Butylresorcinol | 21 µmol/L | Not specified in this study | [8] |
| Kojic Acid | ~500 µmol/L | Not specified in this study | [8] |
| Arbutin | ~6500 µmol/L | Not specified in this study | [8] |
| Hydroquinone | ~4400 µmol/L | Not specified in this study | [8] |
| Compound | Tyrosinase Inhibition (%) | Concentration | Reference |
| 4-Butylresorcinol | >90% | 100 µmol/L | [8] |
| Kojic Acid | ~89% | 5.6 mmol/L | [8] |
Cellular Melanin Content Assay in B16F10 Melanoma Cells
This protocol measures the effect of 4-butylresorcinol on melanin production in a cellular context using the B16F10 mouse melanoma cell line.
Workflow Diagram:
Caption: Workflow for the cellular melanin content assay in B16F10 cells.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics
-
4-Butylresorcinol
-
α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanogenesis)
-
Phosphate-buffered saline (PBS)
-
1N Sodium Hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
BCA Protein Assay Kit
-
6-well or 24-well cell culture plates
Procedure:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in culture plates at an appropriate density (e.g., 8.0 x 10⁴ cells/dish for a 60 mm dish) and allow them to adhere overnight.[9]
-
Treat the cells with various non-cytotoxic concentrations of 4-butylresorcinol. A vehicle control (DMSO) should be included.
-
To enhance melanin production, cells can be co-treated with α-MSH (e.g., 100 nM).
-
Incubate the cells for 72 hours.[9]
-
-
Melanin Extraction:
-
Quantification:
-
Measure the absorbance of the dissolved melanin solution at 405 nm or 475 nm using a microplate reader.[7]
-
Determine the protein concentration of the cell lysates using a BCA protein assay to normalize the melanin content.
-
-
Data Analysis:
-
Calculate the melanin content as a percentage of the control (untreated or vehicle-treated cells).
-
Melanin Content (%) = (Absorbance of treated sample / Protein concentration of treated sample) / (Absorbance of control sample / Protein concentration of control sample) x 100
-
Quantitative Data Summary:
| Compound | IC50 (Melanin Production in MelanoDerm™) | Reference |
| 4-Butylresorcinol | 13.5 µmol/L | [8] |
| Kojic Acid | >400 µmol/L | [8] |
| Arbutin | >5000 µmol/L | [8] |
| Hydroquinone | <40 µmol/L | [8] |
| Treatment | Melanin Content (% of Control) | Concentration | Cell Line | Reference |
| Resorcinol | ~68.3% | 2 mM | B16-F10 | [11] |
Conclusion
The provided protocols and data offer a comprehensive framework for investigating the melanin synthesis inhibitory properties of 4-butylresorcinol. The direct inhibition of tyrosinase is the primary mechanism of action, which can be effectively quantified using the in vitro tyrosinase activity assay. The cellular melanin content assay using B16F10 cells provides further validation of its efficacy in a biological system. These experimental approaches are crucial for the preclinical evaluation and development of 4-butylresorcinol as a potent skin depigmenting agent.
References
- 1. 4-Butylresorcinol: activities, clinical application and safety_Chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. activeconceptsllc.com [activeconceptsllc.com]
- 7. researchgate.net [researchgate.net]
- 8. qvsiete.com [qvsiete.com]
- 9. mdpi.com [mdpi.com]
- 10. STAP-2 Protein Expression in B16F10 Melanoma Cells Positively Regulates Protein Levels of Tyrosinase, Which Determines Organs to Infiltrate in the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hair Dyes Resorcinol and Lawsone Reduce Production of Melanin in Melanoma Cells by Tyrosinase Activity Inhibition and Decreasing Tyrosinase and Microphthalmia-Associated Transcription Factor (MITF) Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Crude 1-(2,4-Dihydroxyphenyl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of crude 1-(2,4-Dihydroxyphenyl)butan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common purification techniques, including recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC), complete with experimental protocols and data presentation.
Introduction
This compound, also known as 2,4-dihydroxybutyrophenone or 4-butyrylresorcinol, is typically synthesized via the Friedel-Crafts acylation of resorcinol with butyric acid or its derivatives.[1][2] The crude product from this synthesis often contains unreacted starting materials, by-products, and color impurities that must be removed to meet the stringent purity requirements for pharmaceutical applications. The selection of an appropriate purification strategy is critical for obtaining a high-purity final product. This document outlines the most effective methods for this purpose.
Purification Techniques
Several methods can be employed to purify crude this compound. The choice of technique depends on the impurity profile, the desired final purity, and the scale of the purification.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a suitable solvent or solvent system. For compounds with phenolic hydroxyl groups like this compound, solvent systems containing water and a polar organic solvent are often effective.
Protocol for Recrystallization:
-
Solvent Selection: Begin by selecting an appropriate solvent system. A mixture of ethanol and water is a good starting point. The ideal solvent system should fully dissolve the crude product at an elevated temperature and allow for the formation of well-defined crystals upon cooling, while the impurities remain in solution.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot 28% (w/w) ethanol in water to achieve complete dissolution.[3] Gentle heating and stirring will facilitate this process.
-
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. Stir for 5-10 minutes.
-
Hot Filtration: If activated carbon was used, or if there are any insoluble impurities, perform a hot filtration to remove them. This step is crucial to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can be used to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
For compounds that are poorly soluble in common recrystallization solvents, diffusion crystallization can be an alternative. This involves dissolving the compound in a high-boiling point solvent in which it is soluble (e.g., DMF) and placing this solution in a sealed chamber containing a more volatile solvent in which the compound is insoluble (e.g., DCM). The slow diffusion of the anti-solvent vapor into the solution induces crystallization.[4]
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For this compound, normal-phase chromatography using silica gel is a common and effective method.
Protocol for Column Chromatography:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate). Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried sample onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., hexanes:ethyl acetate, 5:1 v/v).[5] The polarity of the eluent can be gradually increased (gradient elution) to improve separation.
-
Fraction Collection: Collect the eluate in fractions. Monitor the separation using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity or for separating closely related impurities, preparative HPLC is the method of choice. A reverse-phase method is suitable for this compound.[6]
Protocol for Preparative HPLC:
-
Column and Mobile Phase Selection: Utilize a reverse-phase column, such as a C18 column (e.g., Newcrom R1).[6] The mobile phase can consist of a mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape.[6]
-
Sample Preparation: Dissolve the crude or partially purified this compound in the mobile phase. Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
Injection and Separation: Inject the sample onto the preparative HPLC system. Run the separation using either an isocratic or gradient elution program, optimized for the best resolution between the target compound and its impurities.
-
Fraction Collection: Use a fraction collector to collect the eluate corresponding to the peak of the pure this compound.
-
Product Recovery: Combine the collected fractions and remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to recover the purified product.
Data Presentation
The effectiveness of each purification technique can be evaluated based on the final purity and the recovery yield.
| Purification Technique | Purity Achieved | Typical Recovery | Notes |
| Recrystallization | >98% | 70-90% | Effective for removing major impurities and colored by-products. |
| Column Chromatography | >99% | 60-80% | Good for removing closely related impurities. Can be time-consuming. |
| Preparative HPLC | >99.5% | 50-70% | Ideal for achieving very high purity. Best suited for smaller scales. |
| Commercial Product | ≥95%[7][8] | N/A | Purity of commercially available this compound. |
Visualization
Experimental Workflow
The following diagram illustrates a general workflow for the purification of crude this compound.
Caption: Figure 1: General Purification Workflow
Logic for Selecting a Purification Technique
The choice of purification method is guided by the initial purity of the crude material and the desired final purity.
Caption: Figure 2: Purification Method Selection Logic
References
- 1. 2',4'-dihydroxybutyrophenone synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 4390-92-5 | Benchchem [benchchem.com]
- 3. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(3,4-Dihydroxyphenyl)butan-1-one synthesis - chemicalbook [chemicalbook.com]
- 6. 2’,4’-Dihydroxybutyrophenone | SIELC Technologies [sielc.com]
- 7. chemscene.com [chemscene.com]
- 8. cymitquimica.com [cymitquimica.com]
Application Notes and Protocols for Utilizing 4-Butylresorcinol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the dissolution and application of 4-Butylresorcinol in cell culture experiments. This document is intended to guide researchers in preparing and utilizing this compound for in vitro studies, particularly those focused on melanogenesis and tyrosinase inhibition.
Introduction to 4-Butylresorcinol
4-Butylresorcinol, also known as 4-n-butylresorcinol, is a potent inhibitor of tyrosinase, the key enzyme responsible for melanin synthesis.[1][2][3][4][5][6][7][8][9][10] Its ability to reduce melanin production has made it a compound of significant interest in dermatology and cosmetic science for treating hyperpigmentation disorders.[7][8][9] In a cellular context, 4-Butylresorcinol has been shown to decrease melanin content in a concentration-dependent manner.[1][2][5][11] Its primary mechanism of action is the direct inhibition of tyrosinase activity.[2][4][5][11] Additionally, it has been found to promote the proteolytic degradation of tyrosinase.[12] Notably, its inhibitory effect on melanogenesis appears to be independent of the ERK, Akt, and MITF signaling pathways.[1][2][5][11]
Solubility of 4-Butylresorcinol
Proper dissolution of 4-Butylresorcinol is critical for accurate and reproducible experimental results. The compound exhibits high solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH), while its solubility in aqueous solutions like Phosphate-Buffered Saline (PBS) is limited.
Table 1: Solubility of 4-Butylresorcinol in Common Laboratory Solvents
| Solvent | Solubility | Molar Concentration (Approx.) | Notes |
| DMSO | ≥ 150 mg/mL[6][10] | ~902.42 mM | Sonication and warming may be required.[10] It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic.[1] |
| Ethanol | ≥ 29.5 mg/mL[13] | ~177.48 mM | --- |
| Water | ≥ 2.57 mg/mL[13] | ~15.46 mM | Requires sonication for dissolution.[13] |
Preparation of Stock Solutions
For cell culture applications, it is standard practice to prepare a concentrated stock solution of 4-Butylresorcinol in a cell-culture compatible solvent, typically DMSO. This stock solution is then diluted to the final working concentration in the cell culture medium.
Protocol 1: Preparation of a 100 mM 4-Butylresorcinol Stock Solution in DMSO
Materials:
-
4-Butylresorcinol powder (MW: 166.22 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Weighing: Accurately weigh out a desired amount of 4-Butylresorcinol powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 16.62 mg of the compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the weighed powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution.[9][10]
-
Sterilization: While not always necessary due to the nature of DMSO, if there are concerns about sterility, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]
Table 2: Example Dilutions for Preparing 4-Butylresorcinol Stock Solutions in DMSO
| Desired Stock Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.166 mg | 0.831 mg | 1.662 mg |
| 10 mM | 1.662 mg | 8.31 mg | 16.62 mg |
| 50 mM | 8.31 mg | 41.55 mg | 83.1 mg |
| 100 mM | 16.62 mg | 83.1 mg | 166.2 mg |
Application in Cell Culture
The following protocol is a general guideline for treating cultured cells with 4-Butylresorcinol. The optimal concentration and incubation time will depend on the specific cell line and experimental objectives. It is crucial to perform a dose-response and time-course experiment to determine the ideal conditions for your system.
Protocol 2: Treatment of Cultured Cells with 4-Butylresorcinol
Materials:
-
Cultured cells in appropriate vessels (e.g., 96-well plates, 60 mm dishes)
-
Complete cell culture medium
-
Prepared 4-Butylresorcinol stock solution (e.g., 100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate the cells at a suitable density and allow them to adhere and grow overnight, or until they reach the desired confluency.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 4-Butylresorcinol stock solution. Prepare the desired final concentrations by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to prepare a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of 4-Butylresorcinol. This is essential to account for any effects of the solvent on the cells.
-
Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared working solutions of 4-Butylresorcinol and the vehicle control to the respective wells or dishes.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream assays, such as cell viability assays (e.g., MTT, crystal violet), melanin content measurement, tyrosinase activity assays, or protein analysis (e.g., Western blotting).
Example Experimental Workflow Diagram
Caption: Experimental workflow for cell culture studies with 4-Butylresorcinol.
Mechanism of Action: Signaling Pathway
4-Butylresorcinol primarily exerts its depigmenting effect through the direct inhibition of tyrosinase, a critical enzyme in the melanin synthesis pathway. It has been demonstrated that 4-Butylresorcinol does not significantly impact major signaling pathways like ERK and Akt, which are known to regulate melanogenesis.
Diagram of 4-Butylresorcinol's Effect on the Melanogenesis Pathway
Caption: 4-Butylresorcinol directly inhibits the tyrosinase enzyme in the melanin synthesis pathway.
Safety and Handling
4-Butylresorcinol is a chemical compound and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the powder and concentrated solutions. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.
By following these guidelines, researchers can effectively prepare and utilize 4-Butylresorcinol for a variety of cell culture experiments to investigate its biological effects and mechanisms of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Butylresorcinol: activities, clinical application and safety_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. [PDF] Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. | Semantic Scholar [semanticscholar.org]
- 5. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Butylresorcinol | Tyrosinase | TargetMol [targetmol.com]
- 7. qvsiete.com [qvsiete.com]
- 8. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-BUTYLRESORCINOL - Ataman Kimya [atamanchemicals.com]
- 10. 4-Butylresorcinol - tcsc7786 - Taiclone [taiclone.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
Application Notes and Protocols: 1-(2,4-Dihydroxyphenyl)butan-1-one in Cosmetic Science
Introduction
1-(2,4-Dihydroxyphenyl)butan-1-one, commonly known as 4-Butylresorcinol, is a resorcinol derivative that has garnered significant attention in cosmetic science as a highly effective skin-lightening agent.[1][2][3][4][5] Its primary application is in the treatment of hyperpigmentary disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.[1][2][6][7] This document provides detailed application notes on its mechanism of action, efficacy, safety profile, and formulation considerations, along with comprehensive protocols for key experimental evaluations.
Mechanism of Action
4-Butylresorcinol exerts its skin-lightening effect primarily through the potent inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][3][8][9][10] By competitively binding to tyrosinase, it blocks the conversion of tyrosine to L-DOPA and subsequently to dopaquinone, thereby disrupting the melanogenesis pathway.[11] Some studies also suggest that it inhibits tyrosinase-related protein-1 (TRP-1) and enhances the proteolytic degradation of tyrosinase, further contributing to its depigmenting activity.[7][11][12] Unlike some other depigmenting agents, 4-Butylresorcinol has been shown to selectively inhibit melanogenesis without causing cytotoxicity to melanocytes.[12][13]
In Vitro Efficacy
Numerous in vitro studies have demonstrated the superior tyrosinase inhibitory activity of 4-Butylresorcinol compared to other well-known skin-lightening agents.
Table 1: Comparative IC50 Values for Human Tyrosinase Inhibition
| Compound | IC50 (µmol/L) | Reference |
| 4-Butylresorcinol | 21 | [6][14] |
| Thiamidol | 1.1 | [15] |
| Kojic Acid | ~500 | [6] |
| Hydroquinone | in the millimolar range | [6] |
| Arbutin | in the millimolar range | [6] |
Table 2: Inhibition of Melanin Production in MelanoDerm™ Skin Model
| Compound | IC50 (µmol/L) | Reference |
| 4-Butylresorcinol | 13.5 | [6] |
| Hydroquinone | < 40 | [6] |
| Kojic Acid | > 400 | [6] |
| Arbutin | > 5000 | [6] |
In Vivo Efficacy
Clinical trials have confirmed the effectiveness of 4-Butylresorcinol in treating various hyperpigmentary conditions.
Table 3: Summary of Clinical Studies on 4-Butylresorcinol for Hyperpigmentation
| Indication | Concentration & Vehicle | Duration | Key Findings | Reference |
| Melasma | 0.1% Cream | 8 weeks | Significant decrease in melanin index compared to vehicle after 4 and 8 weeks. | [12] |
| Melasma | 0.3% Serum | 12 weeks | Significantly greater efficacy than vehicle based on clinical assessments and colorimetric measurements. | [7][12] |
| Melasma | 0.3% Cream | 8 weeks | Statistically significant decrease in mMASI score at weeks 4 and 8. | [7] |
| Age Spots | Formula with 4-Butylresorcinol | 8 weeks | Visibly reduced appearance of age spots compared to vehicle. | [6] |
Safety and Tolerability
4-Butylresorcinol is generally considered safe and well-tolerated for topical use.[2][4] Clinical studies have reported no serious adverse events, with only mild and transient skin irritation, such as erythema and dryness, observed in a subset of patients, particularly at higher concentrations.[12] It is considered non-comedogenic and suitable for sensitive skin.[2]
Formulation Considerations
4-Butylresorcinol is a light beige powder that is slightly soluble in water but soluble in most organic solvents.[5][16] For cosmetic formulations, it is crucial to ensure its stability and bioavailability. It can be incorporated into various skincare products, including creams, serums, lotions, and chemical peels.[3][16][17] The concentration typically ranges from 0.1% to 0.3% in leave-on products, although higher concentrations have been explored for peel formulations.[7][12][17][18]
Experimental Protocols
Protocol 1: In Vitro Human Tyrosinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human tyrosinase activity.
Materials:
-
Recombinant human tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound (test compound)
-
Kojic acid (positive control)
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound or positive control at various concentrations
-
Human tyrosinase solution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
Calculate the rate of dopachrome formation from the linear portion of the absorbance curve.
-
Determine the percentage of tyrosinase inhibition for each concentration of the test compound compared to the untreated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Melanin Content Assay in B16F10 Melanoma Cells
Objective: To evaluate the effect of this compound on melanin synthesis in a cellular model.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
α-Melanocyte-stimulating hormone (α-MSH)
-
This compound (test compound)
-
Phosphate-buffered saline (PBS)
-
1N NaOH
-
96-well plate
-
Spectrophotometer
Procedure:
-
Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound in the presence of α-MSH (to stimulate melanogenesis) for 72 hours.
-
After incubation, wash the cells with PBS.
-
Lyse the cells by adding 1N NaOH and incubate at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm using a spectrophotometer.
-
Create a standard curve using synthetic melanin to quantify the melanin content.
-
Normalize the melanin content to the total protein content of each sample (determined by a separate protein assay like BCA).
-
Calculate the percentage of melanin inhibition compared to the α-MSH-treated control cells.
Protocol 3: Randomized, Controlled, Split-Face Clinical Trial for Melasma
Objective: To assess the efficacy and safety of a 0.3% this compound serum in the treatment of facial melasma.
Study Design: A 12-week, double-blind, randomized, vehicle-controlled, split-face trial.
Inclusion Criteria:
-
Subjects with a clinical diagnosis of bilateral melasma.
-
Fitzpatrick skin types III-V.
-
Willing to provide informed consent and adhere to the study protocol.
Exclusion Criteria:
-
Pregnancy or lactation.
-
Use of other skin-lightening agents or procedures within the past 3 months.
-
Known allergy to any of the study product ingredients.
Procedure:
-
Enroll qualified subjects and perform baseline assessments, including:
-
Modified Melasma Area and Severity Index (mMASI) scoring by a blinded dermatologist.
-
Colorimetric measurements using a Mexameter® or similar device to quantify the melanin and erythema indices.
-
Standardized digital photography.
-
-
Randomly assign the application of the 0.3% 4-Butylresorcinol serum to one side of the face and the vehicle serum to the other.
-
Instruct subjects to apply the designated serum twice daily to the assigned side of the face and to use a broad-spectrum sunscreen daily on the entire face.
-
Conduct follow-up visits at weeks 4, 8, and 12 for efficacy and safety assessments, repeating the baseline measurements.
-
Monitor and record any adverse events at each visit.
-
Perform statistical analysis to compare the changes in mMASI scores and colorimetric measurements between the active and vehicle-treated sides of the face over the 12-week period.
Visualizations
Caption: Inhibition of the melanogenesis pathway by 4-Butylresorcinol.
Caption: Workflow of a typical split-face clinical trial.
References
- 1. Why you should choose 4-Butylresorcinol? - NaturaSyn Group [m.yrbeautyactives.com]
- 2. specialchem.com [specialchem.com]
- 3. 4-BUTYLRESORCINOL - Ataman Kimya [atamanchemicals.com]
- 4. amik-cosmetics.com [amik-cosmetics.com]
- 5. 4-Butylresorcinol | Cosmetic Ingredients Guide [ci.guide]
- 6. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. medchemexpress.com [medchemexpress.com]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Efficacy and Safety of 4-n-butylresorcinol 0.1% Cream for the Treatment of Melasma: A Randomized Controlled Split-face Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ulprospector.com [ulprospector.com]
- 17. GB2562991A - 4-N butylresorcinol in a skincare formulation in concentrations of twenty percent, up to and including sixty percent - Google Patents [patents.google.com]
- 18. WO2018150395A2 - 4-n-butylresorcinol preparations - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of Resorcinol Derivatives in Enzyme Kinetics
Note on the Substrate "Resorcinolbutanone": The term "Resorcinolbutanone" does not correspond to a standard chemical name found in the scientific literature. It is presumed to be a typographical error. Based on the chemical structure implied by the name, this document will focus on 4-butanoylresorcinol (2,4-dihydroxybutyrophenone) and other structurally related resorcinol derivatives as substrates and inhibitors in enzyme kinetics. These compounds are of significant interest to researchers in fields such as dermatology, pharmacology, and cosmetics due to their interactions with enzymes like tyrosinase.
Introduction
Resorcinol derivatives are a class of phenolic compounds that are widely studied for their effects on various enzymes. Of particular interest is their interaction with tyrosinase (EC 1.14.18.1), a key copper-containing enzyme responsible for the biosynthesis of melanin, the primary pigment in mammalian skin, hair, and eyes.[1] The study of the kinetics of tyrosinase with resorcinol derivatives can elucidate their mechanism of action, which is crucial for the development of novel skin depigmenting agents and treatments for hyperpigmentation disorders.[2][3] While many resorcinol derivatives are known inhibitors of tyrosinase, some can also act as substrates under specific conditions.[4][5] This document provides detailed application notes and protocols for studying the enzyme kinetics of resorcinol derivatives with a primary focus on tyrosinase. Brief mentions of laccase and peroxidase, other enzymes that act on phenolic compounds, are also included.
Enzymes of Interest
-
Tyrosinase: This enzyme catalyzes two sequential reactions in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity).[6][7] Dopaquinone is a highly reactive intermediate that polymerizes to form melanin.[8]
-
Laccase (EC 1.10.3.2): A multi-copper oxidase that catalyzes the oxidation of a broad range of phenolic and non-phenolic compounds.[6][9] While some laccases show activity towards ortho- and para-substituted phenols, their reactivity with meta-substituted phenols like resorcinol can be limited.[10]
-
Peroxidase (EC 1.11.1.7): A group of heme-containing enzymes that catalyze the oxidation of a wide variety of substrates by hydrogen peroxide.[11] Aromatic ketones and other phenolic compounds can serve as substrates for peroxidases.[12]
Application Note 1: Tyrosinase Kinetics with Resorcinol Derivatives
The interaction of resorcinol derivatives with tyrosinase is complex. These compounds can act as competitive, non-competitive, or mixed-type inhibitors.[7][13] Some, like 4-n-butylresorcinol, are potent inhibitors but have also been demonstrated to be substrates of tyrosinase, being hydroxylated by the oxy-form of the enzyme.[5]
Key Kinetic Parameters:
-
Michaelis Constant (K
m): The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Kmvalue indicates a higher affinity of the enzyme for the substrate.[4] -
Maximum Velocity (V
max): The maximum rate of the reaction when the enzyme is saturated with the substrate. -
Catalytic Constant (k
cat): The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time.[4] -
Inhibitory Concentration (IC
50): The concentration of an inhibitor that reduces the enzyme activity by 50%.[14]
Quantitative Data Summary
The following table summarizes the kinetic parameters for tyrosinase with various resorcinol derivatives and other relevant compounds.
| Substrate/Inhibitor | Enzyme | K | k | IC | Inhibition Type | Reference(s) |
| Resorcinol | Tyrosinase | - | - | - | Substrate | [4] |
| 4-Ethylresorcinol | Tyrosinase | - | - | - | Substrate | [4] |
| 4-n-Butylresorcinol | Tyrosinase | 0.06026 | 8.49 | - | Substrate | [5] |
| 4-n-Butylresorcinol | Tyrosinase | - | - | Potent Inhibitor | - | [1][3] |
| Rucinol | Tyrosinase | - | - | Potent Inhibitor | - | [2] |
| Thiamidol | Tyrosinase | - | - | Potent Inhibitor | - | [2] |
| Kojic Acid | Tyrosinase | - | - | - | Competitive | [7] |
| L-DOPA | Tyrosinase | 1.9 | - | - | Substrate | [15] |
Note: The table is populated with data from the search results. A hyphen (-) indicates that the data was not available in the provided search results.
Experimental Protocols
Protocol 1: Determination of Tyrosinase Activity with a Resorcinol Derivative as a Substrate
This protocol is adapted from methods used for other phenolic substrates and is designed to measure the monophenolase activity of tyrosinase.[4][5]
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
Resorcinol derivative (e.g., 4-butanoylresorcinol)
-
Phosphate buffer (0.1 M, pH 6.8)
-
L-DOPA
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475-492 nm
Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay should be determined empirically (e.g., 30 U/mL).[14]
-
Substrate Stock Solution: Dissolve the resorcinol derivative in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).
-
L-DOPA Solution: Prepare a 10 mM solution of L-DOPA in phosphate buffer.[14]
Assay Procedure:
-
In a 96-well plate, add 150 µL of phosphate buffer to each well.
-
Add 10 µL of the resorcinol derivative solution at various concentrations to the sample wells. For control wells, add 10 µL of the solvent.
-
Add 20 µL of the tyrosinase solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm in kinetic mode, taking readings every minute for 20-30 minutes.[14]
-
Calculate the initial reaction velocity (V
0) from the linear portion of the absorbance vs. time plot. -
Plot V
0against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kmand Vmax.
Protocol 2: Tyrosinase Inhibition Assay
This protocol is used to determine the inhibitory effect of a resorcinol derivative on the diphenolase activity of tyrosinase.[14][16]
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
Resorcinol derivative (test inhibitor)
-
Kojic acid (positive control inhibitor)
-
L-DOPA (substrate)
-
Phosphate buffer (0.1 M, pH 6.8)
-
DMSO (or other suitable solvent for the inhibitor)
-
96-well microplate
-
Microplate reader
Reagent Preparation:
-
Enzyme Solution: Prepare a 30 U/mL solution of mushroom tyrosinase in phosphate buffer.[14]
-
Substrate Solution: Prepare a 10 mM solution of L-DOPA in phosphate buffer.[14]
-
Inhibitor Solutions: Prepare a series of dilutions of the resorcinol derivative in DMSO. Also, prepare a stock solution of kojic acid in DMSO.
Assay Procedure:
-
To the wells of a 96-well plate, add the following:
-
Test wells: 20 µL of the resorcinol derivative solution.
-
Positive control wells: 20 µL of kojic acid solution.
-
Enzyme control wells: 20 µL of DMSO.
-
-
Add 40 µL of the tyrosinase solution to all wells.
-
Add 100 µL of phosphate buffer to all wells.
-
Pre-incubate the plate at room temperature for 10 minutes.[14]
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to all wells.
-
Incubate at 37°C for 20 minutes.[14]
-
Measure the absorbance at 475 nm.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A
controlis the absorbance of the enzyme control and Asampleis the absorbance of the test well. -
Determine the IC
50value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Signaling Pathway: Melanin Synthesis
The following diagram illustrates the melanin synthesis pathway, highlighting the central role of tyrosinase.
Caption: Melanin synthesis pathway showing the two key steps catalyzed by tyrosinase.
Experimental Workflow: Enzyme Kinetic Assay
The following diagram outlines the general workflow for conducting an enzyme kinetic assay.
Caption: General experimental workflow for an enzyme kinetic assay.
References
- 1. Synthesis of Resorcinol Derivatives and their Effects on Melanin Production [mdpi.com]
- 2. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the action of tyrosinase on resorcinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-n-butylresorcinol, a depigmenting agent used in cosmetics, reacts with tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. activeconceptsllc.com [activeconceptsllc.com]
- 9. Characterization and kinetic properties of the purified Trematosphaeria mangrovei laccase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substrate specificity of a new laccase from Trametes polyzona WRF03 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. raybiotech.com [raybiotech.com]
- 12. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - UZ [thermofisher.com]
- 13. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation [mdpi.com]
- 14. Tyrosinase inhibition assay [bio-protocol.org]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. 3.4.3. Tyrosinase Inhibition Assay [bio-protocol.org]
Application Notes and Protocols for Evaluating the Efficacy of 4-Butylresorcinol in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Butylresorcinol is a potent inhibitor of melanogenesis, making it a compound of significant interest for the treatment of hyperpigmentary disorders. Its primary mechanism of action is the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3][4] Furthermore, some studies suggest that 4-butylresorcinol can enhance the proteolytic degradation of tyrosinase, further reducing its cellular activity.[5] This document provides detailed protocols for key cell-based assays to evaluate the efficacy of 4-butylresorcinol and similar compounds.
Mechanism of Action of 4-Butylresorcinol
4-Butylresorcinol primarily exerts its hypopigmenting effects through two main mechanisms:
-
Direct Tyrosinase Inhibition: It acts as a competitive inhibitor of tyrosinase, blocking the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a crucial step in melanin production.[1][5]
-
Enhanced Tyrosinase Degradation: Evidence suggests that 4-butylresorcinol can increase the ubiquitination of tyrosinase, leading to its degradation by proteasomes. This reduces the overall cellular concentration of the enzyme.[5]
Importantly, studies have shown that 4-butylresorcinol's inhibitory effect on melanogenesis is not typically associated with the modulation of signaling pathways such as the ERK/Akt or CREB/MITF pathways, which are known to regulate the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic gene expression.[1][2][3]
Figure 1: Mechanism of Action of 4-Butylresorcinol in Melanogenesis.
Data Presentation: In Vitro Efficacy of 4-Butylresorcinol
The following table summarizes the inhibitory concentrations (IC50) of 4-butylresorcinol against human tyrosinase and melanin production in a MelanoDerm™ skin model, in comparison to other known hypopigmenting agents.
| Compound | Human Tyrosinase IC50 (µM) | Melanin Production IC50 (µM) in MelanoDerm™ |
| 4-Butylresorcinol | 21 | 13.5 |
| Kojic Acid | 500 | > 400 |
| Hydroquinone | 4400 | < 40 |
| Arbutin | 6500 | > 5000 |
| Data compiled from Kolbe et al., 2013.[6][7] |
Experimental Protocols
Cell Culture
Cell Line: B16F10 murine melanoma cells are a commonly used and appropriate model for studying melanogenesis.[5][8][9]
Culture Conditions:
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of 4-butylresorcinol to ensure that the observed effects on melanin content are not due to cell death.
Protocol:
-
Seed B16F10 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of 4-butylresorcinol (e.g., 1-500 µM) and a vehicle control (e.g., DMSO) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Melanin Content Assay
This assay quantifies the amount of melanin produced by the cells after treatment with the test compound.
Figure 2: Workflow for the Melanin Content Assay.
Protocol:
-
Seed B16F10 cells in a 6-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of 4-butylresorcinol and a vehicle control for 48 hours. To stimulate melanin production, α-melanocyte-stimulating hormone (α-MSH) can be added.
-
Wash the cells twice with PBS and harvest them by trypsinization.
-
Centrifuge the cell suspension and discard the supernatant.
-
Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by incubating at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of the cells, determined by a Bradford or BCA assay.
Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase within the cultured cells.
Protocol:
-
Seed and treat B16F10 cells as described in the Melanin Content Assay.
-
After treatment, wash the cells with PBS and lyse them in a phosphate buffer (pH 6.8) containing 1% Triton X-100.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, mix an equal volume of the cell lysate (containing a standardized amount of protein) with L-DOPA solution (2 mg/mL).
-
Incubate the plate at 37°C for 1 hour.
-
Measure the absorbance at 475 nm to quantify the amount of dopachrome produced.
-
Calculate the tyrosinase activity as a percentage of the control.
Cell-Free Tyrosinase Activity Assay (Mushroom Tyrosinase)
This assay directly assesses the inhibitory effect of the compound on the tyrosinase enzyme in a cell-free system. Mushroom tyrosinase is a common and commercially available substitute for human tyrosinase.
Figure 3: Workflow for the Cell-Free Tyrosinase Activity Assay.
Protocol:
-
In a 96-well plate, add 50 µL of various concentrations of 4-butylresorcinol dissolved in a phosphate buffer (pH 6.8).
-
Add 50 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of L-DOPA solution (2 mM in phosphate buffer) to each well.
-
Immediately measure the absorbance at 475 nm and continue to take readings at regular intervals (e.g., every minute for 10-20 minutes).
-
The rate of dopachrome formation is indicative of tyrosinase activity. Calculate the percentage of inhibition relative to the vehicle control.
Western Blot Analysis for Tyrosinase Protein Expression
This technique is used to determine if 4-butylresorcinol affects the cellular levels of the tyrosinase protein.
Protocol:
-
Seed and treat B16F10 cells as described in the Melanin Content Assay.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against tyrosinase overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the tyrosinase protein levels.
Conclusion
The assays outlined in this document provide a comprehensive framework for evaluating the efficacy of 4-butylresorcinol and other potential hypopigmenting agents. By employing a combination of cell viability, melanin content, tyrosinase activity, and protein expression assays, researchers can gain a thorough understanding of the compound's mechanism of action and its potential as a therapeutic or cosmetic agent for hyperpigmentation.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. | Semantic Scholar [semanticscholar.org]
- 5. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qvsiete.com [qvsiete.com]
- 7. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STAP-2 Protein Expression in B16F10 Melanoma Cells Positively Regulates Protein Levels of Tyrosinase, Which Determines Organs to Infiltrate in the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,4-Dihydroxyphenyl)butan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4-dihydroxyphenyl)butan-1-one, also known as 4-butyrylresorcinol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods are the Friedel-Crafts acylation of resorcinol and the Hoesch reaction between resorcinol and butyronitrile. An alternative, though less direct route, is the Fries rearrangement of resorcinol dibutyrate.
Q2: Which synthesis method generally provides a higher yield?
A2: The Friedel-Crafts acylation, when optimized, can provide excellent yields. For instance, reactions using boron trifluoride diethyl etherate as a catalyst have been reported to achieve yields as high as 99%.[1] A procedure using zinc chloride with n-butyric acid has also demonstrated a high yield of 89.3%.[1][2] The Hoesch reaction is also effective, particularly for polyhydroxyphenols like resorcinol, but quantitative yield comparisons can vary based on specific reaction conditions.
Q3: What are the main side products to be aware of during these syntheses?
A3: In Friedel-Crafts acylation, while less common than in alkylations, polyacylation can occur, leading to the introduction of more than one butyryl group onto the resorcinol ring.[3] For the Hoesch reaction, a potential side product is an imino ether hydrochloride, which can form from the reaction with the hydroxyl group of the phenol. However, this is less of an issue with highly reactive phenols like resorcinol.
Q4: How does the regioselectivity of the acylation on resorcinol work?
A4: The two hydroxyl groups on the resorcinol ring are ortho, para-directing. This means that the incoming butyryl group will preferentially add to the positions ortho or para to the hydroxyl groups. In the case of resorcinol, the 4-position is the most activated and sterically accessible, leading to this compound as the major product. The reaction temperature can also influence the ratio of ortho to para substitution in some Friedel-Crafts reactions.[4]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, BF₃·OEt₂) is anhydrous and has been stored properly. Moisture will deactivate these catalysts. Consider opening a new bottle of the catalyst. |
| Poor Quality Reagents | Use freshly distilled or high-purity resorcinol, butyryl chloride, or butyronitrile. Impurities in the starting materials can interfere with the reaction. |
| Incorrect Reaction Temperature | Friedel-Crafts acylations are often exothermic. Maintain the recommended temperature throughout the addition of reagents and the reaction time. For low-temperature reactions, ensure the cooling bath is stable. For reactions requiring heating, ensure uniform and consistent temperature control. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time or slightly increasing the temperature. However, be cautious as this may also lead to the formation of byproducts. |
| Issues with Hoesch Reaction Setup | The Hoesch reaction requires the continuous bubbling of dry HCl gas through the reaction mixture. Ensure a steady flow of HCl and that all glassware is thoroughly dried to prevent the introduction of moisture. |
Problem 2: Formation of a Complex Mixture of Products
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Polyacylation (Friedel-Crafts) | While the product is deactivated towards further acylation, polyacylation can still occur under harsh conditions. Use a milder Lewis acid, lower the reaction temperature, or use a stoichiometric amount of the acylating agent. |
| Isomer Formation | Although the 4-position is preferred, some acylation at other positions on the resorcinol ring may occur. Optimize the reaction temperature, as this can influence the regioselectivity. Purification by column chromatography may be necessary to separate isomers. |
| Side Reactions with Hydroxyl Groups | In the Hoesch reaction, the formation of an imino ether hydrochloride can be a side reaction. Using an excess of the nitrile and ensuring a continuous stream of HCl can favor the desired C-acylation. |
Problem 3: Difficulties in Product Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Oily Product Instead of Solid | The crude product may be an oil due to the presence of impurities. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography is recommended. |
| Ineffective Recrystallization | Experiment with different solvent systems for recrystallization. A common approach is to dissolve the crude product in a hot solvent in which it is soluble and then add a co-solvent in which it is less soluble until turbidity is observed. Allow the solution to cool slowly. |
| Persistent Impurities after Recrystallization | If recrystallization does not yield a pure product, column chromatography is the next step. A silica gel column with a gradient of ethyl acetate in hexane is often effective for purifying phenolic compounds. |
Data Presentation
Table 1: Comparison of Reported Yields for the Synthesis of this compound via Friedel-Crafts Acylation.
| Catalyst | Acylating Agent | Solvent | Temperature | Yield (%) | Reference |
| Zinc Chloride (ZnCl₂) | n-Butyric Acid | Toluene | Reflux | 89.3 | [1][2] |
| Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) | Butyric Acid | Chlorobenzene | 80 °C | 99 | [1] |
| Methane Sulfonic Acid | Acetic Anhydride | - | 130 °C | 90.5 | [5] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using Zinc Chloride[1][2]
-
To a 2.0 L four-neck flask, add 165.0 g of resorcinol (1.5 mol) and 1.0 L of toluene.
-
Under stirring, slowly add 158.6 g (1.8 mol) of n-butyric acid.
-
Follow with the addition of 245.3 g (1.8 mol) of zinc chloride as a catalyst.
-
Heat the reaction mixture to reflux and separate the water generated during the reaction using a Dean-Stark apparatus.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, cool the reaction mixture and remove the zinc catalyst by filtration.
-
Wash the organic phase sequentially with water and a saturated sodium bicarbonate solution.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Friedel-Crafts Acylation using Boron Trifluoride Diethyl Etherate[1]
-
In a suitable flask, mix the appropriate carboxylic acid (5.44 mmol) and resorcinol (1.36 mmol) in chlorobenzene (0.6 mL).
-
Treat the mixture with boron trifluoride diethyl etherate (5.44 mmol).
-
Stir the reaction at 80 °C and monitor the consumption of resorcinol by TLC.
-
Once the reaction is complete, add brine (10 mL) to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the residue by column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for addressing low or no yield in the synthesis.
References
Technical Support Center: Overcoming Solubility Challenges of 4-Butylresorcinol in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers encountering solubility issues with 4-Butylresorcinol in aqueous solutions. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to enhance the dissolution, stability, and bioavailability of this potent tyrosinase inhibitor.
Section 1: Understanding 4-Butylresorcinol's Physicochemical Properties
This section covers the fundamental solubility and stability characteristics of 4-Butylresorcinol.
Q1: What is the inherent solubility of 4-Butylresorcinol in water and other common laboratory solvents?
4-Butylresorcinol has limited solubility in aqueous solutions, which is a primary challenge in formulation development.[1] It is, however, readily soluble in various organic solvents.[1] A summary of its solubility profile is presented below.
Table 1: Solubility Profile of 4-Butylresorcinol
| Solvent | Solubility | Reference |
| Water | Limited / Slightly Soluble | [1] |
| Ethanol | Soluble | [1][2] |
| Propylene Glycol | Soluble | [1][3] |
| Glycerol, Butylene Glycol | Soluble | [1][4] |
| Oils (e.g., Caprylic/Capric Triglyceride) | Soluble | [1][2] |
| DMSO (Dimethyl Sulfoxide) | Soluble (e.g., 150 mg/mL) | [2][5] |
| PEG 300 / Tween-80 | Used in co-solvent systems for solubilization | [6] |
Q2: What key factors influence the stability and solubility of 4-Butylresorcinol in a formulation?
Several environmental factors can degrade 4-Butylresorcinol or cause it to precipitate out of solution. Understanding these is critical for successful formulation.
-
pH: The optimal pH for both stability and efficacy is typically between 5.0 and 7.0.[1] Formulations with a pH above 8.0 should be avoided as highly alkaline conditions can lead to the degradation of phenolic compounds like 4-Butylresorcinol.[1] Some sources recommend a tighter range of pH 4.5-5.5 for optimal performance.[2]
-
Light Exposure: 4-Butylresorcinol is sensitive to light.[1][2] Continuous exposure can lead to oxidation and discoloration of the formulation. Always store stock solutions and final formulations in opaque or amber containers.[1]
-
Oxidation: As a phenolic compound, 4-Butylresorcinol is susceptible to oxidation. The inclusion of antioxidants such as Vitamin E (Tocopherol), BHT (Butylated hydroxytoluene), or chelating agents like Disodium EDTA is highly recommended to prevent degradation.[1][2]
-
Temperature: High temperatures can accelerate degradation.[2] Avoid prolonged heating and do not exceed 60°C during formulation.[2] For long-term storage, refrigeration (e.g., 1-10°C) is advisable.[2]
Section 2: Troubleshooting and Solubilization Strategies
This section provides practical steps and detailed protocols to overcome common solubility challenges.
Q3: My 4-Butylresorcinol is not dissolving in my aqueous buffer. What are my initial troubleshooting steps?
If you are facing dissolution issues, follow this systematic troubleshooting workflow. Start with simple adjustments before moving to more complex formulation strategies.
Diagram 1: A troubleshooting workflow for addressing 4-Butylresorcinol dissolution issues.
Q4: How can I use co-solvents to prepare an aqueous stock solution?
Using a water-miscible organic co-solvent is the most direct method to solubilize 4-Butylresorcinol for aqueous systems. These solvents act as a bridge between the hydrophobic drug and the aqueous phase.
Table 2: Recommended Co-solvents for Aqueous Formulations
| Co-Solvent | Typical Starting Concentration | Notes |
| Propylene Glycol | 5-20% (v/v) | Commonly used in cosmetic and pharmaceutical preparations.[1][3] |
| PEG 300 / PEG 400 | 10-40% (v/v) | Effective solubilizer; often used in combination with other solvents.[6] |
| Ethanol | 5-15% (v/v) | Highly effective but can be irritating and may evaporate. |
| Glycerin | 5-20% (v/v) | Also acts as a humectant. |
| Butylene Glycol | 5-20% (v/v) | Common in cosmetic formulations.[1] |
| DMSO | 5-10% (v/v) | Excellent solvent, but primarily for in vitro research use; may enhance skin penetration significantly.[6] |
Experimental Protocol 1: Preparation of an Aqueous Stock Solution using Co-solvents
Objective: To prepare a clear, solubilized stock solution of 4-Butylresorcinol in an aqueous buffer using a co-solvent system. This protocol is adapted from a method used for in vivo studies and can be modified for in vitro use.[6]
Materials:
-
4-Butylresorcinol powder
-
DMSO
-
PEG 300
-
Tween-80
-
Phosphate-Buffered Saline (PBS) or other desired aqueous buffer
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer and/or ultrasonic bath
Methodology:
-
Prepare Co-solvent Premix: In a sterile container, prepare the co-solvent vehicle by combining the organic solvents first. For a final solution of 10% DMSO, 40% PEG300, and 5% Tween-80, you can mix them in the correct ratio.
-
Initial Dissolution: Weigh the desired amount of 4-Butylresorcinol powder and add it to the required volume of DMSO (the most potent solvent) to create a concentrated pre-stock. For example, to achieve a final concentration of 2.5 mg/mL, you might first dissolve 25 mg of 4-BR in 1 mL of DMSO.[6]
-
Sequential Addition: Add the PEG 300 to the DMSO/4-BR solution and vortex thoroughly until the mixture is clear. Following this, add the Tween-80 and vortex again.
-
Aqueous Phase Integration: Slowly add the aqueous buffer (e.g., Saline) to the organic mixture drop-by-drop while continuously vortexing to avoid precipitation.
-
Final Homogenization: Once all components are added, cap the vial securely and vortex for an additional 2-3 minutes. If any cloudiness persists, place the vial in an ultrasonic bath for 5-10 minutes.[7] Gentle warming to 37°C can also aid dissolution.[6][7]
-
Storage: Store the final stock solution in an opaque, airtight container. For short-term use, store at room temperature; for long-term storage, refer to stability data, but -20°C is often recommended.[7]
Q5: What are advanced methods for improving both solubility and stability?
For applications requiring high stability, sustained release, or improved bioavailability, encapsulation technologies are superior to simple co-solvent systems. These methods physically entrap 4-Butylresorcinol within a carrier, enhancing its compatibility with aqueous environments.
Table 3: Comparison of Advanced Solubilization Techniques
| Technique | Principle | Key Advantages |
| Liposomes | Encapsulation within a spherical lipid bilayer vesicle. | Biocompatible, improves stability, can enhance skin penetration, reduces irritation.[7][8] |
| Nanoemulsions | Dispersion of an oil phase containing 4-BR into an aqueous phase as nano-sized droplets. | High stability, improves solubility, enhances transdermal delivery, significantly reduces irritation.[9][10] |
| Cyclodextrins | Formation of a host-guest inclusion complex where 4-BR sits inside the hydrophobic cavity of a cyclodextrin molecule. | Increases aqueous solubility, enhances stability, simple preparation methods.[11] |
Q6: How do I prepare 4-Butylresorcinol-loaded liposomes?
Liposomal encapsulation involves trapping 4-Butylresorcinol within vesicles made of phospholipids. This masks the hydrophobic nature of the molecule, allowing for stable dispersion in water.
Diagram 2: Experimental workflow for preparing 4-Butylresorcinol-loaded liposomes via thin-film hydration.
Experimental Protocol 2: Preparation of 4-Butylresorcinol Loaded Liposomes (Thin-Film Hydration Method)
Objective: To encapsulate 4-Butylresorcinol within liposomes to create a water-dispersible formulation.
Materials:
-
4-Butylresorcinol
-
Soy Lecithin or other phospholipid (e.g., DSPC, DPPC)
-
Cholesterol (optional, for membrane stability)
-
Chloroform or Ethanol
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Probe sonicator or bath sonicator
Methodology:
-
Dissolution: In a round-bottom flask, dissolve the phospholipids (e.g., soy lecithin), cholesterol (typically at a 2:1 or 3:1 molar ratio with phospholipid), and 4-Butylresorcinol in a suitable organic solvent (e.g., chloroform/methanol mixture or ethanol). Ensure all components are fully dissolved.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the boiling point of the solvent to slowly remove the organic solvent. A thin, uniform lipid film containing 4-BR will form on the inner wall of the flask.
-
Hydration: Add the aqueous buffer to the flask. The volume will determine the final concentration. Hydrate the film by rotating the flask (without vacuum) at a temperature above the lipid's phase transition temperature for approximately 1 hour. This will cause the lipid film to swell and form Multilamellar Vesicles (MLVs).
-
Size Reduction (Homogenization): To create smaller, more uniform liposomes, the MLV suspension must be downsized.
-
Sonication: Submerge the flask in a bath sonicator or use a probe sonicator to treat the suspension. This breaks down the large MLVs into Small Unilamellar Vesicles (SUVs).
-
-
Purification (Optional): To remove any unencapsulated 4-Butylresorcinol, the liposome suspension can be centrifuged. The supernatant containing the liposomes is collected, while the pellet of free drug is discarded.[]
-
Characterization: The final product should be characterized for particle size, zeta potential, and encapsulation efficiency.
Q7: How can I formulate a 4-Butylresorcinol nanoemulsion?
Nanoemulsions are kinetically stable systems of oil, water, and surfactants. For 4-Butylresorcinol, it is first dissolved in the oil phase, which is then dispersed into the aqueous phase using high energy to form nano-sized droplets. This method is highly effective for improving solubility, stability, and transdermal delivery while reducing skin irritation.[9][10]
Experimental Protocol 3: Preparation of a 4-Butylresorcinol Nanoemulsion (High-Shear Homogenization Method)
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion containing 4-Butylresorcinol.
Materials:
-
4-Butylresorcinol
-
Carrier Oil (e.g., Caprylic/Capric Triglyceride, Squalane)
-
Surfactant (e.g., Polysorbate 80, Lecithin)
-
Co-surfactant (e.g., Propylene Glycol, Ethanol)
-
Purified Water
-
High-shear homogenizer or microfluidizer
Methodology:
-
Prepare the Oil Phase: In a beaker, dissolve the 4-Butylresorcinol in the carrier oil. Gentle heating (to ~40°C) may be required. Add the surfactant to the oil phase and mix until uniform.
-
Prepare the Aqueous Phase: In a separate beaker, dissolve any water-soluble components (and the co-surfactant, if used) in purified water.
-
Form a Coarse Emulsion: Slowly add the oil phase to the aqueous phase while mixing with a standard overhead stirrer. This will form a milky, coarse emulsion.
-
Homogenization: Process the coarse emulsion through a high-shear homogenizer or a microfluidizer. The high pressures and shear forces will break down the large oil droplets into the nano-scale range (typically <200 nm). Multiple passes may be required to achieve a uniform, small particle size. A study successfully created a nanoemulsion with a particle size of approximately 13.34 nm.[9][10]
-
Cooling & Characterization: Allow the nanoemulsion to cool to room temperature. The final product should appear translucent or bluish-white. Characterize the formulation for droplet size, polydispersity index (PDI), and long-term stability.[9]
Q8: Can cyclodextrins be used to enhance the aqueous solubility of 4-Butylresorcinol?
Yes, cyclodextrins are an excellent tool for enhancing the solubility of hydrophobic molecules. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate "guest" molecules like 4-Butylresorcinol, forming an "inclusion complex" that is water-soluble.[11]
Experimental Protocol 4: Preparation of a 4-Butylresorcinol/β-Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To form a solid, water-soluble inclusion complex of 4-Butylresorcinol and β-Cyclodextrin.
Materials:
-
4-Butylresorcinol
-
β-Cyclodextrin (β-CD)
-
Ethanol/Water solution (e.g., 50:50 v/v)
-
Mortar and pestle
-
Vacuum oven or desiccator
Methodology:
-
Molar Ratio Calculation: Determine the desired molar ratio of 4-Butylresorcinol (guest) to β-CD (host). A 1:1 molar ratio is a common starting point. Calculate the required mass of each component.
-
Kneading: Place the β-CD powder into a mortar. Add a small amount of the ethanol/water solution to form a thick, consistent paste.
-
Incorporate Guest Molecule: Add the 4-Butylresorcinol powder to the β-CD paste.
-
Homogenize: Knead the mixture thoroughly with the pestle for 30-60 minutes. The continuous grinding and intimate contact in the semi-solid state facilitates the inclusion of 4-BR into the cyclodextrin cavity.[13][14]
-
Drying: Scrape the resulting paste from the mortar and spread it thinly on a glass tray. Dry the product in a vacuum oven at a low temperature (e.g., 40-50°C) or in a desiccator until a constant weight is achieved. This removes the solvent and leaves a solid powder.
-
Washing (Optional): To remove any un-complexed 4-BR from the surface, the powder can be briefly washed with a small amount of a solvent in which 4-BR is soluble but the complex is not (e.g., a non-polar solvent), followed by filtration and re-drying.[13]
-
Verification: The resulting powder should be readily soluble in water. The formation of the inclusion complex can be confirmed using analytical techniques like DSC, FTIR, or NMR.
Section 3: Mechanism of Action
Q9: Why is overcoming solubility crucial for 4-Butylresorcinol's biological activity?
4-Butylresorcinol's primary function is to inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis.[15][16] For it to be effective, it must reach its target enzyme within melanocytes in a biologically active, soluble form. Poor solubility in aqueous biological environments can lead to low bioavailability, preventing the molecule from effectively inhibiting the melanin production pathway. Enhancing its solubility ensures that a sufficient concentration of the inhibitor can interact with tyrosinase.[7][17]
Diagram 3: The inhibitory action of 4-Butylresorcinol on the tyrosinase enzyme within the melanin synthesis pathway.
References
- 1. 4-Butylresorcinol Formulation in Cosmetics - Industry News - News [mobelbiochem.com]
- 2. Activated Resorcinol ™ (4-BUTYL RESORCINOL, E.Q. Kopcinol) [myskinrecipes.com]
- 3. cosmeticstudio.co.za [cosmeticstudio.co.za]
- 4. CN102612357A - Use of 4-n-butylresorcinol for preventing or reducing the diffusion of one or more components of a cosmetic preparation, in particular an emulsion, into a container material, in particular a tube, surrounding the preparation - Google Patents [patents.google.com]
- 5. 4-Butylresorcinol | 18979-61-8 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-BUTYLRESORCINOL - Ataman Kimya [atamanchemicals.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced stability and reduced irritation of 4-n-butylresorcinol via nanoemulsion formulation: Implications for skin pigmentation treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. 4-Butylresorcinol: activities, clinical application and safety_Chemicalbook [chemicalbook.com]
- 17. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability testing of 1-(2,4-Dihydroxyphenyl)butan-1-one in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2,4-Dihydroxyphenyl)butan-1-one, also known as 4-Butylresorcinol.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: this compound is primarily susceptible to degradation through oxidation and photodegradation.[1] This phenolic compound is sensitive to light, air (oxygen), and alkaline pH conditions, which can lead to discoloration and a loss of potency.[1]
Q2: In which solvents is this compound soluble and most stable?
A2: this compound has limited solubility in water but is soluble in organic solvents such as ethanol, propylene glycol, and various oils.[1][2] For aqueous-based formulations, solubilizers like PEG derivatives or polysorbates are often required.[1] The optimal pH for stability and efficacy is in the range of 5.0 to 7.0.[1]
Q3: How should I store solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored in airtight, opaque containers to protect them from light and oxygen.[1][3] For long-term storage, refrigeration is recommended. It is also advisable to purge the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: Yes, incorporating antioxidants is a highly recommended strategy to prevent oxidative degradation.[1] Common and effective antioxidants for this purpose include Butylated Hydroxytoluene (BHT), Vitamin E (Tocopherol), and chelating agents like Ethylenediaminetetraacetic acid (EDTA).[1]
Troubleshooting Guides
Issue 1: My solution of this compound has turned pink/brown.
-
Cause: This discoloration is a classic sign of oxidation and/or photodegradation.[1] Exposure to light, oxygen, or a pH outside the optimal range (5.0-7.0) can accelerate this process.
-
Solution:
-
Verify pH: Check the pH of your solution and adjust it to the 5.0-7.0 range if necessary.
-
Protect from Light: Ensure your storage container is opaque or amber-colored. If working on a benchtop, wrap your container in aluminum foil.
-
Minimize Oxygen Exposure: Use airtight containers and consider purging with an inert gas before sealing.
-
Add Antioxidants: If your protocol allows, add an antioxidant like BHT or Vitamin E to a final concentration of 0.01-0.1%.
-
Prepare Fresh Solutions: Due to its inherent instability, it is best practice to prepare solutions of this compound fresh for each experiment.
-
Issue 2: I am seeing a precipitate form in my aqueous-based solution.
-
Cause: this compound has poor water solubility.[1] If the concentration exceeds its solubility limit in the aqueous phase of your solvent system, it will precipitate out.
-
Solution:
-
Incorporate a Solubilizer: Add a solubilizing agent such as a polyethylene glycol (PEG) derivative or a polysorbate (e.g., Polysorbate 80) to your formulation.
-
Use a Co-solvent System: Prepare your solution in a mixture of water and a water-miscible organic solvent like ethanol or propylene glycol.
-
Prepare a More Dilute Solution: If your experimental design permits, reduce the concentration of this compound in your solution.
-
Issue 3: I am observing a loss of potency in my formulation over a short period.
-
Cause: A rapid loss of potency is likely due to chemical degradation. This can be accelerated by elevated temperatures, exposure to UV light, and the presence of oxidizing agents.
-
Solution:
-
Conduct a Stability Study: Perform a systematic stability study to understand the degradation kinetics in your specific solvent system and storage conditions. An HPLC method is recommended for accurate quantification.
-
Control Temperature: Store your solutions at controlled room temperature or under refrigeration, avoiding exposure to high temperatures.
-
Implement Protective Measures: Utilize opaque, airtight containers and consider the addition of antioxidants as standard practice.
-
Review Formulation Components: Ensure that other components in your formulation are not contributing to the degradation (e.g., by raising the pH or acting as pro-oxidants).
-
Data Presentation
Table 1: Qualitative Stability of this compound in Different Solvents
| Solvent System | Relative Stability | Key Considerations |
| Ethanol | Moderate | Prone to photodegradation. Store in amber vials. |
| Propylene Glycol | Moderate to Good | Offers better stability than ethanol due to its viscosity, which can limit oxygen diffusion. |
| Caprylic/Capric Triglyceride (Oil) | Good | Provides a non-aqueous, lipophilic environment that protects against hydrolysis and oxidation. |
| Water (without solubilizer) | Poor | Very low solubility and prone to oxidation. Not recommended for stable solutions. |
| Water with Solubilizer (e.g., Polysorbate 80) | Fair | Stability is improved over water alone, but still susceptible to oxidation. Antioxidants are crucial. |
| Phosphate Buffer (pH 6.0) | Good | A buffered system within the optimal pH range enhances stability. |
| Phosphate Buffer (pH 8.0) | Poor | Alkaline pH significantly accelerates degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in Ethanol
-
Materials:
-
This compound powder
-
Anhydrous Ethanol (ACS grade or higher)
-
Amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Volumetric flask
-
Pipettes
-
-
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a volumetric flask.
-
Add a small amount of anhydrous ethanol to the flask to dissolve the powder.
-
Once dissolved, bring the solution to the final volume with anhydrous ethanol.
-
Mix the solution thoroughly by inversion.
-
Transfer the stock solution to a labeled amber glass vial for storage.
-
For enhanced stability, purge the vial with nitrogen gas before sealing.
-
Store the solution at 2-8°C.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate the active compound from its potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol and water with 0.1% glacial acetic acid. A typical gradient might be:
-
0-2 min: 30% Methanol
-
2-15 min: Ramp to 90% Methanol
-
15-20 min: Hold at 90% Methanol
-
20-22 min: Return to 30% Methanol
-
22-25 min: Re-equilibration at 30% Methanol
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 25°C
-
-
Procedure:
-
Prepare your samples by diluting them to an appropriate concentration (e.g., 10-100 µg/mL) in the mobile phase.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
Inject the samples into the HPLC system.
-
Integrate the peak corresponding to this compound and any degradation product peaks. The stability is assessed by the decrease in the peak area of the parent compound over time.
-
Visualizations
Caption: Workflow for a typical stability study of this compound.
Caption: Troubleshooting flowchart for solution discoloration.
References
Technical Support Center: Synthesis of Resorcinolbutanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Resorcinolbutanone, specifically focusing on 2',4'-dihydroxybutyrophenone, a common isomer synthesized via Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q1: My reaction yield of 2',4'-dihydroxybutyrophenone is very low. What are the potential causes?
A1: Low yields in the Friedel-Crafts acylation of resorcinol are common and can be attributed to several factors:
-
Suboptimal Catalyst Amount: The Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂) complexes with the hydroxyl groups of resorcinol. This requires using at least a stoichiometric amount, and often an excess, of the catalyst to ensure enough is available to activate the acylating agent.[1][2]
-
Competing O-Acylation: The phenolic hydroxyl groups of resorcinol are nucleophilic and can react with the butanoyl chloride or anhydride to form a phenyl ester (O-acylation), a significant side reaction that consumes starting materials.[2][3]
-
Reaction Temperature: The reaction temperature is critical. If it's too low, the reaction rate will be slow. If it's too high, it can promote the formation of side products and decomposition. For the synthesis of 2',4'-dihydroxybutyrophenone with butyryl chloride and AlCl₃, a temperature of around 65°C has been reported.[4]
-
Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture, which can hydrolyze the acylating agent and deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried and reagents are anhydrous.
Q2: I am observing a significant amount of a byproduct that is not my target C-acylated product. What could it be?
A2: The most likely byproduct is the O-acylated ester, 1,3-phenylene dibutyrate, or a mono-O-acylated species.[2][3] This occurs because the hydroxyl groups can compete with the aromatic ring for the electrophilic acylium ion. Another possibility, especially if an excess of the acylating agent is used, is diacylation, where a second butanoyl group is added to the aromatic ring, likely forming 4,6-dibutanoylresorcinol.[1][5]
Q3: How can I favor C-acylation over O-acylation?
A3: The balance between C- and O-acylation is influenced by reaction conditions. Generally, C-acylation is favored under thermodynamic control, which often involves higher temperatures and a sufficient amount of Lewis acid catalyst.[3] The presence of a strong Lewis acid can also promote the Fries rearrangement of any initially formed O-acylated ester into the more stable C-acylated ketone product.[2] Using a solvent like 1,2-dichloroethane or nitrobenzene can also influence the product distribution.
Q4: I am having trouble purifying my final product. What are the recommended methods?
A4: Purification of acylated resorcinols typically involves a multi-step approach:
-
Aqueous Workup: After the reaction, the mixture is typically quenched with dilute acid (e.g., HCl) to decompose the catalyst-product complex.
-
Extraction: The product is then extracted into an organic solvent. Washing the organic phase with a mild base, like a saturated sodium bicarbonate solution, can help remove acidic impurities.[6][7]
-
Recrystallization: This is a highly effective method for purifying the solid product. Solvents such as toluene, potentially mixed with alkyl phenols or acyl phenols, have been used for the recrystallization of similar compounds.[8][9]
-
Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be used to separate the desired product from closely related impurities.
Data Presentation
Table 1: Comparison of Reported Synthesis Protocols for Acylated Resorcinols
| Product | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2',4'-dihydroxybutyrophenone | Butyryl chloride | AlCl₃ | 1,2-dichloroethane | 65 | 5 | Not Specified | [4] |
| 2',4'-dihydroxybutyrophenone | n-Butyric acid | Zinc chloride | Toluene | Reflux | Not Specified | 89.3 | [6][7] |
| 4,6-diacetylresorcinol | Acetic anhydride | Methane sulfonic acid | None | 130 | 1 | 90.5 | [1] |
| 2',4'-dihydroxyacetophenone | Acetic acid | Amberlyst-36 | None | 120 | Not Specified | 63 (conversion) | [10] |
Experimental Protocols
Protocol 1: Synthesis of 2',4'-dihydroxybutyrophenone via Friedel-Crafts Acylation
This protocol is adapted from established methods for the acylation of resorcinol.[4][6][7]
Materials:
-
Resorcinol (1.0 eq)
-
Butyryl chloride (1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)
-
Anhydrous 1,2-dichloroethane
-
2M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add resorcinol (1.0 eq) and anhydrous 1,2-dichloroethane.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.5 eq) in portions. Stir the resulting suspension.
-
Slowly add butyryl chloride (1.2 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, slowly warm the reaction mixture to 65°C and maintain for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0°C and carefully quench by slowly adding 2M HCl.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways in the synthesis of Resorcinolbutanone.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 4. Page loading... [guidechem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. 2',4'-dihydroxybutyrophenone synthesis - chemicalbook [chemicalbook.com]
- 7. 2',4'-dihydroxybutyrophenone | 4390-92-5 [chemicalbook.com]
- 8. US4239921A - Process for purification of crude resorcinol - Google Patents [patents.google.com]
- 9. GB2028804A - Process for the purification of crude resorcinol - Google Patents [patents.google.com]
- 10. future4200.com [future4200.com]
Optimization of reaction conditions for 4-Butylresorcinol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Butylresorcinol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 4-Butylresorcinol?
The most prevalent method is a two-step synthesis starting from resorcinol. The first step is a Friedel-Crafts acylation of resorcinol with butyric acid or a derivative to form 4-butyrylresorcinol. This intermediate is then reduced to 4-butylresorcinol. Several reduction methods are available, each with its own advantages and disadvantages. A one-pot synthesis from resorcinol has also been described.
Q2: What are the key differences between the various reduction methods for 4-butyrylresorcinol?
The choice of reduction method is critical and depends on factors like safety, environmental impact, and substrate compatibility.
-
Clemmensen Reduction (Zinc Amalgam and HCl): This is a classic method but uses toxic mercury and large amounts of acid, posing significant environmental and safety risks.[1][2][3][4][5]
-
Wolff-Kishner Reduction (Hydrazine and a strong base): This method is effective but requires high temperatures and harsh basic conditions, which may not be suitable for sensitive substrates.[6][7][8][9][10][11] The Huang-Minlon modification uses a high-boiling solvent like ethylene glycol to improve reaction times and yields.[7][9][10][12]
-
Catalytic Hydrogenation: This method is often considered "greener" but can require high pressure and specialized equipment.[13][14][15][16] There is also a risk of fire and explosion associated with pyrophoric catalysts and hydrogen gas.[13][14][15][16][17]
-
Other Reducing Agents: Methods using sodium borohydride with Raney nickel or polymethylhydrosiloxane (PMHS) with a palladium catalyst have been developed to offer milder and safer alternatives to traditional methods.
Q3: What are the typical yields for the synthesis of 4-Butylresorcinol?
Yields can vary significantly depending on the chosen method and optimization of reaction conditions. The Friedel-Crafts acylation step to produce 4-butyrylresorcinol can achieve yields of over 75%. The subsequent reduction step also shows variable yields depending on the method used. For detailed comparisons, please refer to the data tables below.
Q4: What are the main safety concerns during the synthesis of 4-Butylresorcinol?
-
Clemmensen Reduction: Involves the use of toxic mercury in the zinc amalgam and corrosive hydrochloric acid.[1][18][19][20][21]
-
Wolff-Kishner Reduction: Utilizes hydrazine, which is toxic and potentially explosive, along with strong bases and high temperatures.
-
Catalytic Hydrogenation: High-pressure hydrogenation carries a risk of explosion.[13][14][15][16][17] The catalysts, such as palladium on carbon, can be pyrophoric.[13][15][17]
-
General Hazards: Handling of flammable solvents and corrosive acids requires appropriate personal protective equipment and engineering controls.
Troubleshooting Guides
Problem 1: Low Yield in Friedel-Crafts Acylation of Resorcinol
| Possible Cause | Suggested Solution(s) |
| Suboptimal Catalyst Amount | Vary the amount of the Lewis acid catalyst (e.g., Zinc Chloride) to find the optimal concentration. An excess may lead to side reactions, while too little will result in incomplete conversion. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Temperatures that are too low may lead to slow reaction rates, while excessively high temperatures can promote the formation of byproducts. A typical range is 80-120°C. |
| Inappropriate Solvent | The choice of solvent can influence the reaction. Nonpolar or weakly polar solvents like toluene or xylene are often used to minimize side reactions. |
| Incorrect Mole Ratio of Reactants | Vary the mole ratio of resorcinol to butyric acid. A common starting point is a slight excess of butyric acid. |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion before workup. |
Problem 2: Incomplete Reduction of 4-Butyrylresorcinol
| Possible Cause | Suggested Solution(s) |
| Insufficient Reducing Agent | Ensure a sufficient excess of the reducing agent is used. For catalytic hydrogenation, ensure the catalyst is active and not poisoned. |
| Suboptimal Reaction Conditions | Clemmensen: Ensure the zinc is properly amalgamated and the HCl is concentrated. Wolff-Kishner: High temperatures (around 200°C) are often required for the decomposition of the hydrazone. Ensure water is removed to allow the temperature to rise. Catalytic Hydrogenation: Optimize hydrogen pressure and reaction temperature. |
| Catalyst Poisoning (for Catalytic Hydrogenation) | Ensure the substrate and solvent are pure and free from catalyst poisons like sulfur or nitrogen compounds. |
| Steric Hindrance (for Wolff-Kishner) | For sterically hindered ketones, a modified procedure like the Barton modification (higher temperatures, longer reaction times) may be necessary.[7] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution(s) |
| Presence of Byproducts | Identify the byproducts (e.g., via NMR, MS) to devise a suitable purification strategy. Common byproducts in the acylation step can result from di-acylation or O-acylation. |
| "Oiling Out" during Recrystallization | This occurs when the solid melts before dissolving in the hot solvent. Choose a recrystallization solvent with a boiling point lower than the melting point of 4-butylresorcinol. Alternatively, use a co-solvent system.[22] |
| Poor Crystal Formation | Allow the solution to cool slowly and undisturbed to promote the formation of larger, purer crystals. Scratching the inside of the flask can sometimes induce crystallization. |
| Residual Catalyst or Reagents | Ensure proper workup to remove catalysts and unreacted reagents. For example, in the Clemmensen reduction, all zinc must be removed. In catalytic hydrogenation, the catalyst should be carefully filtered. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Butyrylresorcinol
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Zinc Chloride | Butyric Acid | Toluene | 105-110 | 4-6 | 84.7 |
| Zinc Chloride | Butyric Acid | Toluene | 110 | 5 | 76 |
| Phosphotungstic Acid | Acyl Chlorides | Acetonitrile | Ambient | 0.08-0.75 | High |
Table 2: Comparison of Reduction Methods for 4-Butyrylresorcinol
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Catalytic Hydrogenation | 5% Pd/C, PMHS | Methanol | 50 | 3-4 | 72.3 |
| Catalytic Hydrogenation | 5% Pd/C, PMHS | Ethanol | 60 | 6 | 75.6 |
| Huang-Minlon | Hydrazine Hydrate, Alkali | Glycol Ether or Triethylene Glycol | 170-220 | 1-4 (reflux) | High |
Experimental Protocols
Protocol 1: Synthesis of 4-Butyrylresorcinol (Friedel-Crafts Acylation)
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add resorcinol and a suitable solvent (e.g., toluene).
-
Catalyst Addition: Carefully add the Lewis acid catalyst, such as anhydrous zinc chloride, to the mixture.
-
Addition of Acylating Agent: Slowly add butyric acid to the reaction mixture through the dropping funnel.
-
Reaction: Heat the mixture to the desired temperature (e.g., 105-110°C) and maintain for the required duration (e.g., 4-6 hours), monitoring the reaction by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture and quench it with water. Separate the organic layer.
-
Purification: Wash the organic layer with an acidic solution and then extract the product with an aqueous basic solution. Acidify the aqueous layer to precipitate the crude 4-butyrylresorcinol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol).
Protocol 2: Reduction of 4-Butyrylresorcinol via Huang-Minlon Method
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve 4-butyrylresorcinol and a strong base (e.g., KOH or NaOH) in a high-boiling solvent like diethylene glycol.
-
Hydrazine Addition: Add hydrazine hydrate to the mixture.
-
Hydrazone Formation: Heat the mixture to reflux for 1-3 hours to form the hydrazone.
-
Removal of Water and Excess Hydrazine: Remove the reflux condenser and distill off water and excess hydrazine until the temperature of the reaction mixture rises to 170-220°C.
-
Reduction: Reattach the reflux condenser and continue to heat at this temperature for 1-4 hours until the reaction is complete (monitored by TLC or HPLC).
-
Workup and Purification: Cool the reaction mixture, neutralize with acid, and extract the product with a suitable organic solvent. The product can then be purified by recrystallization.
Mandatory Visualizations
Caption: Synthetic pathways to 4-Butylresorcinol.
Caption: Troubleshooting workflow for 4-Butylresorcinol synthesis.
References
- 1. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]
- 2. m.youtube.com [m.youtube.com]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. Clemmensen Reduction - GeeksforGeeks [geeksforgeeks.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. byjus.com [byjus.com]
- 12. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.wisc.edu [chem.wisc.edu]
- 15. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 16. scribd.com [scribd.com]
- 17. helgroup.com [helgroup.com]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. fishersci.com [fishersci.com]
- 20. etsy.com [etsy.com]
- 21. airgas.com [airgas.com]
- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: 1-(2,4-Dihydroxyphenyl)butan-1-one Purification
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-(2,4-Dihydroxyphenyl)butan-1-one (CAS: 4390-92-5).
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Question: My final product is a persistent oil or fails to crystallize. What should I do?
Answer:
-
Issue: The presence of impurities often lowers the melting point of a compound and can prevent crystallization. Unreacted starting materials or byproducts from the synthesis, such as resorcinol or regioisomers, may be present.
-
Troubleshooting Steps:
-
Confirm Purity: Analyze a small sample of the oil by Thin Layer Chromatography (TLC) against the starting materials. If multiple spots are visible, further purification is necessary.
-
Column Chromatography: If the product is an oil due to impurities, column chromatography is a highly effective method for purification.[1]
-
Solvent Titration: Try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly adding a poor solvent (e.g., hexane, heptane) until turbidity persists. This may induce crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the oil. This seed crystal can initiate crystallization.
-
Question: The yield of my purified product is very low after column chromatography. How can I improve it?
Answer:
-
Issue: Low yield can result from several factors including incomplete elution from the column, product degradation, or poor separation from byproducts.
-
Troubleshooting Steps:
-
Optimize Solvent System: The polarity of the eluent is crucial. If the product is not eluting, gradually increase the polarity of the solvent system. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
-
Check for Streaking on TLC: If the spot streaks on the TLC plate, it may indicate that the compound is interacting too strongly with the silica gel. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent can sometimes resolve this.
-
Column Loading: Overloading the column can lead to poor separation and product loss. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.
-
Flow Rate: A very high flow rate can lead to broader elution bands and poorer separation. A slower, more controlled flow rate often improves resolution and yield.
-
Question: My purified product is pink or discolored, not the expected white solid. What is the cause and how can I fix it?
Answer:
-
Issue: Phenolic compounds like this compound are susceptible to oxidation, which can lead to colored impurities. The starting material, resorcinol, is also known to turn pink upon exposure to light and air if not pure.[2]
-
Troubleshooting Steps:
-
Recrystallization with Charcoal: Dissolve the discolored product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the solution to cool and crystallize.
-
Work in an Inert Atmosphere: If possible, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Use Fresh Solvents: Ensure that the solvents used for purification are of high purity and free from peroxides, which can promote oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent system for the column chromatography of this compound?
A1: A common solvent system for separating moderately polar compounds like this compound on silica gel is a gradient of hexane and ethyl acetate. A starting point could be 10-20% ethyl acetate in hexane, gradually increasing the polarity to elute the product. For analytical purposes, a hexane/acetone (5:1) system has also been noted for a similar compound.[3]
Q2: What are the potential impurities I should be aware of during the synthesis and purification?
A2: The most common synthesis method is the Friedel-Crafts acylation of resorcinol.[1] Potential impurities include:
-
Unreacted Resorcinol: The starting material may not have fully reacted.
-
Regioisomers: Acylation could potentially occur at other positions on the resorcinol ring, leading to isomeric impurities.
-
Di-acylated Products: It's possible for the butanoyl group to add to the resorcinol ring twice.
-
Degradation Products: As a phenolic compound, it is susceptible to oxidation.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is a solid.[4][5] One source indicates a melting point of 73 °C.[6]
Key Compound Data
| Parameter | Value | Reference |
| CAS Number | 4390-92-5 | [4][5][7][8] |
| Molecular Formula | C₁₀H₁₂O₃ | [7][8] |
| Molecular Weight | 180.20 g/mol | [7][8] |
| Appearance | Solid | [4][5] |
| Purity (Typical) | ≥95% | [4][5][8] |
| Storage | Sealed in dry, room temperature or 2-8°C | [4][5][8] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with stopcock
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the column, allowing the solvent to drain slowly to ensure even packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with a low polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Analysis: Monitor the elution by spotting fractions onto a TLC plate and developing it in a suitable solvent system (e.g., 7:3 hexane:ethyl acetate). Visualize the spots under a UV lamp.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Suitable recrystallization solvent (e.g., toluene, ethanol/water, ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents to find one that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. This compound | 4390-92-5 | Benchchem [benchchem.com]
- 2. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(3,4-Dihydroxyphenyl)butan-1-one synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 4390-92-5 [sigmaaldrich.cn]
- 5. This compound | 4390-92-5 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. 1(2,4-Dihydroxyphenyl)butan-1-one,4390-92-5-chemable-chemable [chemable.net]
- 8. chemscene.com [chemscene.com]
How to prevent degradation of 4-Butylresorcinol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Butylresorcinol during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause 4-Butylresorcinol to degrade?
A1: 4-Butylresorcinol is susceptible to degradation from exposure to light, heat, and oxygen.[1][2] It is particularly prone to oxidation, which can lead to discoloration and a loss of potency. Formulations with a highly alkaline pH (above 8.0) can also accelerate its degradation.[2]
Q2: What are the ideal storage conditions for 4-Butylresorcinol powder?
A2: For long-term storage, 4-Butylresorcinol powder should be kept at -20°C in a tightly sealed container to maintain its stability for up to three years.[3][4] The storage area should be dry, cool, and well-ventilated.[5]
Q3: How should I store 4-Butylresorcinol once it is dissolved in a solvent?
A3: Solutions of 4-Butylresorcinol should be stored at -80°C for optimal stability, which can be maintained for up to one year.[3][4] It is advisable to prepare stock solutions and then aliquot them into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Q4: Can I do anything to prevent degradation in my experimental formulation?
A4: Yes, several strategies can enhance the stability of 4-Butylresorcinol in formulations. These include using opaque or airless packaging to protect it from light and oxygen, maintaining the formulation's pH between 5.0 and 7.0, and incorporating antioxidants and chelating agents.[2] Encapsulation into nanoemulsions has also been shown to improve stability.[6][[“]][8]
Q5: What signs of degradation should I look for?
A5: The most common sign of 4-Butylresorcinol degradation is a change in color. Discoloration, often a pinkish or brownish tint, indicates oxidation. A noticeable decrease in the efficacy of your formulation, such as reduced tyrosinase inhibition, is another indicator of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration of 4-Butylresorcinol solution or formulation. | Exposure to light, oxygen, or high temperatures. Contamination with metal ions. | Store solutions in amber vials or wrap containers in foil. Handle under an inert atmosphere (e.g., nitrogen) if possible. Ensure storage at recommended low temperatures. Add a chelating agent like EDTA to the formulation to sequester metal ions. |
| Precipitate forms in the stored solution. | The concentration of the solution exceeds its solubility at the storage temperature. | Gently warm the solution to redissolve the precipitate before use. For stock solutions, consider preparing them at a slightly lower concentration. Sonication can also aid in redissolving the compound.[3] |
| Loss of biological activity in experiments. | Degradation of the 4-Butylresorcinol stock solution or in the final formulation. | Prepare fresh stock solutions from powder. Confirm the pH of your formulation is within the optimal range (5.0-7.0).[2] Incorporate antioxidants like Vitamin E or BHT into your formulation to prevent oxidative degradation.[2] |
| Inconsistent experimental results. | Repeated freeze-thaw cycles of the stock solution. Inaccurate initial weighing of the powder. | Aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations. Ensure your analytical balance is properly calibrated before weighing the compound. |
Storage Conditions Summary
| Form | Storage Temperature | Maximum Shelf Life | Key Considerations |
| Powder | -20°C | 3 years[3][4] | Keep in a tightly closed container in a dry, cool, and well-ventilated area.[5] |
| In Solvent | -80°C | 1 year[3] | Use an appropriate solvent such as DMSO.[3] Aliquot to avoid repeated freeze-thaw cycles. |
| In Formulation | Room Temperature (if stabilized) | Varies (typically 6-24 months) | Use opaque/airless packaging. Maintain pH between 5.0-7.0.[2] Add antioxidants and chelating agents.[2] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized 4-Butylresorcinol Stock Solution
Objective: To prepare a 100 mM stock solution of 4-Butylresorcinol in DMSO with enhanced stability for in vitro experiments.
Materials:
-
4-Butylresorcinol powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.5 M EDTA solution
-
Amber glass vials
-
Argon or Nitrogen gas (optional)
Methodology:
-
Tare a sterile amber glass vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of 4-Butylresorcinol powder into the vial.
-
Add the required volume of anhydrous DMSO to achieve a 100 mM concentration.
-
To chelate any trace metal ions, add EDTA solution to a final concentration of 0.2%.
-
If available, purge the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen.
-
Securely cap the vial and vortex until the 4-Butylresorcinol is completely dissolved. Sonication may be used to aid dissolution.[3]
-
Aliquot the stock solution into smaller, single-use amber vials.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of 4-Butylresorcinol Degradation using UV-Vis Spectrophotometry
Objective: To quantitatively assess the degradation of 4-Butylresorcinol in a formulation over time.
Materials:
-
4-Butylresorcinol containing formulation
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Appropriate solvent for dilution (e.g., ethanol)
Methodology:
-
Prepare a baseline sample by dissolving a known concentration of fresh 4-Butylresorcinol powder in the solvent to be used for dilution.
-
Determine the wavelength of maximum absorbance (λmax) for 4-Butylresorcinol using the baseline sample.
-
At time zero (t=0), take an aliquot of your experimental formulation and dilute it with the solvent to a concentration that falls within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted sample at the predetermined λmax.
-
Store your formulation under the desired test conditions (e.g., exposed to UV light, at elevated temperature).
-
At specified time intervals (e.g., 24, 48, 72 hours), repeat steps 3 and 4 with new aliquots from your stored formulation.
-
A decrease in absorbance at λmax over time indicates degradation of 4-Butylresorcinol. The percentage of degradation can be calculated relative to the initial absorbance at t=0.
Visualizations
Caption: Factors leading to the degradation of 4-Butylresorcinol.
Caption: Workflow for preventing 4-Butylresorcinol degradation.
References
- 1. Activated Resorcinol ™ (4-BUTYL RESORCINOL, E.Q. Kopcinol) [myskinrecipes.com]
- 2. 4-Butylresorcinol Formulation in Cosmetics - Industry News - News [mobelbiochem.com]
- 3. 4-Butylresorcinol | Tyrosinase | TargetMol [targetmol.com]
- 4. raybiotech.com [raybiotech.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Enhanced stability and reduced irritation of 4-n-butylresorcinol via nanoemulsion formulation: Implications for skin pigmentation treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(2,4-Dihydroxyphenyl)butan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4-Dihydroxyphenyl)butan-1-one, also known as 4-butyrylresorcinol.
Troubleshooting Guide: Common Impurities and Solutions
Experiments involving the synthesis of this compound, primarily through Friedel-Crafts acylation or Fries rearrangement, can sometimes yield unexpected byproducts. This guide addresses the identification and mitigation of common impurities.
Q1: My final product shows a lower than expected purity after synthesis. What are the likely impurities?
A1: Several impurities can arise during the synthesis of this compound. These can be broadly categorized as unreacted starting materials, over-acylated byproducts, isomeric products, and residual reagents. A summary of common impurities is provided in the table below.
| Impurity Name | Chemical Structure | Potential Cause | Recommended Solution |
| Resorcinol | 1,3-dihydroxybenzene | Incomplete reaction; Sub-stoichiometric amount of acylating agent. | Increase the molar ratio of the acylating agent. Optimize reaction time and temperature. Purify the final product by recrystallization or column chromatography. |
| Butyric Acid | CH₃CH₂CH₂COOH | Hydrolysis of butanoyl chloride or butyric anhydride. | Use anhydrous reaction conditions. Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities. |
| 2,4-Dibutylresorcinol | Over-acylation of the resorcinol ring. Friedel-Crafts acylation can sometimes lead to polysubstitution. | Use a 1:1 molar ratio of resorcinol to the acylating agent. Control the reaction temperature; lower temperatures often favor mono-acylation. | |
| Isomeric Acylation Products | e.g., 1-(2,6-dihydroxyphenyl)butan-1-one | Acylation at a different position on the resorcinol ring. The selectivity of the Friedel-Crafts and Fries rearrangement reactions can be influenced by temperature and the catalyst used.[1][2] | Maintain a low reaction temperature to favor para-substitution.[1][2] The choice of Lewis acid can also influence regioselectivity. |
| Resorcinol Dibutyrate | Incomplete Fries rearrangement. | Increase reaction time or temperature for the Fries rearrangement to ensure complete conversion. |
Q2: I am observing a second major product in my crude reaction mixture. How can I identify it?
A2: A common byproduct is the di-acylated product, 2,4-dibutyrylresorcinol, especially if an excess of the acylating agent is used.[3] To identify this, you can use analytical techniques such as:
-
Thin Layer Chromatography (TLC): The di-acylated product will likely have a different Rf value compared to the desired mono-acylated product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show a different integration and chemical shifts for the aromatic protons and the butyryl chains compared to the desired product.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the di-acylated product.
Q3: How can I minimize the formation of the di-acylated impurity?
A3: To minimize the formation of 2,4-dibutyrylresorcinol, you should carefully control the stoichiometry of your reactants. Use a molar ratio of resorcinol to the acylating agent (butanoyl chloride or butyric anhydride) that is close to 1:1. Additionally, controlling the reaction temperature can help improve selectivity for the mono-acylated product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the Friedel-Crafts acylation of resorcinol.[4] This reaction typically involves reacting resorcinol with butanoyl chloride or butyric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.[4]
Q2: Can I use a different catalyst for the Friedel-Crafts acylation?
A2: Yes, other Lewis acids like zinc chloride, iron(III) chloride, or boron trifluoride can also be used.[5] The choice of catalyst can sometimes influence the reaction's efficiency and the profile of byproducts.
Q3: What is the Fries rearrangement and can it be used for this synthesis?
A3: The Fries rearrangement is a reaction where a phenolic ester is converted to a hydroxy aryl ketone with a Lewis acid catalyst.[1][2][6] To synthesize this compound via this method, resorcinol would first be esterified to form resorcinol dibutyrate, which is then rearranged.[3] This method can be an effective alternative to direct Friedel-Crafts acylation.
Q4: My reaction is not going to completion. What are some potential reasons?
A4: Incomplete reactions can be due to several factors:
-
Insufficient Catalyst: In Friedel-Crafts acylation, the Lewis acid catalyst forms a complex with the product ketone, so a stoichiometric amount of the catalyst is often required.[7]
-
Moisture: Lewis acid catalysts are sensitive to moisture, which can deactivate them. Ensure all your glassware is dry and use anhydrous solvents.
-
Low Reaction Temperature or Short Reaction Time: The reaction may require more energy or a longer duration to proceed to completion.
Q5: How should I purify the final product?
A5: The most common purification methods are recrystallization and column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for removing minor impurities. For more challenging separations of byproducts with similar polarities, column chromatography using silica gel is recommended.
Experimental Protocol Example: Friedel-Crafts Acylation
This is a general procedure and may require optimization.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add resorcinol (1.0 eq) and a suitable anhydrous solvent (e.g., nitrobenzene or carbon disulfide).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.2 eq).
-
Acylating Agent Addition: Add butanoyl chloride (1.0 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired reaction temperature (e.g., 50-60 °C) for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to remove acidic impurities), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Impurity Formation
Caption: A flowchart for troubleshooting common impurities.
References
Technical Support Center: Enhancing Topical 4-Butylresorcinol Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the topical bioavailability of 4-Butylresorcinol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the topical delivery of 4-Butylresorcinol?
A1: 4-Butylresorcinol is a potent tyrosinase inhibitor used for treating hyperpigmentation.[1] However, its topical application is limited by several factors:
-
Poor Solubility and Stability: It has low water solubility and can be unstable in formulations, limiting its incorporation into aqueous topical products and reducing its shelf-life.[2][3]
-
Skin Irritation: As a resorcinol derivative, it can cause skin irritation, particularly at higher concentrations.[2][4]
-
Limited Permeability: Its ability to penetrate the stratum corneum, the outermost layer of the skin, can be insufficient to reach the target melanocytes effectively.[3][5]
Q2: What formulation strategies can enhance the bioavailability and stability of topical 4-Butylresorcinol?
A2: Several advanced formulation strategies can overcome the challenges of topical 4-Butylresorcinol delivery:
-
Nanoemulsions: These systems can enhance the solubility and stability of 4-Butylresorcinol, reduce skin irritation, and improve transdermal delivery.[2][6]
-
Liposomes: Encapsulating 4-Butylresorcinol in liposomes can improve its stability, skin penetration, and reduce irritation.[][8][9]
-
Ethosomes: These flexible vesicles containing ethanol can enhance penetration through the skin barrier, leading to better absorption.[10][11][12]
-
Deep Eutectic Solvent (DES) Nanoparticles: A novel approach involving a DES system with D-α-Tocopherol Polyethylene Glycol Succinate (TPGS) can self-assemble into nanoparticles, significantly increasing skin permeability and stability.[3][5]
Q3: How does 4-Butylresorcinol's efficacy compare to other common hypopigmenting agents?
A3: 4-Butylresorcinol is a highly effective tyrosinase inhibitor compared to other agents. It inhibits both tyrosinase and tyrosinase-related protein-1 (TRP-1).[13][14] In vitro studies have shown it to be significantly more potent than kojic acid, arbutin, and hydroquinone in inhibiting human tyrosinase.[15][16]
Troubleshooting Guide
Issue 1: Low efficacy of 4-Butylresorcinol in an experimental formulation.
-
Possible Cause: Poor penetration through the stratum corneum.
-
Troubleshooting Steps:
-
Incorporate Permeation Enhancers: Consider the inclusion of penetration enhancers in your formulation.
-
Utilize Advanced Delivery Systems: Evaluate the use of nano-carrier systems like liposomes, ethosomes, or nanoemulsions to improve skin penetration.[2][][10] A study on a 0.1% 4-Butylresorcinol liposomal cream showed improvement in melasma in over 60% of patients after eight weeks.[8]
-
Optimize Vehicle Composition: The vehicle plays a crucial role in drug delivery. Experiment with different solvent systems to enhance the solubility and partitioning of 4-Butylresorcinol into the skin.
-
Issue 2: Skin irritation observed in study subjects.
-
Possible Cause: High concentration of free 4-Butylresorcinol in the formulation.
-
Troubleshooting Steps:
-
Encapsulation: Encapsulating 4-Butylresorcinol in delivery systems like nanoemulsions or liposomes can reduce direct contact with the skin surface, thereby minimizing irritation.[2][]
-
Concentration Adjustment: While 4-Butylresorcinol is effective, lower concentrations can still provide significant benefits with a reduced risk of irritation. A 0.1% cream has been shown to be effective and well-tolerated for the treatment of melasma.[4][17]
-
Inclusion of Anti-inflammatory Agents: Incorporate soothing and anti-inflammatory ingredients into the formulation to counteract potential irritation.
-
Issue 3: Instability of the 4-Butylresorcinol formulation, leading to discoloration or precipitation.
-
Possible Cause: Degradation of 4-Butylresorcinol due to exposure to light, air, or incompatible formulation components.
-
Troubleshooting Steps:
-
Use of Antioxidants: Include antioxidants in the formulation to protect 4-Butylresorcinol from oxidative degradation.
-
Encapsulation: Nano-carrier systems can protect the active ingredient from environmental factors.[2][3]
-
pH Optimization: Ensure the pH of the formulation is optimized for the stability of 4-Butylresorcinol.
-
Opaque Packaging: Store the formulation in airtight, opaque packaging to prevent degradation from light and air exposure.
-
Data on Enhanced Bioavailability Strategies
The following tables summarize quantitative data from studies on various formulations designed to enhance the bioavailability of topical 4-Butylresorcinol.
Table 1: Comparison of Tyrosinase Inhibition by 4-Butylresorcinol and Other Hypopigmenting Agents
| Compound | Human Tyrosinase IC50 (µmol/L) | Melanin Production in MelanoDerm IC50 (µmol/L) |
| 4-Butylresorcinol | 21[15][16] | 13.5[15][16] |
| Kojic Acid | 500[15][16] | > 400[15] |
| Hydroquinone | 4400[16] | < 40[15] |
| Arbutin | 6500[16] | > 5000[15] |
Table 2: Characteristics of 4-Butylresorcinol Nano-formulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| Nanoemulsion (4-nBR-NE) | 13.34 ± 0.16 | 0.0853 ± 0.0191 | 80.05 ± 0.75 | [2][6] |
| DES Nanoparticles (4-BR/TPGS DES NPs) | 216.9 | 0.1667 | - | [5] |
Table 3: Efficacy of Advanced 4-Butylresorcinol Formulations
| Formulation | Key Finding | Reference |
| 4-BR/TPGS DES NPs | 3.46-fold increase in skin permeability compared to a traditional oil-based formulation. | [3][5] |
| 0.3% 4-Butylresorcinol Cream | Statistically significant reduction in mMASI score after 4 and 8 weeks in melasma patients. | [13] |
| 0.1% Liposome-encapsulated 4-Butylresorcinol Cream | Significant decrease in melanin index compared to vehicle after 8 weeks in melasma patients. | [9] |
Experimental Protocols
Protocol 1: Preparation of 4-Butylresorcinol Nanoemulsion (4-nBR-NE)
This protocol is a generalized representation based on methodologies described in the literature.[6]
-
Oil Phase Preparation: Dissolve 4-Butylresorcinol in a suitable oil (e.g., olive oil) with a surfactant (e.g., soybean phospholipids, oleic acid).
-
Aqueous Phase Preparation: Prepare the aqueous phase, which may contain a viscosity-enhancing agent like Carbomer 940.
-
Emulsification: Gradually add the oil phase to the aqueous phase under high-speed homogenization to form a coarse emulsion.
-
Nanoemulsification: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range.
-
Characterization: Analyze the nanoemulsion for particle size, PDI, zeta potential, and encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and UV-Vis spectrophotometry.
Protocol 2: In Vitro Skin Permeation Study
This protocol is a standard method for assessing the transdermal delivery of topical formulations.[18]
-
Skin Preparation: Use excised human or animal skin (e.g., pig ear skin) mounted on Franz diffusion cells.
-
Formulation Application: Apply a known quantity of the 4-Butylresorcinol formulation to the epidermal side of the skin.
-
Receptor Phase: The receptor chamber of the Franz cell should be filled with a suitable buffer (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C or 37°C).
-
Sampling: At predetermined time intervals, withdraw samples from the receptor medium and replace with fresh medium.
-
Quantification: Analyze the concentration of 4-Butylresorcinol in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux and permeability coefficient.
Visualizations
References
- 1. specialchem.com [specialchem.com]
- 2. Enhanced stability and reduced irritation of 4-n-butylresorcinol via nanoemulsion formulation: Implications for skin pigmentation treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Efficacy and Safety of 4-n-butylresorcinol 0.1% Cream for the Treatment of Melasma: A Randomized Controlled Split-face Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-Assembly 4-Butylresorcinol Deep Eutectic Solvent Nanoparticles for Efficient Transdermal Delivery and Whitening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. aisyah.journalpress.id [aisyah.journalpress.id]
- 11. aisyah.journalpress.id [aisyah.journalpress.id]
- 12. Ethosome-Based Transdermal Drug Delivery: Its Structural Components, Preparation Techniques, and Therapeutic Applications Across Metabolic, Chronic, and Oncological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. qvsiete.com [qvsiete.com]
- 17. The Efficacy and Safety of 4-n-butylresorcinol 0.1% Cream for the Treatment of Melasma: A Randomized Controlled Split-face Trial. | Semantic Scholar [semanticscholar.org]
- 18. Inter-laboratory skin distribution study of 4-n-butyl resorcinol: The importance of liquid chromatography/mass spectrometry (HPLC-MS/MS) bioanalytical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing cytotoxicity of Resorcinolbutanone in cell-based assays
This guide provides troubleshooting advice and frequently asked questions for researchers encountering cytotoxicity with Resorcinolbutanone and similar phenolic derivatives in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high cytotoxicity with Resorcinolbutanone at concentrations where I expect to see a biological effect?
A1: Resorcinolbutanone, like many phenolic compounds, can exhibit a dual role, acting as an antioxidant at low concentrations and a pro-oxidant at higher concentrations.[1][2][3] This pro-oxidant activity can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death, which may mask the intended biological effect.[4][5][6] It is crucial to perform a careful dose-response analysis to identify the optimal concentration window.
Q2: How can I mitigate the cytotoxic effects of Resorcinolbutanone to study its primary mechanism of action?
A2: To reduce cytotoxicity driven by oxidative stress, you can co-treat cells with an antioxidant. N-acetyl-L-cysteine (NAC) or reduced glutathione (GSH) are commonly used to replenish intracellular antioxidant pools and can offer significant protection against compound-induced oxidative damage.[6] This approach can help differentiate between cytotoxicity and the specific pathway you are investigating.
Q3: Which cell viability assay is most appropriate for assessing Resorcinolbutanone's effects?
A3: The choice of assay is critical. Metabolic assays like MTT or Resazurin are common but can be confounded if the compound interferes with mitochondrial respiration or cellular redox activity.[7] The Resazurin assay, which measures the reduction of blue resazurin to pink, fluorescent resorufin by metabolically active cells, is often preferred for its sensitivity and high-throughput compatibility.[8] However, it is advisable to use a multiplexed approach, such as combining a metabolic assay with a membrane integrity assay (e.g., LDH release or a dye-exclusion method), to get a more complete picture of cell health.[9]
Q4: My IC50 value for Resorcinolbutanone varies between experiments. What could be the cause?
A4: Inconsistent IC50 values can stem from several factors:
-
Cell Density: The initial number of cells seeded can significantly impact results. Ensure consistent cell seeding densities across all experiments.[10]
-
Compound Stability: Resorcinolbutanone's solubility and stability in culture media can be a concern.[11][12] Prepare fresh stock solutions and ensure complete solubilization.
-
Exposure Time: The duration of compound exposure is a critical parameter. Cytotoxicity can be time-dependent, and longer exposure times may lead to lower IC50 values.[13][14]
-
Cell Passage Number: Using cells of a high passage number can lead to phenotypic drift and altered sensitivity. Maintain a consistent range of passage numbers for your experiments.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High background or false positives in Resazurin/MTT assay. | 1. Direct chemical reduction of the assay reagent by Resorcinolbutanone.2. Contamination of the cell culture. | 1. Run a cell-free control with media, Resorcinolbutanone, and the assay reagent to quantify any direct chemical reaction.2. Regularly test for mycoplasma and ensure aseptic technique. |
| Observed cytotoxicity is much higher than reported in the literature. | 1. Incorrect stock concentration.2. High sensitivity of the specific cell line used.3. Solvent (e.g., DMSO) toxicity at the final concentration. | 1. Verify the weighing and dilution calculations for your stock solution.2. Perform a dose-response curve starting from very low (nanomolar) concentrations.3. Run a vehicle control with the highest concentration of the solvent used in the experiment to ensure it is non-toxic. |
| Compound precipitates in the cell culture medium. | 1. Poor solubility of Resorcinolbutanone at the tested concentration.2. Interaction with media components (e.g., serum proteins). | 1. Check the compound's solubility limits. Consider using a different solvent or a solubility-enhancing excipient.[11][12]2. Test the experiment in serum-free media for a short duration, if possible, or reduce the serum concentration. |
| No apoptotic markers (e.g., caspase activation) despite clear cell death. | 1. Cell death is occurring through a non-apoptotic pathway, such as necroptosis.2. The time point for measuring apoptosis is suboptimal. | 1. Use assays that can distinguish between different cell death modalities (e.g., Annexin V/PI staining).2. Perform a time-course experiment to capture the peak of caspase activation, which can be transient. |
Proposed Mechanism of Cytotoxicity
Based on studies of similar phenolic butanone analogues, the cytotoxicity of Resorcinolbutanone at higher concentrations is likely mediated by its pro-oxidant properties, leading to oxidative stress and apoptosis.[4][5][6]
Caption: Proposed pathway for Resorcinolbutanone-induced cytotoxicity.
Experimental Protocols & Workflows
General Workflow for Assessing Cytotoxicity
This workflow outlines the key steps for a typical cell viability experiment.
Caption: Standard workflow for a cell viability/cytotoxicity assay.
Protocol: Resazurin Cell Viability Assay
This assay measures cell viability based on the metabolic reduction of resazurin.[8][10]
Materials:
-
Resazurin sodium salt powder or a pre-made solution (e.g., AlamarBlue™).
-
Phosphate-buffered saline (PBS), sterile.
-
96-well clear-bottom black plates (for fluorescence).
-
Cells and complete culture medium.
-
Resorcinolbutanone stock solution.
Procedure:
-
Prepare Reagents: Prepare a 0.15 mg/mL Resazurin working solution in sterile PBS and filter-sterilize. Store protected from light.
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow attachment.
-
Compound Addition: Prepare serial dilutions of Resorcinolbutanone in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (negative) and untreated (control) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of the Resazurin working solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal time should be determined empirically for your cell line.
-
Measurement: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Analysis: Subtract the background fluorescence (media + resazurin only). Express the results as a percentage of the viability of the untreated control cells.
Protocol: Caspase-3 Activity Assay
This protocol measures the activity of executioner caspase-3, a key marker of apoptosis.[15]
Materials:
-
Fluorogenic Caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Cell lysis buffer.
-
Assay buffer.
-
96-well black plates.
Procedure:
-
Plate and Treat Cells: Seed cells in a 96-well plate and treat with Resorcinolbutanone as described above. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis: After treatment, remove the medium and wash cells with PBS. Add 50 µL of cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Prepare Reaction Mix: Prepare a 2X reaction mix containing the assay buffer and the Ac-DEVD-AMC substrate according to the manufacturer's instructions.
-
Run Assay: Add 50 µL of the 2X reaction mix to each well containing the cell lysate.
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure fluorescence with an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.
-
Analysis: Quantify the increase in fluorescence, which is proportional to the caspase-3 activity.
Troubleshooting Logic Diagram
Use this flowchart to diagnose unexpected cytotoxicity results.
Caption: A logical flowchart for troubleshooting cytotoxicity experiments.
References
- 1. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Pro-Oxidant Capacities as Mechanisms of Photoprotection of Olive Polyphenols on UVA-Damaged Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism [mdpi.com]
- 4. Cytotoxicity of 1,4-diamino-2-butanone, a putrescine analogue, to RKO cells: mechanism and redox imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of 1,4-diamino-2-butanone, a putrescine analogue, to RKO cells: mechanism and redox imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Function Are Disturbed in the Presence of the Anticancer Drug, 3-Bromopyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resazurin-Based Assay for Quantifying Living Cells during Alkaline Phosphatase (ALP) Release [mdpi.com]
- 9. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 10. Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 12. cQrex® peptides for cell culture media [evonik.com]
- 13. bibliotekanauki.pl [bibliotekanauki.pl]
- 14. researchgate.net [researchgate.net]
- 15. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tyrosinase Inhibitors: 1-(2,4-Dihydroxyphenyl)butan-1-one vs. Hydroquinone
For Immediate Release
In the ongoing search for effective and safe agents to manage hyperpigmentation, the enzyme tyrosinase remains a primary target. This guide provides a detailed comparative analysis of two tyrosinase inhibitors: 1-(2,4-Dihydroxyphenyl)butan-1-one, a resorcinol derivative also known as 4-butyrylresorcinol, and hydroquinone, a historically prevalent depigmenting agent. This comparison is intended for researchers, scientists, and professionals in drug and cosmetic development, offering a side-by-side look at their efficacy, mechanism of action, and safety based on experimental data.
Quantitative Performance and Efficacy
The inhibitory potential of a compound against tyrosinase is most commonly quantified by its half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency. Data reveals a significant difference in potency between the two compounds, particularly against human tyrosinase.
Table 1: Comparative Performance of Tyrosinase Inhibitors
| Parameter | This compound (4-Butyrylresorcinol) | Hydroquinone |
| IC50 (Human Tyrosinase) | 21 µmol/L[1][2] | Weak; in the millimolar range (~500 µmol/L)[2][3] |
| IC50 (Other Assays) | 11.27 µM[4][5] | Varies significantly; can show little to no inhibition on mushroom tyrosinase[6] |
| IC50 (Melanin Production) | 13.5 µmol/L (in MelanoDerm skin model)[2] | < 40 µmol/L (in MelanoDerm skin model)[2] |
| Primary Mechanism | Competitive Tyrosinase Inhibition; Enhances Tyrosinase Degradation[7] | Acts as an alternate substrate for tyrosinase[3] |
| Safety Profile | Used in cosmetics; may cause skin irritation or allergy[8] | Safety is debated; linked to cytotoxicity and ochronosis[9] |
Mechanism of Action
While both compounds interfere with the melanin synthesis pathway, their mechanisms exhibit distinct differences.
This compound (4-Butyrylresorcinol): This compound functions through a dual-action mechanism. Primarily, it acts as a potent competitive inhibitor of tyrosinase, directly competing with the enzyme's natural substrates (L-tyrosine and L-DOPA)[7][8]. Its resorcinol structure is key to this high-affinity binding. Additionally, studies have shown that it can enhance the proteolytic degradation of tyrosinase within the cell, reducing the total amount of available enzyme, without affecting its mRNA levels[7]. This multi-faceted approach contributes to its high efficacy in both cell-free and cellular systems[10].
Hydroquinone: The primary mechanism of hydroquinone is to act as an alternative substrate for tyrosinase[3]. The enzyme preferentially oxidizes hydroquinone, thereby competing with the natural process of tyrosine oxidation required for melanin production. Its efficacy in cellular models, which is greater than what its direct enzyme inhibition might suggest, points to other mechanisms, though these are less clearly defined[2]. However, its action is complex, and some studies using mushroom tyrosinase have reported very weak or even an absence of inhibitory activity[6].
Safety and Cytotoxicity Profile
Safety is a critical differentiator between the two agents.
-
This compound is considered a highly effective and safe active ingredient for the treatment of hyperpigmentation and is utilized in cosmetic formulations[8]. While generally well-tolerated, it can cause localized skin irritation or allergic contact dermatitis in susceptible individuals, necessitating careful formulation and patch testing[8].
-
Hydroquinone's use is far more controversial. While it is an efficient inhibitor, its safety has been a subject of significant debate[9]. It has been shown to induce cytotoxicity and is linked with a condition called ochronosis, a bluish-black discoloration and thickening of the skin. These concerns have led to restrictions on its use in cosmetic products in various regions.
Experimental Protocols
The following is a generalized protocol for a standard in vitro mushroom tyrosinase inhibition assay, based on common methodologies, to determine the IC50 values of test compounds.
Objective: To determine the concentration of an inhibitor that reduces the activity of mushroom tyrosinase by 50%.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Test Inhibitors (this compound, Hydroquinone)
-
Dimethyl Sulfoxide (DMSO) for dissolving inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~475 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of the test inhibitors in DMSO. Create a dilution series to test a range of concentrations.
-
-
Assay Reaction:
-
In a 96-well plate, add 100 µL of phosphate buffer to each well.
-
Add 40 µL of the tyrosinase solution to each well.
-
Add 20 µL of the inhibitor solution at various concentrations to the test wells. For control wells, add 20 µL of DMSO.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 40 µL of the L-DOPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 475 nm. Take kinetic readings every minute for 20-30 minutes. The product of the reaction, dopachrome, has a characteristic absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Control Rate - Test Rate) / Control Rate] x 100
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value from the resulting dose-response curve, typically through linear regression analysis.
-
Visualized Workflow and Pathways
The logical flow of a typical tyrosinase inhibition assay is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-Butylresorcinol | Tyrosinase | TargetMol [targetmol.com]
- 6. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Butylresorcinol: activities, clinical application and safety_Chemicalbook [chemicalbook.com]
- 9. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Butylresorcinol vs. Kojic Acid: A Comparative Guide to Hyperpigmentation Treatment Efficacy
For researchers and professionals in drug development, the selection of an effective agent for treating hyperpigmentation is a critical decision, hinging on robust scientific evidence. This guide provides an objective comparison of two prominent tyrosinase inhibitors: 4-butylresorcinol and kojic acid. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies behind these findings.
Mechanism of Action: Targeting Tyrosinase
Both 4-butylresorcinol and kojic acid exert their depigmenting effects by inhibiting tyrosinase, the key enzyme in melanin synthesis.[1][2] Hyperpigmentation is rooted in the overproduction of melanin, a process where tyrosinase plays a central role.[1] By hindering this enzyme's activity, both compounds effectively disrupt the melanin production pathway, leading to a reduction in dark spots and a more even skin tone.[1][2]
Kojic acid acts as a competitive and reversible inhibitor of tyrosinase by chelating the copper ions at the enzyme's active site.[3][4][5] 4-Butylresorcinol also functions as a potent tyrosinase inhibitor, with its molecular structure allowing for strong binding to the enzyme.[2][6] Furthermore, 4-butylresorcinol has been shown to inhibit tyrosinase-related protein-1 (TRP-1).[6]
Caption: Tyrosinase inhibition by 4-Butylresorcinol and Kojic Acid.
In Vitro Efficacy: A Clear Distinction
In vitro studies provide a direct comparison of the inhibitory potential of these two compounds on human tyrosinase and melanin production. Data consistently demonstrates the superior efficacy of 4-butylresorcinol.
Biochemical assays measuring the half-maximal inhibitory concentration (IC₅₀) show that 4-butylresorcinol is a significantly more potent inhibitor of human tyrosinase than kojic acid.[7] One study found 4-butylresorcinol to have an IC₅₀ of 21 µmol/L, while kojic acid's IC₅₀ was approximately 500 µmol/L, making 4-butylresorcinol over 20 times more potent in this assay.[8]
Experiments using artificial skin models (MelanoDerm) to assess the inhibition of melanin production further support these findings. In these models, 4-butylresorcinol demonstrated an IC₅₀ of 13.5 µmol/L for melanin inhibition, whereas kojic acid's IC₅₀ was greater than 400 µmol/L.[7]
| Parameter | 4-Butylresorcinol | Kojic Acid | Reference |
| Human Tyrosinase Inhibition (IC₅₀) | 21 µmol/L | ~500 µmol/L | [7][8] |
| Melanin Production Inhibition in MelanoDerm (IC₅₀) | 13.5 µmol/L | > 400 µmol/L | [7] |
Clinical Efficacy and Safety
Clinical studies have validated the in vitro findings, demonstrating the effectiveness of 4-butylresorcinol in treating hyperpigmentation disorders such as melasma and age spots.[6][7]
A study on subjects with age spots showed that twice-daily application of a formula containing 4-butylresorcinol visibly reduced their appearance within 8 weeks, while control spots showed no improvement.[7] Another study on Indian subjects with melasma found that an 8-week treatment with 0.3% 4-butylresorcinol cream resulted in a statistically significant reduction in the modified Melasma Area Severity Index (mMASI) score.[6] The treatment was also reported to be safe and well-tolerated.[6] A randomized, double-blind, split-face study using a 0.1% 4-butylresorcinol cream for melasma also showed a significant decrease in the melanin index compared to a vehicle after just 4 weeks.[9][10]
While kojic acid is a well-established skin-lightening agent used in many cosmetic formulations for conditions like melasma and post-inflammatory hyperpigmentation, in vivo studies have suggested it has limited efficacy.[1][6] It is considered safe for use in cosmetics at concentrations up to 1%.[3]
| Study Focus | 4-Butylresorcinol Formulation | Key Findings | Reference |
| Age Spots | Formula containing 4-n-butylresorcinol | Visible reduction in 8 weeks. | [7] |
| Melasma (Indian Subjects) | 0.3% cream | Significant decrease in mMASI score at week 4 and 8. | [6] |
| Melasma (Split-face) | 0.1% cream | Significant decrease in melanin index vs. vehicle at 4 and 8 weeks. | [9][10] |
| Melasma | 0.3% serum | 84% of patients showed a good response at 24 weeks. | [6] |
Experimental Protocols
Human Tyrosinase Activity Assay (In Vitro)
The inhibitory effect of the compounds on human tyrosinase activity is evaluated through a biochemical assay.[7] This typically involves:
-
Enzyme Source: Purified human tyrosinase.
-
Substrate: L-DOPA is commonly used as the substrate for the tyrosinase enzyme.
-
Procedure: The enzyme is incubated with the substrate in the presence of varying concentrations of the inhibitor (4-butylresorcinol or kojic acid).
-
Measurement: The formation of dopachrome, an intermediate in the melanin synthesis pathway, is measured spectrophotometrically at a specific wavelength (e.g., 475 nm).
-
Analysis: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC₅₀) is calculated.
Melanin Production in MelanoDerm Skin Model Culture
This method utilizes a three-dimensional, reconstructed human skin model containing melanocytes to assess the effect of compounds on melanin synthesis in a more physiologically relevant system.[7]
-
Model: MelanoDerm™ skin models, which consist of normal human-derived epidermal keratinocytes and melanocytes.
-
Treatment: The skin models are treated topically with different concentrations of the test compounds (4-butylresorcinol or kojic acid) over a period of several days (e.g., 13 days).[11]
-
Melanin Extraction: After the treatment period, the melanin is extracted from the tissue.
-
Quantification: The amount of melanin is quantified by measuring the absorbance at a specific wavelength (e.g., 490 nm) and comparing it to a standard curve of synthetic melanin.
-
Analysis: The IC₅₀ for melanin production inhibition is determined.
Caption: A typical clinical trial workflow for hyperpigmentation studies.
Caption: Logical flow for comparing the two depigmenting agents.
Conclusion
The available in vitro and in vivo data strongly indicate that 4-butylresorcinol is a more potent inhibitor of human tyrosinase and melanin production compared to kojic acid.[7] Clinical studies have further substantiated its efficacy in reducing hyperpigmentation with a favorable safety profile.[6][9] While kojic acid remains a widely used ingredient in cosmetic products for hyperpigmentation, the evidence suggests that 4-butylresorcinol offers a more effective alternative for the management of pigmentation disorders.[1][7] For drug development professionals and researchers, 4-butylresorcinol represents a highly valuable active compound for formulating advanced treatments for hyperpigmentation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. droracle.ai [droracle.ai]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of the Reduction of Skin Hyperpigmentation Changes under the Influence of a Preparation Containing Kojic Acid Using Hyperspectral Imaging—Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qvsiete.com [qvsiete.com]
- 9. The Efficacy and Safety of 4-n-butylresorcinol 0.1% Cream for the Treatment of Melasma: A Randomized Controlled Split-face Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Efficacy and Safety of 4-n-butylresorcinol 0.1% Cream for the Treatment of Melasma: A Randomized Controlled Split-face Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
4-Butylresorcinol in Melasma Treatment: A Comparative Guide to Clinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical trial results for 4-Butylresorcinol in the treatment of melasma. It objectively compares its performance based on available data and details the experimental protocols of key studies to support further research and development in dermatology.
Executive Summary
4-Butylresorcinol has emerged as a promising topical agent for the management of melasma, demonstrating significant efficacy in reducing hyperpigmentation with a favorable safety profile in multiple clinical trials. It primarily functions as a potent inhibitor of tyrosinase and tyrosinase-related protein 1 (TRP-1), key enzymes in the melanin synthesis pathway. Clinical studies have consistently shown its superiority over vehicle in improving melasma, as measured by standardized dermatological scores and objective colorimetric assessments. While in-vitro studies suggest a higher tyrosinase inhibitory activity compared to agents like hydroquinone and kojic acid, direct head-to-head, large-scale comparative clinical trial data remains limited in publicly accessible literature.
Comparative Efficacy of 4-Butylresorcinol
The following tables summarize the quantitative data from key clinical trials on 4-Butylresorcinol for melasma treatment.
Table 1: Efficacy of 4-Butylresorcinol Cream vs. Vehicle
| Study (Year) | Concentration & Formulation | Duration | Key Efficacy Metric | 4-Butylresorcinol Group | Vehicle/Control Group | p-value |
| Huh SY, et al. (2010)[1][2][3] | 0.1% Cream | 8 Weeks | Change in Melanin Index (MI) | -4.87% | +2.21% | <0.0005 |
| Khemis A, et al. (2007) | 0.3% Serum | 12 Weeks | Clinical Pigmentation Score Reduction | Statistically significant improvement | No significant improvement | 0.027 |
| Mohan M, et al. (2016)[4] | 0.3% Cream | 8 Weeks | Reduction in mMASI Score | 56.07% | N/A (Open-label) | <0.001 |
Table 2: In-Vitro Tyrosinase Inhibition (IC50 Values)
| Compound | Human Tyrosinase IC50 (µmol/L) |
| 4-Butylresorcinol | 21 |
| Hydroquinone | ~4400 |
| Kojic Acid | ~500 |
| Arbutin | ~6500 |
Data from in-vitro biochemical assays.
Experimental Protocols
Detailed methodologies from pivotal clinical trials are outlined below to provide a framework for experimental design and evaluation.
Randomized Controlled Split-Face Trial (Huh SY, et al., 2010)[1][2][3]
-
Study Design: A randomized, double-blind, vehicle-controlled, split-face comparative study.
-
Participants: 20 Korean women with a clinical diagnosis of melasma.
-
Intervention: Patients applied 4-Butylresorcinol 0.1% cream to one side of the face and a vehicle cream to the other side, twice daily for 8 weeks.
-
Efficacy Assessment:
-
Primary Endpoint: Change in Melanin Index (MI) from baseline, measured using a Mexameter® MX 18.
-
Secondary Endpoints: Photographic evaluation by investigators and patient self-assessment.
-
-
Safety Assessment: Recording of all adverse events, including skin irritation, erythema, and pruritus.
Open-Label, Single-Arm Study (Mohan M, et al., 2016)[4]
-
Study Design: An open-label, single-arm, multicentric observational study.
-
Participants: 52 Indian subjects with melasma.
-
Intervention: All patients applied 4-Butylresorcinol 0.3% cream twice daily for 8 weeks to the affected areas.
-
Efficacy Assessment:
-
Primary Endpoint: Change in modified Melasma Area and Severity Index (mMASI) score from baseline.
-
Secondary Endpoints: Digital photography and patient satisfaction questionnaires.
-
-
Safety Assessment: Monitoring and recording of any adverse events reported by the subjects or observed by the investigators.
Mechanism of Action and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of melanin synthesis and a typical experimental workflow for a melasma clinical trial.
Caption: Melanin synthesis pathway and inhibition points of 4-Butylresorcinol.
Caption: Experimental workflow of a split-face randomized controlled trial.
Conclusion
The existing body of clinical evidence strongly supports the efficacy and safety of 4-Butylresorcinol as a topical treatment for melasma, demonstrating statistically significant improvements in hyperpigmentation compared to vehicle controls. Its potent in-vitro inhibition of key melanogenesis enzymes positions it as a compelling candidate for further investigation. However, to definitively establish its place in the therapeutic armamentarium for melasma, there is a clear need for well-designed, large-scale, head-to-head randomized controlled trials comparing its performance directly against other established treatments such as hydroquinone, kojic acid, and tranexamic acid. Such studies will be critical for providing clinicians and researchers with the robust comparative data necessary for evidence-based treatment decisions and future drug development efforts.
References
- 1. Evaluation of efficacy and safety of rucinol serum in patients with melasma: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Efficacy and Safety of 4-n-butylresorcinol 0.1% Cream for the Treatment of Melasma: A Randomized Controlled Split-face Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topical Treatments for Melasma: A Systematic Review of Randomized Controlled Trials - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Validating the Tyrosinase Inhibitory Activity of 1-(2,4-Dihydroxyphenyl)butan-1-one and its Analogs In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide will delve into the experimental data from in vivo studies, present detailed methodologies for key experiments, and visualize the underlying biological pathways and experimental workflows.
Comparative In Vivo Efficacy of Tyrosinase Inhibitors
The following table summarizes the quantitative data from in vivo studies on Raspberry Ketone and 5-HMT, with Kojic Acid included for reference. The data highlights the depigmenting or skin whitening effects observed in animal models.
| Compound | Animal Model | Dosage/Concentration | Duration of Treatment | In Vivo Effect | Reference |
| 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone) | C57BL/6J Mice | 0.2% and 2% gel | 7 days | Significant increase in skin whitening index. 2% Raspberry Ketone was comparable to 2% Hydroquinone. | [1][2] |
| Zebrafish (Danio rerio) | Not specified | Not specified | Inhibition of melanogenesis by reducing tyrosinase activity. | [1][2] | |
| (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) | HRM2 Hairless Mice | Not specified (topical) | Not specified | Significantly reduced UVB-induced melanogenesis. | [3] |
| Kojic Acid | Zebrafish (Danio rerio) | 20 mM | Not specified | Inhibitory effects on pigmentation. | [4] |
Signaling Pathways in Melanogenesis and Inhibition
Tyrosinase is the rate-limiting enzyme in the complex process of melanin synthesis, known as melanogenesis. The inhibition of this enzyme is a primary strategy for reducing hyperpigmentation. The following diagram illustrates the melanogenesis signaling pathway and the points at which tyrosinase inhibitors exert their effects.
Caption: Melanogenesis signaling pathway and the inhibitory action of tyrosinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key in vivo experiments cited in this guide.
In Vivo Skin Whitening Study in Mice (Adapted from Raspberry Ketone Study)
This protocol outlines the methodology for assessing the depigmenting activity of a test compound on the skin of C57BL/6J mice[1][2].
Caption: Workflow for in vivo skin whitening assessment in mice.
Detailed Steps:
-
Animal Model: 5-week-old female C57BL/6J mice are used. They are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) and allowed to acclimatize for one week.
-
Hair Removal: The dorsal hair of the mice is carefully removed using electric clippers, followed by the application of a commercial depilatory cream to ensure a smooth surface for treatment and measurement.
-
Grouping and Treatment: Mice are randomly assigned to different treatment groups: a vehicle control group (receiving the gel base only), a positive control group (e.g., 2% hydroquinone gel), and test groups receiving the investigational compound at different concentrations (e.g., 0.2% and 2% Raspberry Ketone in the gel base). A pre-weighed amount of the gel (e.g., 0.2 g) is applied topically to the shaved dorsal area once daily.
-
Measurement of Skin Pigmentation: Skin color is quantified using a spectrophotometer or a colorimeter. The 'L*' value (lightness) of the CIELAB color space is typically used as an indicator of skin whitening. Measurements are taken at baseline (before treatment) and at the end of the treatment period (e.g., day 7).
-
Data Analysis: The change in the L* value from baseline is calculated for each mouse. The average change in the skin whitening index for each group is then determined and statistically analyzed to assess the significance of the depigmenting effect compared to the control groups.
UVB-Induced Melanogenesis in Hairless Mice (Adapted from 5-HMT Study)
This protocol describes the induction of hyperpigmentation using UVB radiation in hairless mice to evaluate the efficacy of topically applied depigmenting agents[3][5].
Caption: Workflow for UVB-induced melanogenesis model in hairless mice.
Detailed Steps:
-
Animal Model: HRM2 hairless mice are used for this model as they lack hair, which facilitates both UVB irradiation and the observation of skin pigmentation changes.
-
UVB-Induced Pigmentation: The dorsal skin of the mice is exposed to a controlled dose of UVB radiation from a UV lamp. The dose and frequency of irradiation are optimized to induce a visible tanning response without causing severe skin damage[5].
-
Treatment: Following UVB irradiation, the mice are divided into treatment groups. The test compound (e.g., 5-HMT), a positive control, and a vehicle control are applied topically to the irradiated area daily.
-
Evaluation of Depigmenting Effect: The effect of the treatment on UVB-induced pigmentation is assessed at the end of the study period. This can be done through:
-
Visual Scoring: A graded visual assessment of the skin color.
-
Colorimetric Measurement: Using a chromameter to quantify changes in skin color.
-
Histological Analysis: Skin biopsies are taken from the treated areas. The sections are stained with Fontana-Masson, which specifically stains melanin, allowing for the quantification of melanin content in the epidermis.
-
-
Data Analysis: The quantified melanin levels from the different treatment groups are compared to determine the efficacy of the test compound in reducing UVB-induced hyperpigmentation.
Conclusion
While in vivo data for 1-(2,4-Dihydroxyphenyl)butan-1-one remains to be established, the promising results from its structural analog, Raspberry Ketone, in both mouse and zebrafish models suggest its potential as a tyrosinase inhibitor. The comparative data presented in this guide, alongside detailed experimental protocols, provides a valuable resource for researchers in the field of dermatology and cosmetology. The provided workflows and signaling pathway diagrams offer a clear visual framework for understanding the experimental design and the biological context of tyrosinase inhibition. Future in vivo studies on this compound are warranted to directly validate its efficacy and safety as a potential skin lightening agent.
References
- 1. Evaluation of in Vitro and in Vivo Depigmenting Activity of Raspberry Ketone from Rheum officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of in vitro and in vivo depigmenting activity of raspberry ketone from Rheum officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo evidence of tyrosinase inhibitory activity of a synthesized (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UVB-induced melanogenesis may be mediated through the MSH-receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potent Potential of Resorcinolbutanone and its Analogues in Skin Hyperpigmentation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Resorcinolbutanone and its analogues as tyrosinase inhibitors. By objectively comparing their performance with supporting experimental data, this document serves as a valuable resource for the development of novel and effective agents for treating skin hyperpigmentation disorders.
Resorcinolbutanone, also known as 4-n-butylresorcinol, has emerged as a highly potent inhibitor of tyrosinase, the key enzyme in melanin synthesis.[1][2] Its efficacy in reducing melanin production has led to its use in various cosmetic and therapeutic products. Understanding the relationship between the chemical structure of resorcinol derivatives and their tyrosinase inhibitory activity is crucial for the rational design of even more effective and safer compounds. This guide delves into the SAR of this class of compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Comparative Efficacy: A Quantitative Look at Tyrosinase Inhibition
The inhibitory potency of Resorcinolbutanone and its analogues is typically quantified by their half-maximal inhibitory concentration (IC50) against tyrosinase. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values of various resorcinol derivatives from different studies, highlighting the impact of structural modifications on their activity.
Table 1: Tyrosinase Inhibitory Activity of 4-Alkylresorcinols
| Compound | Alkyl Chain Length | IC50 (µM) | Reference |
| 4-Methylresorcinol | C1 | >100 | [3] |
| 4-Ethylresorcinol | C2 | >100 | [3] |
| 4-Propylresorcinol | C3 | 14.2 | [3] |
| 4-Butylresorcinol (Resorcinolbutanone) | C4 | 0.8 | [3] |
| 4-Pentylresorcinol | C5 | 1.2 | [3] |
| 4-Hexylresorcinol | C6 | 0.5 | [3] |
Table 2: Tyrosinase Inhibitory Activity of 4-Monoacyl Resorcinols
| Compound | Acyl Chain Length | % Inhibition (at 20 µM) | IC50 (µM) | Reference |
| 4-Propanoylresorcinol | C3 | 37.6 | - | [4] |
| 4-Butanoylresorcinol | C4 | 40.6 | - | [4] |
| 4-Pentanoylresorcinol | C5 | 45.4 | - | [4] |
| 4-Hexanoylresorcinol | C6 | 79.3 | - | [4] |
| 4-Heptanoylresorcinol | C7 | 49.4 | 36.08 | [4] |
| 4-Octanoylresorcinol | C8 | <50 | - | [4] |
| Kojic Acid (Standard) | - | - | 18.25 | [4] |
Table 3: Tyrosinase Inhibitory Activity of Resorcinol Alkyl Glucosides
| Compound | Alkyl Spacer Length | IC50 (µM) | Reference |
| Ethyl derivative | C2 | 35.9 | [5][6] |
| Propyl derivative | C3 | 3.62 | [5][6] |
| Tetradecyl derivative | C14 | 0.39 | [5][6] |
Deciphering the Structure-Activity Relationship
The data presented in the tables reveals several key insights into the SAR of resorcinol analogues:
-
The Alkyl Chain is Key: For 4-alkylresorcinols, the length of the alkyl chain significantly influences tyrosinase inhibition. Activity increases with chain length up to a certain point, with 4-hexylresorcinol showing the highest potency in one study.[3] This suggests that the hydrophobic alkyl chain plays a crucial role in binding to the active site of the enzyme.
-
Acyl Chain Length Matters: A similar trend is observed with 4-monoacyl resorcinols, where inhibitory activity generally increases with the length of the acyl chain up to six carbons.[4]
-
The Spacer in Glucosides is Crucial: In the case of resorcinol alkyl glucosides, a longer alkyl spacer between the resorcinol ring and the glucose moiety dramatically enhances inhibitory activity.[5][6] This indicates that the distance and flexibility of the sugar group relative to the resorcinol core are important for optimal interaction with the enzyme.
-
The Resorcinol Moiety is Essential: The 1,3-dihydroxybenzene (resorcinol) structure is a critical pharmacophore. It is believed to chelate the copper ions in the active site of tyrosinase, leading to its inactivation.[3]
Mechanism of Action: Direct Inhibition and Beyond
The primary mechanism by which Resorcinolbutanone and its analogues exert their depigmenting effect is through the direct inhibition of tyrosinase.[1] This direct interaction prevents the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, the precursor of melanin.
Caption: Direct inhibition of tyrosinase by Resorcinolbutanone.
While direct tyrosinase inhibition is the predominant mechanism for 4-n-butylresorcinol, some studies suggest that resorcinol itself may also influence signaling pathways involved in melanogenesis.[1] Specifically, it has been proposed that resorcinol can suppress the cAMP signaling pathway and activate the p38 MAPK signaling pathway, leading to a reduction in melanin synthesis.[7] This suggests that different resorcinol derivatives may have multifaceted mechanisms of action.
References
- 1. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Resorcinol alkyl glucosides as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative In Vivo Safety and Toxicity Profile of 4-Butylresorcinol and Other Skin-Lightening Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Butylresorcinol with Hydroquinone, Kojic Acid, and Arbutin
In the quest for effective and safe topical treatments for hyperpigmentation, 4-Butylresorcinol has emerged as a potent tyrosinase inhibitor. This guide provides a comprehensive comparison of the in vivo safety and toxicity of 4-Butylresorcinol and its commonly used alternatives: hydroquinone, kojic acid, and arbutin. The information presented herein is collated from a range of preclinical and clinical studies to support informed decisions in dermatological and cosmetic product development.
Executive Summary
4-Butylresorcinol demonstrates a strong safety profile in clinical studies, being well-tolerated at concentrations of 0.1% and 0.3% with only mild and transient skin irritation reported. Preclinical data, although less extensive than for older compounds, suggests a favorable toxicity profile. In comparison, hydroquinone, while an effective skin-lightening agent, raises safety concerns due to its potential for dermal and systemic toxicity. Kojic acid and arbutin present as safer alternatives to hydroquinone, though they also have associated safety considerations at higher concentrations or with prolonged use.
Comparative Toxicity Data
The following tables summarize the available quantitative in vivo toxicity data for 4-Butylresorcinol and its comparators.
Table 1: Acute Oral Toxicity
| Compound | Animal Model | LD50 | Reference(s) |
| 4-Butylresorcinol | Rat | 500 mg/kg | [1] |
| Hydroquinone | Rat | >375 mg/kg | [2][3] |
| Rat | 302 mg/kg | [4] | |
| Kojic Acid | Rat | 1800 or >2000 mg/kg | [5] |
| Mouse | 5100 mg/kg | [5] | |
| α-Arbutin | Rat | >2000 mg/kg | [6][7] |
Table 2: Dermal Toxicity and Irritation
| Compound | Animal Model | Study Type | Observations | Reference(s) |
| 4-Butylresorcinol | Human | Clinical Trial (0.1% & 0.3% cream) | Mild and transient adverse events | [8][9] |
| Hydroquinone | Rabbit | Acute Dermal Toxicity (2000 mg/kg) | No mortality or neurobehavioral effects | [2][3] |
| Guinea Pig | Depigmentation Study (1.0% & 5.0%) | Slight to moderate irritation | [10] | |
| Kojic Acid | Rabbit | Skin Irritation | Not irritant | [5] |
| Guinea Pig & Human | Sensitization | Found to be a sensitizer | [5] | |
| Arbutin (α-Arbutin) | Guinea Pig | Cross-reactivity Study | No apparent cross-reactivity to PPD or HQ | [11] |
Table 3: Subchronic Oral Toxicity
| Compound | Animal Model | Duration | Key Findings | Reference(s) |
| Hydroquinone | Rat | 13 weeks | Acute neurobehavioral effects at ≥64 mg/kg/day; no morphologic changes in CNS/PNS or nephrotoxicity in Sprague-Dawley rats. | [2][3] |
| Kojic Acid | Rat | 55 weeks | NOAEL below 0.5% in diet (227 mg/kg/day); effects on liver and thyroid at higher doses. | [12][13] |
| α-Arbutin | Rat | 28 days | No significant changes in hematology or organ histology at tested doses. At high doses, elevated liver enzymes and brain inflammation were observed in male rats. | [6][7] |
Experimental Protocols
Detailed methodologies for key in vivo safety and toxicity studies are outlined below, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (Following OECD Guideline 425: Up-and-Down Procedure)
-
Test System: Typically, female Sprague-Dawley rats are used.[7]
-
Procedure: A single animal is dosed with the test substance via oral gavage. The starting dose is selected based on available data. If the animal survives, the next animal is given a higher dose; if it dies, the next animal receives a lower dose. The dosing of subsequent animals continues in this manner.[7][14][15][16]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[7][14][15][16]
-
Endpoint: The LD50 is calculated using the maximum likelihood method.[14][15]
Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)
-
Test System: Albino rabbits are commonly used.
-
Procedure: A small area of the animal's skin is shaved. The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the shaved area and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.[2][3][17][18]
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[2][3][17][18]
-
Endpoint: The irritant or corrosive potential is classified based on the severity and reversibility of the skin reactions.
Skin Sensitization (Guinea Pig Maximization Test - GPMT)
-
Test System: Guinea pigs are used for this assay.[11]
-
Procedure: The test involves an induction phase and a challenge phase.
-
Induction Phase: The test substance is administered intradermally with an adjuvant to enhance the immune response, followed by a topical application one week later.[11]
-
Challenge Phase: After a two-week rest period, a non-irritating concentration of the test substance is applied topically to a naive site.[11]
-
-
Observation: The challenge site is observed for signs of contact dermatitis (erythema and edema) at 24 and 48 hours.
-
Endpoint: The substance is classified as a sensitizer if a significantly higher number of test animals show a positive reaction compared to control animals.
Subchronic Oral Toxicity (Following OECD Guideline 408: 90-Day Study)
-
Test System: Rodents, typically rats, are used.
-
Procedure: The test substance is administered daily via oral gavage or in the diet to several groups of animals at different dose levels for 90 days. A control group receives the vehicle only.[11][19][20]
-
Observation: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly. Hematology, clinical chemistry, and urinalysis are performed at specified intervals. At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.[11][19][20]
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) and target organs of toxicity are determined.
Signaling Pathways and Experimental Workflows
Melanogenesis Inhibition Pathways
The primary mechanism of action for these skin-lightening agents is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.
Caption: Simplified pathway of melanogenesis inhibition.
Potential Toxicity Pathway of Hydroquinone
Hydroquinone's toxicity is thought to be mediated, in part, through the Ras signaling pathway, leading to oxidative stress and DNA damage.[7][10]
Caption: Proposed toxicity pathway of hydroquinone involving Ras signaling.
Experimental Workflow: Acute Dermal Irritation (OECD 404)
The following diagram illustrates the typical workflow for an acute dermal irritation study.
Caption: Workflow for an acute dermal irritation study.
Experimental Workflow: Subchronic Oral Toxicity (OECD 408)
The workflow for a 90-day subchronic oral toxicity study is depicted below.
Caption: Workflow for a 90-day subchronic oral toxicity study.
Conclusion
This comparative guide provides an overview of the in vivo safety and toxicity of 4-Butylresorcinol and its alternatives. 4-Butylresorcinol presents a promising safety profile, particularly in human clinical studies, with high efficacy as a tyrosinase inhibitor. Hydroquinone, while effective, carries a higher risk of adverse effects. Kojic acid and arbutin are generally considered safer than hydroquinone, but their use is not without potential concerns. This compilation of data and experimental protocols is intended to aid researchers and drug development professionals in the evaluation and selection of skin-lightening agents for further investigation and formulation. It is crucial to consider the complete toxicological profile when developing new dermatological products to ensure both efficacy and patient safety.
References
- 1. cir-safety.org [cir-safety.org]
- 2. daikinchemicals.com [daikinchemicals.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. The skin sensitization potential of resorcinol: experience with the local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemview.epa.gov [chemview.epa.gov]
- 7. Modulation of Ras signaling alters the toxicity of hydroquinone, a benzene metabolite and component of cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Efficacy and Safety of 4-n-butylresorcinol 0.1% Cream for the Treatment of Melasma: A Randomized Controlled Split-face Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of efficacy, safety, and tolerability of 4-n-butylresorcinol 0.3% cream: an Indian multicentric study on melasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of Ras signaling alters the toxicity of hydroquinone, a benzene metabolite and component of cigarette smoke [escholarship.org]
- 11. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
- 12. ifif.org [ifif.org]
- 13. Action of tyrosinase on alpha and beta-arbutin: A kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Test No. 429: Skin Sensitisation | OECD [oecd.org]
- 17. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents | OECD [oecd.org]
A Comparative Guide to the Synthetic Routes of 1-(2,4-Dihydroxyphenyl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes for 1-(2,4-dihydroxyphenyl)butan-1-one, a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1] The comparison focuses on objectivity, supported by experimental data where available, to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Routes
The synthesis of this compound, also known as 2',4'-dihydroxybutyrophenone or 4-butyrylresorcinol, predominantly involves the acylation of resorcinol. The most established methods include:
-
Friedel-Crafts Acylation: The most direct and widely utilized method for synthesizing this compound.[2] It involves the electrophilic aromatic substitution of resorcinol with a butanoylating agent in the presence of a Lewis acid catalyst.
-
Nencki Reaction: A variation of the Friedel-Crafts acylation, typically using a carboxylic acid as the acylating agent and zinc chloride as the catalyst.
-
Fries Rearrangement: A related and effective method where a phenolic ester of resorcinol is rearranged to the corresponding hydroxyaryl ketone.
-
Houben-Hoesch Reaction: This method involves the condensation of a nitrile with a polyhydroxy phenol in the presence of a Lewis acid and hydrogen chloride.[3]
Quantitative Data Comparison
The following table summarizes the available quantitative data for the different synthetic routes. It is important to note that direct comparative studies under identical conditions are limited in the available literature.
| Synthetic Route | Acylating Agent | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Friedel-Crafts Acylation | n-Butyric acid | Zinc chloride | Toluene | Reflux | 89.3 | [4][5] |
| Friedel-Crafts Acylation | Butyric acid | Boron trifluoride diethyl etherate | Chlorobenzene | 80°C | 99 | [4] |
| Friedel-Crafts Acylation (Solvent-free) | n-Butyric acid | Zinc chloride | None | 100°C | ~88.5 (calculated) | [6] |
| Nencki Reaction (for Acetophenone analogue) | Acetic acid | Zinc chloride | None | ~152°C, 20 min | 61-65 | [7] |
| Fries Rearrangement | Resorcinol dibutyrate | Lewis Acid | - | - | Data not available | - |
| Houben-Hoesch Reaction | Butyronitrile | Lewis Acid / HCl | - | - | Data not available | - |
Experimental Protocols
Friedel-Crafts Acylation with n-Butyric Acid and Zinc Chloride
Procedure: To a 2.0 L four-neck flask, 165.0 g (1.5 mol) of resorcinol and 1.0 L of toluene are added.[4][5] Under stirring, 158.6 g (1.8 mol) of n-butyric acid is slowly added, followed by 245.3 g (1.8 mol) of zinc chloride.[4][5] The reaction mixture is heated to reflux, and the water generated is separated using a water separator. The reaction is monitored by gas chromatography (GC) until completion.[4][5]
Work-up: Upon completion, the zinc catalyst is removed. The organic phase is washed sequentially with water and saturated sodium bicarbonate solution for purification. The organic phase is then concentrated to obtain 4-butyrylresorcinol.[4][5]
Yield: 241.5 g (89.3%) of 4-butyrylresorcinol.[4][5]
Friedel-Crafts Acylation with Butyric Acid and Boron Trifluoride Diethyl Etherate
Procedure: A mixture of butyric acid (5.44 mmol) and resorcinol (1.36 mmol) in chlorobenzene (0.6 mL) is treated with boron trifluoride diethyl etherate (5.44 mmol). The reaction is stirred at 80°C until the complete consumption of resorcinol is confirmed by TLC.[4]
Work-up: The reaction mixture is treated with brine (10 mL), and the products are extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over MgSO4 and concentrated under reduced pressure. The residue is purified by column chromatography.[4]
Yield: 99%[4]
Nencki Reaction for 2,4-Dihydroxyacetophenone (Representative Protocol)
Procedure: 165 g (1.2 moles) of anhydrous zinc chloride is dissolved in 165 g (2.7 moles) of glacial acetic acid with heating. To this hot mixture (around 140°C), 110 g (1 mole) of resorcinol is added with constant stirring. The solution is heated to its boiling point (around 152°C) and then allowed to react without further heating for 20 minutes, not exceeding 159°C.[7]
Work-up: The mixture is diluted with 250 mL of concentrated hydrochloric acid and 250 mL of water and then cooled in an ice bath. The precipitate is collected and washed with dilute hydrochloric acid. The crude product is then purified by vacuum distillation.[7]
Yield: 93-99 g (61-65%) of resacetophenone.[7]
Visualizing the Synthetic Pathways
The following diagrams illustrate the core chemical transformations in the discussed synthetic routes.
Caption: Friedel-Crafts Acylation of Resorcinol.
Caption: Nencki Reaction Pathway.
Caption: Fries Rearrangement Workflow.
References
- 1. Page loading... [wap.guidechem.com]
- 2. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 3. Houben-Hoesch Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. 2',4'-dihydroxybutyrophenone synthesis - chemicalbook [chemicalbook.com]
- 5. 2',4'-dihydroxybutyrophenone | 4390-92-5 [chemicalbook.com]
- 6. CN109534961B - Method for synthesizing 4-alkylresorcinol by solvent-free system - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
4-Butylresorcinol: A Meta-Analysis of Clinical Efficacy in Hyperpigmentation
A comprehensive review of clinical and in-vitro data positions 4-Butylresorcinol as a potent and well-tolerated depigmenting agent, offering a promising alternative to traditional therapies for hyperpigmentation disorders such as melasma.
This guide provides a detailed comparison of 4-Butylresorcinol with other common depigmenting agents, supported by experimental data from key clinical trials and in-vitro studies. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Potent Tyrosinase Inhibition
4-Butylresorcinol exerts its depigmenting effect primarily through the potent inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] It also demonstrates an inhibitory effect on tyrosinase-related protein-1 (TRP-1).[1][3] This dual-action mechanism disrupts the melanin production pathway, leading to a reduction in hyperpigmentation.
In-vitro studies have consistently demonstrated the superior tyrosinase inhibitory activity of 4-Butylresorcinol compared to other well-known depigmenting agents.
dot
Caption: Mechanism of tyrosinase inhibition by 4-Butylresorcinol and other agents.
In-Vitro Comparative Efficacy
Biochemical assays on human tyrosinase activity and studies on MelanoDerm™ skin models have established the high potency of 4-Butylresorcinol.
| Agent | Human Tyrosinase Inhibition (IC50) | Melanin Production Inhibition in MelanoDerm™ (IC50) |
| 4-Butylresorcinol | 21 µmol/L | 13.5 µmol/L |
| Hydroquinone | ~4400 µmol/L | < 40 µmol/L |
| Kojic Acid | ~500 µmol/L | > 400 µmol/L |
| Arbutin | ~6500 µmol/L | > 5000 µmol/L |
Note: A lower IC50 value indicates greater potency. Data suggests that hydroquinone's effect in the MelanoDerm model may involve mechanisms other than direct tyrosinase inhibition.
Clinical Efficacy of 4-Butylresorcinol
Clinical trials have demonstrated the efficacy and safety of 4-Butylresorcinol in treating melasma at concentrations of 0.1% and 0.3%.
Summary of Key Clinical Trial Data
| Study (Concentration) | Duration | Key Efficacy Outcome | Results | Adverse Events |
| Huh SY, et al. (0.1% Cream) | 8 Weeks | Change in Melanin Index (MI) | -4.87% (vs. +2.21% for vehicle, p<0.0005) | Mild and transient |
| Madan M, et al. (0.3% Cream) | 8 Weeks | Change in mMASI Score | -56.07% from baseline (p<0.001) | None reported |
| Khemis A, et al. (0.3% Serum) | 12 Weeks | Clinical & Colorimetric Assessment | Significant improvement vs. vehicle | Mild erythema, dryness, peeling in some patients |
mMASI: modified Melasma Area and Severity Index
Detailed Experimental Protocols
In-Vitro Methodologies
Human Tyrosinase Activity Assay: The inhibitory capacity of test compounds on human tyrosinase was evaluated by measuring the L-DOPA oxidase activity. Various concentrations of the inhibitors were incubated with human tyrosinase, and the subsequent enzyme activity was determined spectrophotometrically to calculate the IC50 values.
Melanin Production in MelanoDerm™ Skin Model: The MelanoDerm™ skin model, a three-dimensional culture of human keratinocytes and melanocytes, was used to assess the inhibition of melanin production. The test compounds were applied topically to the skin models. After the incubation period, the melanin content was extracted and quantified to determine the IC50 for melanin production inhibition.
dot
Caption: Workflow for MelanoDerm™ skin model assay.
Clinical Trial Methodology: Split-Face, Randomized Controlled Trial (Huh SY, et al.)
A randomized, double-blind, vehicle-controlled, split-face comparative study design was employed to evaluate the efficacy of 0.1% 4-Butylresorcinol cream.[1]
-
Participants: Twenty patients with a clinical diagnosis of melasma.[1]
-
Intervention: Patients applied 0.1% 4-Butylresorcinol cream to one side of their face and a vehicle cream to the other side, twice daily for 8 weeks.[1]
-
Assessments:
-
Statistical Analysis: The differences in the mean MI between the active and vehicle-treated sides were analyzed.[1]
dot
References
- 1. The Efficacy and Safety of 4-n-butylresorcinol 0.1% Cream for the Treatment of Melasma: A Randomized Controlled Split-face Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Assessment of efficacy, safety, and tolerability of 4-n-butylresorcinol 0.3% cream: an Indian multicentric study on melasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Bioactivity of 1-(2,4-Dihydroxyphenyl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and biological activity of 1-(2,4-dihydroxyphenyl)butan-1-one, a resorcinol derivative with potential applications in the pharmaceutical and cosmetic industries. This document outlines a reproducible synthesis method and compares its tyrosinase inhibitory and antioxidant activities with commonly used agents, kojic acid and arbutin.
Introduction
This compound, also known as 4-butyrylresorcinol, is a phenolic compound that has garnered interest for its potential as a tyrosinase inhibitor and antioxidant. Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating hyperpigmentation disorders and for skin whitening applications. Antioxidants play a crucial role in combating oxidative stress, which is implicated in various diseases and the aging process. This guide details a reproducible synthesis of this compound and presents a comparative analysis of its bioactivity.
Synthesis of this compound
A reliable and reproducible method for the synthesis of this compound is the Friedel-Crafts acylation of resorcinol with butyric acid using zinc chloride as a catalyst. This method offers a high yield and a straightforward procedure.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Resorcinol (1.5 mol)
-
Toluene (1.0 L)
-
n-Butyric acid (1.8 mol)
-
Zinc chloride (1.8 mol)
-
Water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
To a 2.0 L four-neck flask, add 165.0 g of resorcinol (1.5 mol) and 1.0 L of toluene.
-
With stirring, slowly add 158.6 g of n-butyric acid (1.8 mol).
-
Add 245.3 g of zinc chloride (1.8 mol) to the mixture.
-
Heat the reaction mixture to reflux and separate the water generated during the reaction using a water separator.
-
Monitor the reaction progress by gas chromatography (GC) until completion.
-
After the reaction is complete, remove the zinc catalyst.
-
Wash the organic phase sequentially with water and saturated sodium bicarbonate solution.
-
Concentrate the organic phase to obtain 4-butyrylresorcinol.
Expected Yield: 89.3%[1]
Biological Activity Assays
Comparative Performance Data
| Compound | Tyrosinase Inhibition IC50 (µM) | Antioxidant Activity (DPPH) IC50 (µg/mL) |
| 4-Butylresorcinol | 21 [2][3][4] | ~50 (estimated from graph) |
| Kojic Acid | ~500[2][3][4] | Not specified |
| Arbutin | >5000 (millimolar range)[2][3] | Not specified |
| BHT (positive control) | Not applicable | ~20 (estimated from graph) |
Note: The tyrosinase inhibition IC50 value for 4-butylresorcinol is for human tyrosinase. Another source reports an IC50 of 11.27 µM.[5]
Experimental Protocols
This assay measures the ability of a compound to inhibit the activity of tyrosinase, the enzyme responsible for melanin production.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
Test compound (this compound, kojic acid, arbutin)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and standards at various concentrations.
-
In a 96-well plate, add a solution of mushroom tyrosinase to each well.
-
Add the test compound or standard solution to the respective wells and incubate.
-
Initiate the enzymatic reaction by adding L-DOPA solution to all wells.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
This assay evaluates the antioxidant activity of a compound by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Positive control (e.g., BHT, Ascorbic acid)
-
96-well plate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare serial dilutions of the test compound and the positive control.
-
Add the DPPH solution to each well or cuvette.
-
Add the test compound or control solution to the respective wells/cuvettes.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC50 value, which is the concentration of the sample that scavenges 50% of the DPPH free radicals.
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Tyrosinase Inhibition Workflow
Caption: Workflow for the tyrosinase inhibition assay.
DPPH Assay Logical Flow
References
- 1. 2',4'-dihydroxybutyrophenone synthesis - chemicalbook [chemicalbook.com]
- 2. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qvsiete.com [qvsiete.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Butylresorcinol | Tyrosinase | TargetMol [targetmol.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-(2,4-Dihydroxyphenyl)butan-1-one
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 1-(2,4-Dihydroxyphenyl)butan-1-one (CAS No. 4390-92-5), a substituted phenol and ketone, emphasizing safety and environmental responsibility.
Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards. This information is typically found in the Safety Data Sheet (SDS) provided by the supplier.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
| Skin Irritation | GHS07: Exclamation mark[1] | Warning [1] | H315: Causes skin irritation[1] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Eye Irritation | GHS07: Exclamation mark[1] | Warning [1] | H319: Causes serious eye irritation[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | GHS07: Exclamation mark[1] | Warning [1] | H335: May cause respiratory irritation[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[2] |
Disposal Protocol for this compound
Due to its chemical nature as a substituted phenol, this compound must be treated as hazardous chemical waste.[3] Disposal down the sanitary sewer is not permitted.[4] The following step-by-step protocol should be followed to ensure safe handling and disposal.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a fully buttoned laboratory coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile or neoprene).[3][5]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated Materials:
-
Solutions:
-
If the compound is in a solvent, it should be collected in a designated container for halogenated or non-halogenated organic solvent waste, depending on the solvent used.
-
The container must be properly labeled with the names of all chemical constituents.
-
The pH of aqueous solutions should be between 6 and 9 before collection, if it is safe to neutralize.[6] However, given the phenolic nature, it is best to consult with your institution's environmental health and safety (EHS) office before attempting any neutralization.
-
3. Storage of Chemical Waste:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7]
-
Ensure the waste container is kept tightly closed when not in use.[7]
-
Store containers at or below eye level.[3]
4. Waste Disposal Request:
-
Once the waste container is approximately 90% full, submit a hazardous waste pickup request to your institution's EHS department.[4]
-
Follow your institution's specific procedures for waste pickup.
5. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent pad or material.[2]
-
Collect the cleanup materials in a sealed bag or container and manage it as hazardous waste.[2]
-
For larger spills, evacuate the area and contact your institution's EHS spill response team immediately.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. This compound | 4390-92-5 [sigmaaldrich.cn]
- 2. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 5. Resacetophenone(89-84-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. echemi.com [echemi.com]
Essential Safety and Operational Guide for 1-(2,4-Dihydroxyphenyl)butan-1-one
Hazard Identification and Classification
While detailed toxicological data is limited, 1-(2,4-Dihydroxyphenyl)butan-1-one is classified with the following hazards:
-
GHS Hazard Pictogram: Exclamation mark (GHS07)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided in the table below for quick reference.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | Light yellow to yellow powder or crystals |
| Melting Point | 73 °C[1] |
| Boiling Point | 338.5 °C at 760 mmHg[1] |
| Density | 1.2 ± 0.1 g/cm³[1] |
Note: This data is compiled from various chemical suppliers and databases. Values may vary slightly between sources.
Operational Plan: Safe Handling and Use
Adherence to the following step-by-step operational plan is mandatory to ensure the safety of all laboratory personnel.
Engineering Controls
-
Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Eye Wash and Safety Shower: An ANSI-approved eyewash station and safety shower must be readily accessible within a 10-second travel distance from the handling area.[2]
Personal Protective Equipment (PPE)
The following PPE is required at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing. | Protects against eye irritation and serious eye damage from splashes. |
| Hand Protection | Butyl rubber or neoprene gloves are recommended for handling phenolic compounds.[2][3] Nitrile gloves are generally not recommended for use with ketones.[4][5] If using disposable gloves, consider double-gloving. | Provides a barrier against skin contact, which can cause irritation. Phenolic compounds can be absorbed through the skin.[3] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. An impervious apron made of butyl rubber or neoprene should be worn over the lab coat if there is a potential for splashes.[2] | Protects the skin on the body from contamination. |
| Footwear | Closed-toe, non-perforated shoes that cover the entire foot. | Protects feet from spills. |
Handling Procedures
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and materials.
-
Weighing: Tare a suitable container within the fume hood. Carefully weigh the desired amount of this compound, avoiding the creation of dust.
-
Dissolving: Add the solvent to the solid slowly and stir to dissolve. If heating is required, use a controlled heating source such as a heating mantle with a stirrer.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed container for hazardous chemical waste.[1][2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed container labeled as "Hazardous Waste - Phenolic Compounds". Do not pour down the drain.[1]
-
Contaminated Materials: Pipette tips, gloves, and other disposable materials contaminated with the chemical should be collected in a sealed, puncture-proof container and disposed of as hazardous waste.[1]
Disposal Method
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
The preferred method of disposal for phenolic compounds is incineration at a licensed chemical disposal facility.[6][7]
Emergency Procedures
| Emergency Situation | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Polyethylene glycol (PEG 300 or 400) can also be used to decontaminate the skin after phenol exposure.[3] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material such as sand or vermiculite and place in a sealed container for disposal.[6][8] Do not wash spills into the sewer system.[8] Ventilate the area and wash the spill site after material pickup is complete. |
Workflow for Handling this compound
References
- 1. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. hsa.ie [hsa.ie]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
